Product packaging for Diethyl Isonitrosomalonate(Cat. No.:CAS No. 6829-41-0)

Diethyl Isonitrosomalonate

Cat. No.: B1337080
CAS No.: 6829-41-0
M. Wt: 189.17 g/mol
InChI Key: QOPCUMZEDYLUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diethyl Isonitrosomalonate is a useful research compound. Its molecular formula is C7H11NO5 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl (hydroxyimino)malonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO5 B1337080 Diethyl Isonitrosomalonate CAS No. 6829-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-hydroxyiminopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-3-12-6(9)5(8-11)7(10)13-4-2/h11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPCUMZEDYLUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423240
Record name DIETHYL (HYDROXYIMINO)MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6829-41-0
Record name DIETHYL (HYDROXYIMINO)MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl oximomalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl Isonitrosomalonate from Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl isonitrosomalonate from diethyl malonate, a critical intermediate in the synthesis of amino acids and other pharmaceuticals.[1][2] This document outlines the detailed experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Reaction Overview

The synthesis of this compound is achieved through the nitrosation of diethyl malonate. This reaction typically involves treating diethyl malonate with sodium nitrite (B80452) in the presence of an acid, such as acetic acid. The active methylene (B1212753) group of the diethyl malonate is susceptible to electrophilic attack by the nitrosonium ion (NO+) generated in situ from sodium nitrite and acid.

The overall reaction is as follows:

CH₂(COOC₂H₅)₂ + NaNO₂ + CH₃COOH → HON=C(COOC₂H₅)₂ + CH₃COONa + H₂O

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, compiled from established procedures.[1]

Materials:

  • Diethyl malonate

  • Sodium nitrite

  • Glacial acetic acid

  • Water

  • Diethyl ether

  • Ice

Equipment:

  • 500-ml three-necked, round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Ice bath

  • Separatory funnel

Procedure:

  • Initial Setup: In a 500-ml three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (47.4 ml, 0.312 mole) of diethyl malonate.[1]

  • Cooling and Addition of Acid: Cool the flask in an ice bath. With stirring, add a mixture of 57 ml of glacial acetic acid and 81 ml of water.[1]

  • Addition of Sodium Nitrite: While maintaining the temperature at approximately 5°C, add a total of 65 g of sodium nitrite (0.944 mole) in portions over a period of 1.5 hours.[1] It is preferable to add the sodium nitrite as a solid due to the instability of its solutions.[1]

  • Reaction: After the complete addition of sodium nitrite, remove the ice bath and continue stirring for 4 hours.[1] During this period, the temperature will rise, typically reaching a maximum of 34–38°C within 2 hours, and then gradually decrease.[1] Ensure proper ventilation as oxides of nitrogen are evolved during the reaction.[1]

  • Extraction: Transfer the reaction mixture to a 300-ml separatory funnel and extract the product with two 50-ml portions of diethyl ether.[1]

  • Product Solution: The combined ethereal solution contains the this compound. This solution can be used immediately in subsequent steps or stored overnight in a refrigerator.[1] It is important to note that this compound is unstable and has been reported to explode upon attempted distillation, so purification by distillation should be avoided.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Diethyl Malonate50 g (0.312 mole)[1]
Sodium Nitrite65 g (0.944 mole)[1]
Glacial Acetic Acid57 ml[1]
Water81 ml[1]
Reaction Conditions
Initial Temperature~ 5°C[1]
Sodium Nitrite Addition Time1.5 hours[1]
Post-addition Stirring Time4 hours[1]
Maximum Temperature34-38°C[1]
Extraction
Diethyl Ether2 x 50 ml portions[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product dem Diethyl Malonate mix Mix & Cool (~5°C) dem->mix na_h2o Acetic Acid + Water na_h2o->mix nano2 Sodium Nitrite nano2->mix Portion-wise (1.5h) react Stir (4h) (Temp rise to 34-38°C) mix->react extract Extract with Diethyl Ether react->extract product Ethereal Solution of This compound extract->product

Caption: Experimental workflow for this compound synthesis.

Safety Considerations

  • The reaction evolves oxides of nitrogen, which are toxic. The procedure should be carried out in a well-ventilated fume hood.[1]

  • This compound is an unstable compound and has been reported to explode during distillation.[1] Therefore, purification by distillation should not be attempted. The ethereal solution of the product is typically used directly in the next synthetic step.[1][3]

References

The Formation of Diethyl Isonitrosomalonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation mechanism of diethyl isonitrosomalonate, a critical intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document outlines the core reaction mechanism, detailed experimental protocols, and quantitative data to support researchers and professionals in drug development and organic synthesis.

Core Mechanism: Nitrosation of an Activated Methylene (B1212753) Group

The formation of this compound proceeds via the nitrosation of diethyl malonate. The reaction is initiated by the in-situ generation of a nitrosating agent, typically from sodium nitrite (B80452) and a weak acid like acetic acid. The core of the mechanism involves the electrophilic attack of the nitrosating agent on the enolate or enol form of diethyl malonate.[1]

The methylene group in diethyl malonate is activated by the two adjacent electron-withdrawing ester groups, making the α-protons acidic and facilitating the formation of a resonance-stabilized enolate anion in the presence of a base. This enolate is a key nucleophilic intermediate in the reaction.

The reaction mechanism can be summarized in the following key steps:

  • Formation of the Nitrosating Agent: In an acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Nitrous acid can then exist in equilibrium with various nitrosating agents, such as dinitrogen trioxide (N₂O₃) or the nitrosonium ion (NO⁺).

  • Enolate Formation: The activated methylene protons of diethyl malonate are abstracted by a weak base (such as the acetate (B1210297) ion from acetic acid or water), leading to the formation of the diethyl malonate enolate.

  • Electrophilic Attack: The nitrosating agent undergoes electrophilic attack by the nucleophilic enolate of diethyl malonate. This results in the formation of a C-nitroso intermediate.

  • Tautomerization: The initially formed C-nitroso compound is unstable and rapidly tautomerizes to the more stable oxime, this compound.

Quantitative Data Summary

The following table summarizes the quantitative data extracted from various experimental protocols for the synthesis of this compound and its subsequent conversion to diethyl acetamidomalonate. Note that the direct yield of isolated this compound is often not reported as it is frequently used in situ for subsequent reactions due to its potential instability upon purification.[2]

ParameterDiethyl MalonateSodium NitriteAcetic AcidWaterTemperature (°C)Reaction Time (hours)ProductYield (%)Reference
Molar Ratio1~3In excessPresent5, then warming to 34-381.5 (addition) + 4 (stirring)Diethyl acetamidomalonate77-78[2]
Molar Ratio11.5 - 22 - 2.5Not specified0-5, then 35-4510 - 15Nitroso-diethyl malonateNot specified[3]

Experimental Protocols

Key Experiment: Synthesis of this compound (via Organic Syntheses)

This protocol is a widely cited and reliable method for the laboratory-scale synthesis of this compound.[2]

Materials:

  • Diethyl malonate (0.312 mole)

  • Sodium nitrite (0.944 mole)

  • Glacial acetic acid (57 ml)

  • Water (81 ml)

  • Ice

  • Ether

Equipment:

  • 500-ml three-necked round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Ice bath

  • Separatory funnel

Procedure:

  • A 500-ml three-necked round-bottomed flask is equipped with a mechanical stirrer and a thermometer.

  • 50 g (47.4 ml, 0.312 mole) of diethyl malonate is placed in the flask.

  • The flask is cooled in an ice bath, and a mixture of 57 ml of glacial acetic acid and 81 ml of water is added with stirring.[2]

  • While maintaining the temperature at approximately 5°C, a total of 65 g (0.944 mole) of sodium nitrite is added in portions over a period of 1.5 hours.[2]

  • After the complete addition of sodium nitrite, the ice bath is removed, and the mixture is stirred for an additional 4 hours. The temperature of the reaction mixture will rise to a maximum of 34–38°C within 2 hours and then gradually decrease.[2]

  • The reaction mixture is then transferred to a separatory funnel and extracted twice with 50-ml portions of ether.[2]

  • The combined ethereal extracts containing the this compound are used directly in the subsequent reaction step or can be stored overnight in a refrigerator. Note: this compound has been reported to explode upon distillation, so purification by this method should be avoided.[2]

Visualizations

Signaling Pathways and Logical Relationships

Reaction_Mechanism cluster_Nitrosating_Agent Formation of Nitrosating Agent cluster_Enolate_Formation Enolate Formation cluster_Reaction Nitrosation and Tautomerization NaNO2 Sodium Nitrite (NaNO2) HNO2 Nitrous Acid (HNO2) NaNO2->HNO2 + H+ HAc Acetic Acid (CH3COOH) HAc->HNO2 N2O3 Dinitrogen Trioxide (N2O3) HNO2->N2O3 Equilibrium Nitroso C-Nitroso Intermediate N2O3->Nitroso DEM Diethyl Malonate Enolate Diethyl Malonate Enolate DEM->Enolate - H+ Enolate->Nitroso Electrophilic Attack Product This compound (Oxime) Nitroso->Product Tautomerization

Caption: Reaction mechanism for the formation of this compound.

Experimental Workflow

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction_Execution Reaction cluster_Workup Workup Start Start: Equip 500-ml 3-necked flask Add_DEM Add Diethyl Malonate Start->Add_DEM Cool Cool in Ice Bath Add_DEM->Cool Add_Acid_Water Add Acetic Acid and Water Cool->Add_Acid_Water Add_Nitrite Add Sodium Nitrite in portions at 5°C (1.5 hours) Add_Acid_Water->Add_Nitrite Remove_Ice_Bath Remove Ice Bath Add_Nitrite->Remove_Ice_Bath Stir Stir for 4 hours (Temperature rises to 34-38°C) Remove_Ice_Bath->Stir Transfer Transfer to Separatory Funnel Stir->Transfer Extract Extract with Ether (2x) Transfer->Extract Combine Combine Ethereal Extracts Extract->Combine Product_Solution Solution of this compound Combine->Product_Solution

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic and Synthetic Profile of Di diethyl isonitrosomalonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl isonitrosomalonate is a key intermediate in organic synthesis, particularly in the preparation of amino acids and other pharmacologically relevant molecules. Despite its significance, detailed spectroscopic characterization of the isolated compound is scarce in the available literature. This is likely due to its reported instability, with some sources indicating a risk of explosion upon distillation. This guide provides a comprehensive overview of the available information on this compound, including a detailed experimental protocol for its synthesis and a predicted spectroscopic profile based on the analysis of its functional groups. This information is intended to aid researchers in the synthesis and handling of this versatile intermediate.

Synthesis of this compound

The most commonly cited method for the preparation of this compound involves the nitrosation of diethyl malonate. The following protocol is adapted from established literature procedures.

Experimental Protocol

Materials:

  • Diethyl malonate

  • Sodium nitrite (B80452)

  • Glacial acetic acid

  • Water

  • Diethyl ether

  • 500 mL three-necked, round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Ice bath

  • Separatory funnel

Procedure:

  • A 500 mL three-necked, round-bottomed flask is equipped with a mechanical stirrer and a thermometer.

  • 50 g (47.4 mL, 0.312 mole) of diethyl malonate is added to the flask.

  • The flask is cooled in an ice bath, and a mixture of 57 mL of glacial acetic acid and 81 mL of water is added with stirring.

  • While maintaining the temperature at approximately 5°C, a total of 65 g (0.944 mole) of sodium nitrite is added in portions over a period of 1.5 hours. The temperature should be carefully monitored and kept around 5°C during the addition.

  • After the complete addition of sodium nitrite, the ice bath is removed, and the reaction mixture is stirred for an additional 4 hours. The temperature of the reaction mixture will rise and then gradually fall.

  • The reaction mixture is then transferred to a separatory funnel and extracted twice with 50 mL portions of diethyl ether.

  • The combined ethereal extracts containing the this compound are typically used directly in subsequent reaction steps without further purification.

Note: It is strongly advised not to attempt purification of this compound by distillation due to the risk of explosion.

Synthesis Workflow

Synthesis_of_Diethyl_Isonitrosomalonate cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product dem Diethyl Malonate reaction Nitrosation dem->reaction na_no2 Sodium Nitrite na_no2->reaction acetic_acid Glacial Acetic Acid & Water acetic_acid->reaction stirring Stirring stirring->reaction temp_control Temperature Control (0-5°C initially, then RT) temp_control->reaction extraction Work-up: Ether Extraction reaction->extraction product This compound (in ether solution) extraction->product

physical and chemical properties of diethyl isonitrosomalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl isonitrosomalonate, also known as diethyl oximinomalonate or diethyl (hydroxyimino)malonate, is a key intermediate in organic synthesis. Its chemical structure, featuring both ester and oxime functionalities, makes it a versatile building block for the synthesis of a variety of more complex molecules, including amino acids and heterocyclic compounds. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its synthesis, and its role as a synthetic precursor.

Chemical and Physical Properties

PropertyValueSource
CAS Number 6829-41-0
Molecular Formula C₇H₁₁NO₅
Molecular Weight 189.17 g/mol
Melting Point 58.6-58.8 °C
Boiling Point Decomposes upon heating; known to explode during distillation.
Solubility Data not available. The compound is typically extracted from aqueous reaction mixtures using diethyl ether.
pKa Data not available.

Spectral Data:

Experimental 1H NMR, 13C NMR, and IR spectral data for this compound are not available in the public domain.

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the nitrosation of diethyl malonate.

Experimental Protocol: Nitrosation of Diethyl Malonate[1]

Materials:

  • Diethyl malonate (50 g, 47.4 mL, 0.312 mole)

  • Glacial acetic acid (57 mL)

  • Water (81 mL)

  • Sodium nitrite (B80452) (65 g, 0.944 mole)

  • Diethyl ether

  • Ice

Equipment:

  • 500-mL three-necked, round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Separatory funnel

Procedure:

  • Place 50 g (47.4 mL, 0.312 mole) of diethyl malonate into a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer.

  • Cool the flask in an ice bath.

  • With stirring, add a mixture of 57 mL of glacial acetic acid and 81 mL of water.

  • While maintaining the temperature at approximately 5°C, add a total of 65 g (0.944 mole) of sodium nitrite in portions over a period of 1.5 hours.

  • After the addition of sodium nitrite is complete, remove the ice bath and continue stirring for 4 hours. The temperature of the reaction mixture will rise to a maximum of 34–38°C within 2 hours and then gradually decrease.

  • Transfer the reaction mixture to a separatory funnel and extract with two 50-mL portions of diethyl ether.

  • The combined ethereal solution of this compound can be used immediately in subsequent reactions or stored overnight in a refrigerator.

Note: No attempt should be made to purify this compound by distillation due to the risk of explosion.

Chemical Reactivity and Applications

This compound is primarily used as an intermediate in the synthesis of other valuable organic compounds. Its most notable application is in the production of diethyl acetamidomalonate, a precursor for the synthesis of α-amino acids.

Synthesis of Diethyl Acetamidomalonate

The ethereal solution of this compound obtained from the nitrosation of diethyl malonate can be directly used for the synthesis of diethyl acetamidomalonate. The process involves the reduction of the isonitroso group and subsequent acetylation.

Experimental Workflows

The synthesis of diethyl acetamidomalonate from diethyl malonate via this compound represents a common experimental workflow.

Synthesis_Workflow A Diethyl Malonate B Nitrosation (NaNO2, Acetic Acid, H2O, 5°C) A->B C This compound (in ether solution) B->C D Reduction & Acetylation (Zn dust, Acetic Anhydride, Acetic Acid) C->D E Diethyl Acetamidomalonate D->E Logical_Relationship cluster_0 Core Synthesis Pathway A Diethyl Malonate B This compound A->B Nitrosation C Diethyl Acetamidomalonate B->C Reduction & Acetylation D α-Amino Acids C->D Alkylation & Hydrolysis

Diethyl Isonitrosomalonate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Profile

PropertyValue
IUPAC Name Diethyl 2-(hydroxyimino)propanedioate
Synonyms Diethyl oximinomalonate
CAS Number 6829-41-0
Molecular Formula C₇H₁₁NO₅
Molecular Weight 189.17 g/mol
Appearance Solid

Stability Profile

The stability of diethyl isonitrosomalonate is influenced by temperature, moisture, and light. While specific kinetic and quantitative degradation data are not extensively published, qualitative information from safety data sheets and synthetic procedures provides critical insights into its stability.

Thermal Stability

This compound exhibits significant thermal instability. There are reports of it decomposing with explosive violence upon heating, particularly during distillation[1][2]. Therefore, purification by distillation is strongly discouraged[1][2].

Hydrolytic Stability

The presence of ester functional groups suggests a susceptibility to hydrolysis under both acidic and basic conditions. The compound is also noted to be hygroscopic, indicating that moisture can impact its stability[3].

Photostability

As a compound containing a C=N-OH (oxime) chromophore, this compound may be susceptible to photochemical degradation. Oxime and oxime ether moieties can undergo isomerization or other photochemical reactions upon exposure to light.

Summary of Qualitative Stability Data
ConditionObservationSource
Heating/Distillation Potential for explosive decomposition.[1][2]
Moisture Hygroscopic.[3]
Refrigerated Storage Ethereal solutions are stable overnight in a refrigerator.[1][2]
General Handling Stable under normal handling and storage conditions.[3]

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the quality and safety of this compound.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration is recommended for solutions.To minimize thermal degradation.
Atmosphere Keep contents under an inert gas (e.g., argon, nitrogen).Due to its hygroscopic nature and to prevent oxidative degradation.
Container Keep container tightly closed when not in use.To prevent moisture ingress and contamination.
Location Store in a well-ventilated area.General laboratory safety practice.
Incompatible Materials

To prevent hazardous reactions and degradation, avoid contact with the following:

  • Strong oxidizing agents[3]

  • Heat, sparks, and open flames[3]

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols that can be adapted to quantitatively assess the stability of this compound. These protocols are based on standard methodologies for organic compounds and would require validation for this specific substance.

Thermal Stability Analysis (Isothermal Method)

Objective: To determine the rate of decomposition at a constant temperature.

Methodology:

  • Accurately weigh a sample of this compound into several sealed vials.

  • Place the vials in a constant temperature oven or heating block at a predetermined temperature (e.g., 40°C, 50°C, 60°C).

  • At specified time intervals, remove a vial and allow it to cool to room temperature.

  • Dissolve the contents in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Analyze the sample using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

  • Plot the natural logarithm of the concentration of this compound versus time. The slope of the line will give the first-order degradation rate constant (k).

Hydrolytic Stability Study

Objective: To determine the rate of hydrolysis at different pH values.

Methodology:

  • Prepare buffer solutions at various pH levels (e.g., pH 4, 7, and 9).

  • Prepare stock solutions of this compound in a water-miscible solvent (e.g., acetonitrile).

  • Add a small aliquot of the stock solution to each buffer solution in sealed, temperature-controlled reaction vessels.

  • At regular time intervals, withdraw a sample from each vessel.

  • Immediately quench the reaction if necessary (e.g., by neutralizing the pH or diluting with a mobile phase).

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Calculate the degradation rate constant at each pH by plotting the concentration of this compound against time.

Photostability Study

Objective: To assess the impact of light exposure on the stability of the compound.

Methodology:

  • Prepare solutions of this compound in a suitable solvent and place them in chemically inert, transparent containers.

  • Expose the samples to a light source that provides both UV and visible light, following ICH Q1B guidelines.

  • Simultaneously, keep control samples protected from light (e.g., wrapped in aluminum foil) at the same temperature.

  • At specified time points, withdraw samples from both the exposed and control groups.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Compare the chromatograms of the exposed and control samples to identify any photodegradation products and quantify the loss of the parent compound.

Visualizations

Storage_and_Stability cluster_conditions Storage Conditions cluster_factors Instability Factors Cool_Temp Cool Temperature Stability This compound Stability Cool_Temp->Stability promotes Dry_Atmosphere Dry Atmosphere Dry_Atmosphere->Stability promotes Inert_Gas Inert Gas Inert_Gas->Stability promotes Sealed_Container Tightly Sealed Container Sealed_Container->Stability promotes Heat Heat Heat->Stability compromises Moisture Moisture Moisture->Stability compromises Light Light Light->Stability compromises Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Stability compromises

Caption: Relationship between storage conditions, instability factors, and the stability of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_exposure Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prepare_Sample Prepare this compound Sample Thermal_Stress Thermal Stress (e.g., 40-60°C) Prepare_Sample->Thermal_Stress Hydrolytic_Stress Hydrolytic Stress (pH 4, 7, 9) Prepare_Sample->Hydrolytic_Stress Photochemical_Stress Photochemical Stress (UV/Vis Light) Prepare_Sample->Photochemical_Stress Sampling Sample at Time Intervals Thermal_Stress->Sampling Hydrolytic_Stress->Sampling Photochemical_Stress->Sampling HPLC_Analysis Stability-Indicating HPLC Analysis Sampling->HPLC_Analysis Degradation_Kinetics Determine Degradation Kinetics (Rate Constant, Half-life) HPLC_Analysis->Degradation_Kinetics Identify_Products Identify Degradation Products HPLC_Analysis->Identify_Products

Caption: General workflow for assessing the stability of this compound.

References

Diethyl Isonitrosomalonate: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl isonitrosomalonate, also known as diethyl oximinomalonate, is a pivotal intermediate in organic synthesis, most notably in the preparation of amino acids and their derivatives. This technical guide provides an in-depth exploration of its discovery, historical significance, and detailed experimental protocols for its synthesis. It serves as a comprehensive resource, consolidating quantitative data, reaction mechanisms, and procedural workflows to support research and development in synthetic and medicinal chemistry.

Introduction and Historical Context

The history of this compound is intrinsically linked to the development of amino acid synthesis. Its primary role has been as a precursor to diethyl acetamidomalonate, a versatile substrate for the production of a wide array of α-amino acids.

The synthesis of diethyl acetamidomalonate was first reported in 1931 by V. Cherchez.[1] While this early work focused on the final acetylated product, it laid the groundwork for the importance of its direct precursor, this compound. A notable method for the synthesis of diethyl acetamidomalonate, which proceeds through this compound, was later detailed in a 1950 patent and prominently featured in the esteemed publication, Organic Syntheses.[2] This highlights the compound's established significance in the mid-20th century as a reliable intermediate.

The primary synthetic route to this compound involves the nitrosation of diethyl malonate. This reaction utilizes sodium nitrite (B80452) in the presence of an acid, typically acetic acid, to generate the reactive nitrosonium ion. The active methylene (B1212753) group of diethyl malonate then undergoes electrophilic substitution to yield the desired product.

While its predominant application remains in the synthesis of diethyl acetamidomalonate for amino acid production, this compound has also been utilized in the preparation of other heterocyclic systems, such as the pyrano[2,3-e]isoindol-2-one ring system.[3]

Physicochemical and Spectroscopic Data

Despite its importance as a synthetic intermediate, detailed physicochemical and spectroscopic data for isolated this compound are not extensively reported, largely because it is often generated and used in situ without purification.[1] It has been noted that the compound may decompose with explosive violence upon attempted distillation.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6829-41-0[3][4][5][6][7]
Molecular Formula C₇H₁₁NO₅[3][4][6]
Molecular Weight 189.17 g/mol [3][4][6]
Appearance Typically an oil or crystalline solid[1]
Melting Point Not consistently reported; often used as a crude solution.[6]
Boiling Point Not reported; known to be unstable with heating.[1][6]

Synthesis of this compound

The most reliable and widely cited method for the preparation of this compound is the nitrosation of diethyl malonate. The following section details a well-established experimental protocol.

Reaction Mechanism

The formation of this compound proceeds via an electrophilic substitution reaction. In an acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂), which is then further protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[8][9] The diethyl malonate, in equilibrium with its enol form, acts as a nucleophile, attacking the nitrosonium ion. Subsequent deprotonation yields the final product.

nitrosation_mechanism cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Electrophilic Attack NaNO2 NaNO₂ HONO HNO₂ (Nitrous Acid) NaNO2->HONO + H⁺ Hplus H⁺ (from Acetic Acid) NO_plus NO⁺ (Nitrosonium Ion) HONO->NO_plus + H⁺, - H₂O DEM Diethyl Malonate (Enol form) H2O H₂O Intermediate Protonated Intermediate DEM->Intermediate + NO⁺ DEIM This compound Intermediate->DEIM - H⁺

Caption: Mechanism of this compound Synthesis.
Experimental Protocol: Nitrosation of Diethyl Malonate

The following protocol is adapted from the procedure published in Organic Syntheses.[1]

Table 2: Reagents for this compound Synthesis

ReagentMolar Mass ( g/mol )AmountMoles
Diethyl Malonate160.1750 g (47.4 mL)0.312
Glacial Acetic Acid60.0557 mL-
Water18.0281 mL-
Sodium Nitrite69.0065 g0.944
Diethyl Ether74.12100 mL (2 x 50 mL for extraction)-

Procedure:

  • A 500-mL three-necked, round-bottomed flask is equipped with a mechanical stirrer and a thermometer.

  • 50 g (0.312 mole) of diethyl malonate is placed in the flask and cooled in an ice bath.

  • A mixture of 57 mL of glacial acetic acid and 81 mL of water is added with stirring.

  • While maintaining the temperature at approximately 5°C, 65 g (0.944 mole) of solid sodium nitrite is added in portions over a period of 1.5 hours.

  • After the addition of sodium nitrite is complete, the ice bath is removed, and stirring is continued for 4 hours. The temperature of the reaction mixture will rise to a maximum of 34–38°C within 2 hours and then gradually decrease.

  • The reaction mixture is transferred to a separatory funnel and extracted with two 50-mL portions of diethyl ether.

  • The combined ethereal solution contains the crude this compound and is typically used immediately in the subsequent reaction step without further purification.

experimental_workflow start Start: Diethyl Malonate in Flask step1 Cool to 5°C in Ice Bath start->step1 step2 Add Acetic Acid and Water step1->step2 step3 Add Sodium Nitrite portion-wise over 1.5h at 5°C step2->step3 step4 Remove Ice Bath and Stir for 4h step3->step4 step5 Extract with Diethyl Ether (2x) step4->step5 end_node End: Ethereal Solution of this compound step5->end_node

Caption: Experimental Workflow for this compound Synthesis.

Application in Synthesis: Preparation of Diethyl Acetamidomalonate

The primary utility of this compound is its role as an intermediate in the synthesis of diethyl acetamidomalonate, a key building block for amino acids.

Reaction Overview

The ethereal solution of this compound is subjected to a reductive acetylation. Zinc dust in acetic acid is commonly used as the reducing agent, which reduces the oxime group to an amine. In the same pot, acetic anhydride (B1165640) acetylates the newly formed amine to yield diethyl acetamidomalonate.

logical_relationship DEIM This compound Reduction Reduction (e.g., Zn/AcOH) DEIM->Reduction Amine Diethyl Aminomalonate (unstable intermediate) Reduction->Amine Acetylation Acetylation (Acetic Anhydride) Amine->Acetylation DEAM Diethyl Acetamidomalonate Acetylation->DEAM AminoAcids α-Amino Acids DEAM->AminoAcids Alkylation, Hydrolysis, Decarboxylation

Caption: Synthetic Pathway from this compound.
Experimental Protocol: Reductive Acetylation

This protocol is a continuation of the synthesis described in section 3.2 and is adapted from Organic Syntheses.[1]

Table 3: Reagents for Diethyl Acetamidomalonate Synthesis

ReagentMolar Mass ( g/mol )AmountMoles
Ethereal solution of this compound-From previous step~0.312
Acetic Anhydride102.0986 g0.842
Glacial Acetic Acid60.05225 mL3.95
Zinc Dust65.3878.5 g1.20

Procedure:

  • The ethereal solution of this compound, 86 g (0.842 mole) of acetic anhydride, and 225 mL (3.95 moles) of glacial acetic acid are placed in a 1-L three-necked, round-bottomed flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel.

  • With vigorous stirring, 78.5 g (1.20 moles) of zinc dust is added in small portions over 1.5 hours, maintaining the reaction temperature between 40–50°C. The reaction is exothermic and may require intermittent cooling.

  • After the zinc addition is complete, the mixture is stirred for an additional 30 minutes.

  • The reaction mixture is filtered with suction, and the filter cake is washed thoroughly with two 200-mL portions of glacial acetic acid.

  • The combined filtrate and washings are concentrated under reduced pressure.

  • The resulting crude product is purified by recrystallization from hot water to yield diethyl acetamidomalonate.

Yield: 52–53 g (77–78% based on the starting diethyl malonate).[1] Melting Point: 95–97°C.[1]

Conclusion

This compound holds a significant place in the history of organic synthesis, primarily as a crucial, albeit often unisolated, intermediate. Its discovery and the subsequent development of its synthetic applications have provided a robust and enduring pathway for the laboratory-scale and industrial production of amino acids. This guide has consolidated the key historical milestones, detailed experimental procedures, and reaction mechanisms to provide a thorough technical resource for professionals in the chemical and pharmaceutical sciences. The provided data and workflows are intended to facilitate a deeper understanding and practical application of the chemistry surrounding this important compound.

References

Theoretical Calculations on the Structure of Diethyl Isonitrosomalonate: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl isonitrosomalonate, also known as diethyl oximinomalonate, serves as a key precursor in organic synthesis.[1] Its structural properties, including the conformation of its ester groups and the configuration of the oxime moiety, are fundamental to its reactivity and stability. Understanding the molecule's preferred three-dimensional arrangements and the energy barriers between them is critical for optimizing reaction conditions and for designing novel derivatives.

While experimental data on its synthesis exists, there is a notable gap in the literature regarding its detailed molecular geometry and electronic structure from a computational standpoint. Theoretical calculations, particularly using Density Functional Theory (DFT), offer a powerful, cost-effective means to elucidate these properties with high accuracy.[3] This document presents a proposed in-depth computational methodology for the complete structural and conformational analysis of this compound.

Proposed Computational Protocol

A multi-step computational workflow is proposed to thoroughly investigate the structural and electronic properties of this compound. This protocol is designed to identify all relevant low-energy conformers and to obtain accurate geometric and electronic data for the most stable structures.

Computational_Workflow_for_Diethyl_Isonitrosomalonate cluster_0 Step 1: Initial Structure & Conformational Search cluster_1 Step 2: Quantum Mechanical Calculations cluster_2 Step 3: Data Analysis A 2D to 3D Structure Generation B Initial Geometry Optimization (Molecular Mechanics) A->B C Systematic Dihedral Angle Scan / Molecular Dynamics B->C D Identification of Unique Conformers C->D E Geometry Optimization of Conformers (DFT) D->E Low-energy conformers F Frequency Calculations E->F G Single-Point Energy Refinement F->G H Thermodynamic Analysis (Gibbs Free Energy) G->H Optimized structures & energies I Analysis of Geometric Parameters H->I J Electronic Structure Analysis (HOMO-LUMO, ESP) I->J

Figure 1: Proposed computational workflow for the theoretical analysis of this compound.

2.1. Initial Structure Generation and Conformational Analysis

The first phase aims to explore the entire conformational space of the molecule to identify all stable, low-energy structures.

  • Protocol:

    • Initial 3D Structure Generation: A 2D sketch of this compound will be converted into an initial 3D structure using molecular modeling software (e.g., Avogadro, ChemDraw).

    • Molecular Mechanics Optimization: This initial 3D structure will be pre-optimized using a molecular mechanics force field (e.g., MMFF94 or UFF) to obtain a reasonable starting geometry.

    • Conformational Search: A comprehensive conformational search is the most critical step. A systematic scan of the key rotatable bonds (C-C and C-O single bonds of the ethyl ester groups) at intervals of 30° is recommended.[4] Alternatively, a molecular dynamics simulation at an elevated temperature (e.g., 500 K) for several nanoseconds can be performed to explore the conformational space.[5]

    • Conformer Clustering: The resulting structures from the search will be clustered based on Root-Mean-Square Deviation (RMSD) to identify unique conformers. All unique conformers within a specified energy window (e.g., 10 kcal/mol) above the lowest energy structure will be retained for further analysis.

2.2. Quantum Mechanical Calculations

Each unique conformer identified in the previous step will be subjected to high-level quantum mechanical calculations to determine its precise geometry and relative energy.

  • Protocol:

    • DFT Geometry Optimization: The geometry of each conformer will be fully optimized using Density Functional Theory (DFT). A common and reliable functional for organic molecules is B3LYP, paired with a Pople-style basis set such as 6-311+G(d,p).[6] This level of theory provides a good balance between accuracy and computational cost.

    • Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will confirm that each structure is a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

    • Single-Point Energy Refinement (Optional but Recommended): For higher accuracy in relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more advanced computational method (e.g., a double-hybrid DFT functional or MP2).

Data Presentation and Interpretation

The results from the computational protocol should be organized systematically for clear interpretation and comparison. The following tables represent hypothetical data that would be generated from such a study.

Table 1: Relative Energies of this compound Conformers (Note: Data is hypothetical for illustrative purposes)

Conformer IDRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Boltzmann Population (%)
CONF-1 0.000.0075.3
CONF-2 0.951.1015.1
CONF-3 1.501.856.8
CONF-4 2.102.502.8

digraph "Diethyl_Isonitrosomalonate_Structure" {
graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label=""];
node [fontname="Arial", fontsize=10, shape=plaintext];

// Atom definitions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; N1 [label="N", pos="2.2,1.2!"]; O1 [label="O", pos="3.2,1.2!"]; H1 [label="H", pos="3.7,0.8!"]; C3 [label="C", pos="-0.7,1.2!"]; O2 [label="=O", pos="-0.7,2.2!"]; O3 [label="O", pos="-1.8,0.5!"]; C4 [label="C", pos="-2.8,1.0!"]; H2 [label="H", pos="-2.6,1.8!"]; H3 [label="H", pos="-3.2,0.4!"]; C5 [label="C", pos="-3.8,1.5!"]; H4 [label="H", pos="-3.6,2.3!"]; H5 [label="H", pos="-4.2,0.9!"]; H6 [label="H", pos="-4.4,1.9!"]; C6 [label="C", pos="2.0,-1.2!"]; O4 [label="=O", pos="1.5,-2.2!"]; O5 [label="O", pos="3.2,-1.2!"]; C7 [label="C", pos="3.7,-2.2!"]; H7 [label="H", pos="3.2,-2.8!"]; H8 [label="H", pos="4.5,-1.9!"]; C8 [label="C", pos="4.2,-3.2!"]; H9 [label="H", pos="3.7,-3.8!"]; H10 [label="H", pos="5.0,-2.9!"]; H11 [label="H", pos="4.8,-3.8!"];

// Bond definitions edge [color="#202124"]; C1 -- C2; C2 -- N1; N1 -- O1; O1 -- H1; C1 -- C3; C3 -- O2 [style=bold]; C3 -- O3; O3 -- C4; C4 -- H2; C4 -- H3; C4 -- C5; C5 -- H4; C5 -- H5; C5 -- H6; C2 -- C6; C6 -- O4 [style=bold]; C6 -- O5; O5 -- C7; C7 -- H7; C7 -- H8; C7 -- C8; C8 -- H9; C8 -- H10; C8 -- H11; C1 -- C2 [label="C=N", style=invis]; // Placeholder for C=N bond edge [style=bold, color="#EA4335"]; C1=N1 [style=invis]; // This is a trick to draw a double bond node [shape=none, width=0, height=0, label=""]; p1 [pos="0.75,0!"]; p2 [pos="1.85,0.6!"]; p1 -- p2 [style=bold, color="#202124"]; }

Figure 2: 2D representation of this compound.

Table 2: Selected Optimized Geometric Parameters for the Global Minimum Conformer (CONF-1) (Note: Data is hypothetical for illustrative purposes)

ParameterAtoms InvolvedValue (Å or °)
Bond Lengths
C=NC2-N11.285
N-ON1-O11.390
C-CC1-C21.480
C=O (Ester 1)C3-O21.215
C=O (Ester 2)C6-O41.218
Bond Angles
C-C=NC1-C2-N1118.5
C=N-OC2-N1-O1112.0
O=C-CO2-C3-C1124.0
Dihedral Angles
O=C-C=NO2-C3-C1-C215.5
C-C-C=OC1-C2-C6-O4-165.0

3.1. Electronic Structure Analysis

Further analysis can provide insights into the molecule's reactivity.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

  • Electrostatic Potential (ESP) Map: An ESP map will be generated by mapping the calculated electrostatic potential onto the electron density surface. This visualization helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is invaluable for predicting sites of reaction.

Conclusion

This whitepaper outlines a comprehensive and systematic computational protocol for the theoretical investigation of this compound. By following this methodology, researchers can obtain detailed and accurate insights into the conformational preferences, geometric parameters, and electronic properties of this important synthetic intermediate. The resulting data will provide a solid theoretical foundation to rationalize its chemical behavior and to guide the future design of related compounds in the fields of medicinal chemistry and materials science. This proposed study would fill a significant knowledge gap and furnish the scientific community with valuable structural data.

References

The Pivotal Role of Sodium Nitrite in the Synthesis of Diethyl Isonitrosomalonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis of diethyl isonitrosomalonate, a critical intermediate in the production of various pharmaceuticals and fine chemicals, including amino acids. A primary focus is placed on the indispensable role of sodium nitrite (B80452) as a nitrosating agent. This document offers detailed experimental protocols, quantitative data analysis, and a mechanistic exploration of the reaction, aiming to equip researchers and professionals in drug development and chemical synthesis with a comprehensive understanding of this vital chemical transformation.

Core Principles: The Nitrosation of Diethyl Malonate

The synthesis of this compound from diethyl malonate is a classic C-nitrosation reaction. The key reagent, sodium nitrite (NaNO₂), in the presence of an acid, typically glacial acetic acid, generates nitrous acid (HNO₂) in situ. This unstable nitrous acid is the active nitrosating species that reacts with the enol form of diethyl malonate to yield the desired isonitroso compound. The overall reaction is a cornerstone in organic synthesis, valued for its efficiency and the utility of its product.[1][2]

The reaction is generally performed in a solvent, and various methods have been developed to optimize the yield and purity of the product. These methods often involve careful control of temperature and the rate of addition of reagents to manage the exothermic nature of the reaction and prevent the decomposition of nitrous acid.[3][4]

Quantitative Data Summary

The following tables summarize quantitative data from various established protocols for the synthesis of this compound. This allows for a comparative analysis of different reaction conditions and their impact on yield.

Parameter"Organic Syntheses" Method[3]Patent Method (CN104610082A)[4]Patent Method (US2649474A)[5]
Diethyl Malonate 50 g (0.312 mole)140g1 volume
Sodium Nitrite 65 g (0.944 mole)120g / 90g>1.25 moles per mole of ester
Acetic Acid 57 ml (glacial)131g / 105gGradual addition (glacial)
Solvent Water (81 ml)Ethylene (B1197577) dichloride (500g) / Chloroform (500g)Toluene or other water-immiscible solvent
Temperature 5°C initially, then rising to 34-38°C0-5°C initially, then 40-45°C30-70°C
Reaction Time 1.5 hours for addition, 4 hours stirring15 hoursUntil completion
Yield Not isolated, used directly in next step. Subsequent product yield is 77-78%.[3]Not explicitly stated for isonitroso intermediate. Subsequent product yield is 80-85%.[4]Not explicitly stated.

Detailed Experimental Protocols

Below are detailed methodologies for the synthesis of this compound, adapted from reputable sources.

Protocol from Organic Syntheses[3]
  • Preparation: A 500-ml three-necked, round-bottomed flask is equipped with a mechanical stirrer and a thermometer.

  • Initial Mixture: 50 g (47.4 ml, 0.312 mole) of diethyl malonate is placed in the flask and cooled in an ice bath. A mixture of 57 ml of glacial acetic acid and 81 ml of water is added with stirring.

  • Addition of Sodium Nitrite: While maintaining the temperature at approximately 5°C, a total of 65 g (0.944 mole) of solid sodium nitrite is added in portions over a period of 1.5 hours.

  • Reaction Progression: After the addition of sodium nitrite is complete, the ice bath is removed, and the mixture is stirred for an additional 4 hours. The temperature of the reaction is expected to rise to a maximum of 34–38°C within 2 hours and then gradually decrease. Evolved nitrogen oxides should be vented to a fume hood.

  • Work-up: The reaction mixture is transferred to a separatory funnel and extracted twice with 50-ml portions of ether. The combined ethereal extracts containing the this compound are then used for subsequent reactions. It is noted that this compound can be unstable and may explode upon distillation, so purification by this method is not recommended.[6]

Protocol from Patent CN104610082A[4]
  • Preparation: A 1000ml four-necked flask is charged with 500g of ethylene dichloride, 140g of diethyl malonate, and 120g of sodium nitrite.

  • Acid Addition: The mixture is stirred and cooled to 0°C. Acetic acid (131g) is then added dropwise while maintaining the temperature between 0 and 5°C.

  • Reaction: After the addition is complete, the reaction mixture is warmed to 40-45°C and stirred for 15 hours.

  • Isolation: The precipitated sodium acetate (B1210297) is removed by filtration. The filter cake is washed with 200g of ethylene dichloride.

  • Solvent Removal: The combined filtrates are concentrated under reduced pressure to remove the organic solvent, yielding the product as a light yellow oil, which is typically used in the next step without further purification.

Mechanistic and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate the key chemical pathway and a generalized experimental workflow for the synthesis of this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates In Situ Formation cluster_product Product NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + CH₃COOH CH3COOH Acetic Acid (CH₃COOH) CH3COOH->HNO2 DEM Diethyl Malonate Enol Enol form of Diethyl Malonate DEM->Enol Tautomerization DEIM This compound HNO2->DEIM Enol->DEIM Nitrosation

Caption: Reaction mechanism for this compound synthesis.

Experimental_Workflow A 1. Charge Reactor with Diethyl Malonate & Solvent B 2. Cool Reaction Mixture A->B C 3. Add Sodium Nitrite & Acetic Acid B->C D 4. Monitor and Control Temperature C->D E 5. Reaction Stirring Period D->E F 6. Work-up: Extraction or Filtration E->F G 7. Product Isolation (Crude) F->G

Caption: Generalized experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a well-established and crucial reaction in organic chemistry, with sodium nitrite playing the central role as the nitrosating agent. The choice of solvent, temperature, and stoichiometry are key parameters that can be adjusted to optimize the reaction for specific applications. The protocols provided in this guide, along with the quantitative data and mechanistic diagrams, offer a solid foundation for researchers and professionals to successfully and safely perform this synthesis. The inherent instability of the product necessitates careful handling and often its direct use in subsequent synthetic steps.[3][6]

References

An In-depth Technical Guide to the Synthesis of α-Oximinomalonic Acid Diethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of α-oximinomalonic acid diethyl ester, a crucial intermediate in the synthesis of amino acids and other pharmaceuticals. This document details the core synthetic methodologies, presents quantitative data for comparison, and provides detailed experimental protocols.

Introduction

α-Oximinomalonic acid diethyl ester, also known as diethyl oximinomalonate or diethyl 2-(hydroxyimino)malonate, is a versatile chemical intermediate. Its primary application lies in the synthesis of α-amino acids through reductive amination or acylation followed by reduction. The oxime functionality provides a convenient handle for the introduction of a nitrogen atom, making it a valuable building block in medicinal chemistry and drug development. This guide focuses on the most common and efficient methods for its preparation.

Core Synthesis Methodology: Nitrosation of Diethyl Malonate

The most prevalent and high-yielding method for the synthesis of α-oximinomalonic acid diethyl ester is the nitrosation of diethyl malonate. This reaction involves the treatment of diethyl malonate with a nitrosating agent, typically sodium nitrite (B80452), in the presence of an acid, most commonly acetic acid.[1][2]

The overall reaction can be depicted as follows:

Synthesis_Pathway Diethyl Malonate Diethyl Malonate α-Oximinomalonic Acid Diethyl Ester α-Oximinomalonic Acid Diethyl Ester Diethyl Malonate->α-Oximinomalonic Acid Diethyl Ester Nitrosation Sodium Nitrite + Acetic Acid Sodium Nitrite + Acetic Acid Sodium Nitrite + Acetic Acid->α-Oximinomalonic Acid Diethyl Ester

Caption: General reaction scheme for the synthesis of α-oximinomalonic acid diethyl ester.

The reaction proceeds via the in situ formation of nitrous acid (HNO₂) from sodium nitrite and a proton source. The active nitrosating species then reacts with the enol form of diethyl malonate to yield the desired α-oximino derivative.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of α-oximinomalonic acid diethyl ester, providing a comparative overview of the reaction conditions and yields.

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Diethyl MalonateSodium Nitrite, Acetic AcidEthyl Acetate (B1210297), Water0-10 (addition), 15-25 (reaction)2 (addition), 20 (reaction)98.4[2]
Diethyl MalonateSodium Nitrite, Acetic AcidWater~51.5Not explicitly stated, but used for subsequent steps[3]
Diethyl MalonateSodium Nitrite, Acetic AcidNot specifiedNot specifiedNot specified93 (as a 3:1 addition compound with sodium acetate)[4]

Detailed Experimental Protocols

This section provides detailed experimental procedures for the synthesis of α-oximinomalonic acid diethyl ester based on established literature.

Protocol 1: High-Yield Synthesis in Ethyl Acetate [2]

This protocol describes a high-yield synthesis with straightforward work-up.

Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Charge flask with Diethyl Malonate, Ethyl Acetate, and Glacial Acetic Acid B Stir for 30 minutes and cool to 5°C A->B C Dropwise add Sodium Nitrite solution (in water) at 0-10°C over 2 hours B->C D Stir at 15-25°C for 20 hours C->D E Allow layers to separate D->E F Extract aqueous layer with Ethyl Acetate E->F G Wash combined organic layers with water F->G H Evaporate solvent under reduced pressure G->H I Obtain α-Oximinomalonic Acid Diethyl Ester H->I

Caption: Experimental workflow for the synthesis of α-oximinomalonic acid diethyl ester.

Materials:

  • Diethyl malonate (80 g)

  • Ethyl acetate (400 ml)

  • Glacial acetic acid (90 g)

  • Sodium nitrite (69 g)

  • Water (81 g for NaNO₂ solution, 200 ml for washing)

Procedure:

  • In a 1000 ml four-necked flask equipped with a mechanical stirrer, add 80 g of diethyl malonate, 400 ml of ethyl acetate, and 90 g of glacial acetic acid.

  • Stir the mixture for 30 minutes and then cool to 5°C in an ice bath.

  • Prepare a solution of 69 g of sodium nitrite in 81 g of water.

  • Add the sodium nitrite solution dropwise to the reaction mixture over 2 hours, maintaining the temperature between 0-10°C.

  • After the addition is complete, continue stirring and allow the reaction mixture to warm to 15-25°C for 20 hours.

  • Stop stirring and allow the layers to separate.

  • Separate the lower aqueous layer and extract it once with 200 ml of ethyl acetate.

  • Combine the organic layers and wash with 200 ml of water.

  • Separate the layers and discard the aqueous washing.

  • Evaporate the ethyl acetate from the organic layer under reduced pressure to obtain the crude α-oximinomalonic acid diethyl ester.

  • The reported yield for this procedure is 93 g (98.4%).[2]

Protocol 2: Synthesis in Aqueous Acetic Acid [3]

This protocol details a synthesis where water is a significant component of the solvent system.

Materials:

  • Diethyl malonate (50 g, 47.4 ml, 0.312 mole)

  • Glacial acetic acid (57 ml)

  • Water (81 ml)

  • Sodium nitrite (65 g, 0.944 mole)

Procedure:

  • In a 500-ml three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (47.4 ml, 0.312 mole) of diethyl malonate.

  • Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.

  • While maintaining the temperature at approximately 5°C, add a total of 65 g of sodium nitrite in portions over a period of 1.5 hours.

  • The resulting product, diethyl isonitrosomalonate, can be used in subsequent reactions, for example, reduction to diethyl aminomalonate.[5]

Logical Relationships in Subsequent Transformations

α-Oximinomalonic acid diethyl ester is a key precursor for the synthesis of α-amino acids. The following diagram illustrates the logical progression from the oxime to the final amino acid product.

Logical_Progression A α-Oximinomalonic Acid Diethyl Ester B Diethyl Aminomalonate A->B Reduction (e.g., H2/Pd-C) C Diethyl Acetamidomalonate B->C Acetylation D Alkylated Acetamidomalonate C->D Alkylation (Base + R-X) E α-Amino Acid D->E Hydrolysis & Decarboxylation

Caption: Transformation of α-oximinomalonic acid diethyl ester to α-amino acids.

This pathway highlights the versatility of the title compound. The oxime is first reduced to the corresponding amine (diethyl aminomalonate).[5] This amine is often protected, for instance, by acetylation to form diethyl acetamidomalonate.[6] The resulting acetamidomalonate can then be alkylated at the α-carbon, followed by hydrolysis and decarboxylation to yield the desired α-amino acid.[6]

Conclusion

The synthesis of α-oximinomalonic acid diethyl ester via the nitrosation of diethyl malonate is a well-established and efficient method. The protocols provided in this guide offer high yields and are scalable for various research and development needs. The resulting product serves as a pivotal intermediate in the synthesis of a wide array of α-amino acids, underscoring its importance in the field of medicinal chemistry and drug discovery. The detailed methodologies and comparative data presented herein are intended to be a valuable resource for scientists engaged in these areas.

References

The Multifaceted Reactivity of the Oxime Group in Diethyl Isonitrosomalonate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl isonitrosomalonate, a derivative of diethyl malonate, is a versatile synthetic intermediate whose reactivity is dominated by its oxime functionality. This technical guide provides a comprehensive exploration of the chemical transformations of the oxime group in this compound, with a primary focus on its well-established reduction to form key precursors for amino acid synthesis. Additionally, this document will delve into other potential, albeit less documented, reactive pathways such as oxidation, rearrangement, and cyclization reactions, drawing parallels from the broader reactivity of oximes. Detailed experimental protocols for seminal reactions, quantitative data summaries, and mechanistic diagrams are presented to offer a practical and in-depth resource for researchers in organic synthesis and drug development.

Introduction

The oxime functional group is a cornerstone in organic synthesis, prized for its dual nucleophilic and electrophilic character and its ability to be transformed into a variety of other functional groups. In the context of this compound, the oxime group is situated at a key position, flanked by two electron-withdrawing ester moieties. This electronic environment significantly influences its reactivity, making it a valuable precursor for a range of molecular architectures.

The principal application of this compound lies in its conversion to diethyl acetamidomalonate, a widely used starting material for the synthesis of both natural and unnatural α-amino acids.[1] This transformation, achieved through the reduction of the oxime to an amine followed by acetylation, highlights the pivotal role of the oxime's reactivity. This guide will first detail the synthesis of this compound and its subsequent reduction, providing robust experimental procedures and quantitative data. Following this, we will explore the potential for other transformations of the oxime group, including oxidation, the Beckmann rearrangement, and its participation in the synthesis of heterocyclic systems.

Synthesis of this compound

The standard and most widely cited method for the preparation of this compound involves the nitrosation of diethyl malonate. This reaction is typically carried out using sodium nitrite (B80452) in the presence of an acid, such as acetic acid.[2][3]

Experimental Protocol: Synthesis of this compound

A detailed experimental procedure for the synthesis of this compound is provided in Organic Syntheses.[2] A summary of the key parameters is presented below.

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterValue
Starting Material Diethyl malonate
Reagents Sodium nitrite, Glacial acetic acid, Water
Solvent Ether (for extraction)
Temperature ~5 °C during NaNO₂ addition, then warming to 29-38 °C
Reaction Time 1.5 hours for NaNO₂ addition, then 4 hours of stirring
Work-up Extraction with ether
Purity Note The product is often used directly in the next step without purification.[2] It has been reported to explode upon distillation.[4]
Reaction Mechanism

The synthesis of this compound proceeds via the formation of nitrous acid in situ from sodium nitrite and acetic acid. The active methylene (B1212753) group of diethyl malonate, being acidic, is then nitrosated.

G NaNO2 Sodium Nitrite (NaNO2) HNO2 Nitrous Acid (HNO2) NaNO2->HNO2 + AcOH AcOH Acetic Acid (CH3COOH) NaOAc Sodium Acetate (NaOAc) Enolate Enolate Intermediate DEM Diethyl Malonate DEM->Enolate - H+ Nitroso Nitroso Intermediate Enolate->Nitroso + HNO2 DEIM This compound (Oxime) Nitroso->DEIM Tautomerization

Caption: Synthesis of this compound.

Reactivity of the Oxime Group: Reduction

The most extensively documented and industrially relevant reaction of the oxime group in this compound is its reduction to an amine. This amine is typically not isolated due to its instability and is directly acylated to form diethyl acetamidomalonate.[2]

Reduction with Zinc Dust

A common and efficient method for the reduction of this compound is the use of zinc dust in a mixture of acetic acid and acetic anhydride (B1165640). This one-pot reaction combines the reduction and acetylation steps.

The procedure outlined in Organic Syntheses provides a reliable method for this transformation.[2]

Table 2: Reaction Parameters for the Reductive Acetylation with Zinc

ParameterValue
Starting Material This compound (in ether solution)
Reagents Zinc dust, Acetic anhydride, Glacial acetic acid
Temperature 40–50 °C
Reaction Time 1.5 hours for zinc addition, then 30 minutes of stirring
Yield 77–78% (of diethyl acetamidomalonate based on diethyl malonate)

The process involves the reduction of the oxime to an amine, which is then immediately acetylated by the acetic anhydride present in the reaction mixture.

G Start This compound Solution Reagents Add Zinc Dust, Acetic Anhydride, Acetic Acid Start->Reagents Reaction Reductive Acetylation (40-50 °C) Reagents->Reaction Filtration Filter to Remove Zinc Salts Reaction->Filtration Evaporation Evaporate Solvents Filtration->Evaporation Crystallization Crystallize from Water Evaporation->Crystallization Product Diethyl Acetamidomalonate Crystallization->Product

Caption: Workflow for Reductive Acetylation.

Catalytic Hydrogenation

Another effective method for the reduction of the oxime is catalytic hydrogenation. Various catalysts can be employed, with palladium on charcoal being a common choice.[5]

A procedure for the catalytic hydrogenation of this compound is also available in Organic Syntheses.[5]

Table 3: Reaction Parameters for Catalytic Hydrogenation

ParameterValue
Starting Material This compound
Catalyst 10% Palladium on charcoal
Solvent Absolute ethanol
Hydrogen Pressure 50–60 lb
Reaction Time ~15 minutes
Subsequent Step Conversion to diethyl aminomalonate hydrochloride
Yield 78–82% (of the hydrochloride salt based on diethyl malonate)
MethodReagentsAdvantagesDisadvantages
Zinc Dust Zn, Acetic Anhydride, Acetic AcidOne-pot procedure for acetamidomalonate, readily available reagents.Exothermic reaction requiring careful temperature control, work-up involves filtering heavy zinc salts.[2]
Catalytic Hydrogenation H₂, Pd/CHigh yield, clean reaction, rapid.Requires specialized hydrogenation equipment, handling of flammable catalyst and hydrogen gas.[5]
Other Methods Raney nickel, aluminum amalgam, hydrogen sulfideProvide alternative routes for reduction.May have specific substrate sensitivities or require special handling.[5]

Other Potential Reactivities of the Oxime Group

While reduction is the most prominent reaction, the oxime group in this compound theoretically possesses a wider range of reactivity. The following sections explore these possibilities based on the general behavior of oximes, although specific examples with this compound are less common in the literature.

Beckmann Rearrangement

The Beckmann rearrangement is a classic reaction of oximes, typically catalyzed by acid, which converts an oxime into an amide or a lactam for cyclic oximes.[6][7] For a ketoxime like this compound, the rearrangement would involve the migration of one of the carboxylate groups.

G DEIM This compound Protonation Protonated Oxime DEIM->Protonation + H+ Migration Carboxylate Migration Protonation->Migration - H2O Nitrile Nitrile Intermediate Migration->Nitrile Hydrolysis Hydrolysis Product (Amide) Nitrile->Hydrolysis + H2O

Caption: Plausible Beckmann Rearrangement Pathway.

A specific experimental protocol for the Beckmann rearrangement of this compound is not readily found in the surveyed literature. The outcome of such a reaction would be of significant synthetic interest, potentially leading to cyanoformate derivatives or their hydrolysis products.

Cyclization Reactions for Heterocycle Synthesis

The oxime group can participate in various cyclization reactions, often serving as a source of nitrogen and oxygen atoms for the construction of heterocyclic rings.

1,2,4-Oxadiazoles are a class of five-membered heterocycles with diverse biological activities.[8][9] A common synthetic route involves the reaction of an amidoxime (B1450833) with an acylating agent. Theoretically, this compound could be converted into a corresponding amidoxime and then cyclized. A more direct, albeit speculative, pathway could involve the reaction of this compound with a nitrile under dehydration conditions.

Oxidation

The oxidation of oximes can lead to various products, including gem-dinitro compounds or nitrile oxides, depending on the oxidant and reaction conditions. The oxidation of this compound is not well-documented, but it represents a potential avenue for further functionalization.

Reactions with Nucleophiles and Electrophiles

The oxime group has both nucleophilic (at the oxygen and nitrogen) and electrophilic (at the carbon) sites. Reactions with strong nucleophiles like Grignard or organolithium reagents could potentially lead to addition at the C=N bond.[10][11] Conversely, the oxime oxygen can react with electrophiles.

Applications in Drug Development and Organic Synthesis

The primary contribution of this compound to drug development is indirect, through its conversion to diethyl acetamidomalonate. This latter compound is a key building block for the synthesis of a vast array of α-amino acids, which are fundamental components of many pharmaceuticals, including peptides and their mimetics.[12] The ability to synthesize non-natural amino acids is particularly valuable in medicinal chemistry for the development of novel therapeutic agents with enhanced properties.

Conclusion

This compound is a synthetic intermediate of considerable utility, primarily owing to the versatile reactivity of its oxime group. Its role as a precursor to diethyl acetamidomalonate in the synthesis of α-amino acids is well-established and represents its most significant application. While the reduction of the oxime is thoroughly documented, this guide has also shed light on the potential for other transformations such as the Beckmann rearrangement and cyclization reactions. Further research into these less-explored reactive pathways could unlock new synthetic methodologies and expand the utility of this valuable compound in organic synthesis and drug discovery. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for scientists working in these fields.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Diethyl Acetamidomalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of diethyl acetamidomalonate from diethyl isonitrosomalonate. Diethyl acetamidomalonate is a crucial precursor in the synthesis of various α-amino acids and pharmaceutical intermediates.[1][2] The protocols outlined below are based on established and reliable methods, offering high yields and purity.

Overview of the Synthetic Pathway

The synthesis of diethyl acetamidomalonate is a two-step process that begins with the nitrosation of diethyl malonate to form the intermediate, this compound. This intermediate is then subjected to a reductive acetylation to yield the final product. A common and efficient method involves a one-pot reaction where the reduction of the isonitroso group and the acetylation of the resulting amine occur concurrently.[3][4]

Quantitative Data Summary

The choice of reducing agent significantly impacts the overall yield of diethyl acetamidomalonate. Below is a summary of reported yields for different reduction methods.

Starting MaterialReducing AgentAcetylating AgentSolventOverall Yield (%)Reference
Diethyl MalonateZinc DustAcetic AnhydrideAcetic Acid77-78%[3][5]
This compoundPalladium on CharcoalAcetic AnhydrideEthanol40%[3]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Diethyl Acetamidomalonate using Zinc Dust

This protocol details a one-pot procedure for the preparation of diethyl acetamidomalonate from diethyl malonate.[3][5]

Part A: Preparation of this compound [3]

  • Reaction Setup: In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.

  • Cooling and Addition of Reagents: Cool the flask in an ice bath. With stirring, add a mixture of 57 mL of glacial acetic acid and 81 mL of water.

  • Nitrosation: While maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of sodium nitrite (B80452) in portions over a period of 1.5 hours.

  • Reaction Progression: After the addition of sodium nitrite is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise to a maximum of 34–38°C within 2 hours and then gradually decrease.

  • Extraction: Transfer the reaction mixture to a 300-mL separatory funnel and extract with two 50-mL portions of ether. The combined ethereal solution of this compound can be used immediately in the next step or stored overnight in a refrigerator.[3]

Part B: Reductive Acetylation to Diethyl Acetamidomalonate [3][5]

  • Reaction Setup: In a 1-L, three-necked, round-bottomed flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, place the ethereal solution of this compound from Part A, 86 g (0.842 mole) of acetic anhydride, and 225 mL (3.95 moles) of glacial acetic acid.

  • Reduction: With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature between 40–50°C. The reaction is exothermic and may require intermittent cooling with a water bath.

  • Completion of Reaction: After the addition of zinc is complete, stir the mixture for an additional 30 minutes.

  • Workup: Filter the reaction mixture with suction and wash the filter cake thoroughly with two 200-mL portions of glacial acetic acid.

  • Isolation of Crude Product: Combine the filtrate and washings and evaporate under reduced pressure on a steam bath until a thick oil, which may partially crystallize, remains.[3][5]

  • Purification: To the crude product, add 100 mL of water and warm the flask on a steam bath until the solid melts. Stir the mixture rapidly in an ice bath to crystallize the diethyl acetamidomalonate as a fine white product. After cooling for an additional hour, collect the product by filtration, wash with cold water, and dry at 50°C. A second crop can be obtained by concentrating the mother liquor. The final yield of diethyl acetamidomalonate is 52–53 g (77–78%).[3][5]

Visualizations

Reaction Pathway

The overall synthesis involves the conversion of diethyl malonate to this compound, which is then reduced and acetylated to form the final product.

Reaction_Pathway DiethylMalonate Diethyl Malonate Isonitroso This compound DiethylMalonate->Isonitroso NaNO₂, Acetic Acid, H₂O Acetamido Diethyl Acetamidomalonate Isonitroso->Acetamido 1. Zinc Dust, Acetic Acid 2. Acetic Anhydride

Caption: Overall synthetic route from diethyl malonate.

Experimental Workflow

The following diagram illustrates the key steps in the one-pot synthesis of diethyl acetamidomalonate.

Experimental_Workflow cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Reductive Acetylation cluster_step3 Step 3: Workup and Purification A1 Mix Diethyl Malonate, Acetic Acid, and Water A2 Cool to 5°C A1->A2 A3 Add Sodium Nitrite A2->A3 A4 Stir for 4 hours A3->A4 B1 Combine Isonitroso Intermediate, Acetic Anhydride, and Acetic Acid A4->B1 Extraction with Ether B2 Add Zinc Dust at 40-50°C B1->B2 B3 Stir for 30 minutes B2->B3 C1 Filter Reaction Mixture B3->C1 C2 Evaporate Solvents C1->C2 C3 Recrystallize from Water C2->C3 C4 Filter and Dry Product C3->C4

Caption: Workflow for the synthesis of diethyl acetamidomalonate.

Proposed Reaction Mechanism

The reduction of the isonitroso (oxime) group by zinc in acetic acid proceeds through a series of electron and proton transfers, followed by acetylation.

Reaction_Mechanism Isonitroso This compound (Oxime) ProtonatedOxime Protonated Oxime Isonitroso->ProtonatedOxime + H⁺ (from Acetic Acid) RadicalAnion Radical Anion Intermediate ProtonatedOxime->RadicalAnion + e⁻ (from Zn) Iminium Iminium Intermediate RadicalAnion->Iminium + e⁻ (from Zn) + H⁺ Amine Diethyl Aminomalonate Iminium->Amine + H₂O Acetamido Diethyl Acetamidomalonate Amine->Acetamido + Acetic Anhydride - Acetic Acid

Caption: Proposed mechanism for the reductive acetylation.

References

Application Notes and Protocols: Reduction of Diethyl Isonitrosomalonate using Zinc and Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of diethyl isonitrosomalonate is a critical step in the synthesis of valuable intermediates for drug development and organic synthesis, primarily yielding diethyl aminomalonate. Diethyl aminomalonate serves as a precursor for the synthesis of various amino acids and heterocyclic compounds. Due to its inherent instability, it is often converted in situ to more stable derivatives such as diethyl acetamidomalonate or isolated as its hydrochloride salt.[1][2] This document provides detailed protocols for the synthesis of both diethyl acetamidomalonate via reductive acetylation and a protocol for the preparation of diethyl aminomalonate hydrochloride, utilizing zinc powder and acetic acid as the reducing system.

The presented protocols are based on established literature procedures, offering reliable methods for laboratory-scale synthesis. The choice between the two protocols depends on the desired final product for subsequent synthetic steps.

Reaction Mechanism

The reduction of the isonitroso group (an oxime tautomer) to a primary amine by zinc in the presence of an acid, such as acetic acid, is a classical organic transformation. The reaction proceeds through a series of single electron transfers from the zinc metal to the protonated isonitroso group. The generated intermediate undergoes further protonation and electron transfer steps, leading to the cleavage of the N-O bond and the formation of the primary amine.

In the presence of acetic anhydride, the newly formed and highly reactive diethyl aminomalonate is immediately acetylated to form the more stable diethyl acetamidomalonate.[1] This in-situ trapping prevents side reactions and simplifies purification.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Acetamidomalonate

This protocol details the reductive acetylation of this compound to yield the stable diethyl acetamidomalonate.[1]

Materials:

  • This compound

  • Zinc dust

  • Glacial acetic acid

  • Acetic anhydride

  • Water (purified)

  • Three-necked round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Water bath

  • Filtration apparatus (suction)

  • Rotary evaporator

Procedure:

  • In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, combine the solution of this compound, 86 g (0.842 mole) of acetic anhydride, and 225 ml (3.95 moles) of glacial acetic acid.[1]

  • With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over a period of 1.5 hours.

  • Maintain the reaction temperature between 40–50°C. The reaction is exothermic, and intermittent cooling with a water bath will be necessary.[1]

  • After the complete addition of zinc dust, continue stirring for an additional 30 minutes.

  • Filter the reaction mixture with suction and wash the filter cake thoroughly with two 200-ml portions of glacial acetic acid.[1]

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure on a steam bath until a thick oil, which may partially crystallize, remains.

  • For purification, add 100 ml of water to the crude product and warm the flask on a steam bath until the solid melts.

  • Stir the mixture of water and oil rapidly in an ice bath to crystallize the diethyl acetamidomalonate as a fine white product.

  • After cooling in the ice bath for an additional hour, collect the product by filtration, wash once with cold water, and dry in air at 50°C.[1]

Expected Yield: 77–78%[1]

Protocol 2: Synthesis of Diethyl Aminomalonate Hydrochloride

This protocol is adapted from literature procedures for the reduction of oximes to amines using zinc and acetic acid, followed by conversion to the hydrochloride salt for stability.[3]

Materials:

  • This compound (diethyl oximinomalonate)

  • Zinc dust

  • Methanol (B129727)

  • Glacial acetic acid

  • Diethyl ether (dry)

  • Hydrogen chloride (gas or solution in diethyl ether)

  • Round-bottomed flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

Stage 1: Reduction to Diethyl Aminomalonate

  • In a round-bottomed flask, dissolve this compound in methanol.

  • Add glacial acetic acid to the solution.

  • While stirring at 20°C, add zinc dust in portions.

  • Continue stirring until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture to remove excess zinc and zinc salts.

  • Concentrate the filtrate under reduced pressure to remove methanol and acetic acid, yielding crude diethyl aminomalonate.

Stage 2: Formation of the Hydrochloride Salt

  • Dissolve the crude diethyl aminomalonate in dry diethyl ether.

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution, or add a saturated solution of hydrogen chloride in diethyl ether dropwise, with stirring.

  • The diethyl aminomalonate hydrochloride will precipitate as a white solid.

  • Collect the precipitate by filtration, wash with cold, dry diethyl ether, and dry under vacuum.

Data Presentation

ParameterProtocol 1: Diethyl Acetamidomalonate SynthesisProtocol 2: Diethyl Aminomalonate Hydrochloride Synthesis
Product Diethyl AcetamidomalonateDiethyl Aminomalonate Hydrochloride
Reducing Agent Zinc dustZinc dust
Acid Glacial Acetic AcidGlacial Acetic Acid
Solvent Glacial Acetic AcidMethanol, Diethyl Ether
Key Reagent Acetic AnhydrideHydrogen Chloride
Reaction Temperature 40–50°C20°C (reduction), 0°C (salt formation)
Reported Yield 77–78%[1]High (specific yield not detailed in available literature)
Product Stability Stable solidStable crystalline solid[4]

Visualizations

Experimental Workflow: Synthesis of Diethyl Acetamidomalonate

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start1 This compound reaction Combine reactants in a three-necked flask. Add Zinc dust portion-wise. Maintain temperature at 40-50°C. start1->reaction start2 Zinc Dust start2->reaction start3 Acetic Anhydride start3->reaction start4 Glacial Acetic Acid start4->reaction filter Filter to remove solids reaction->filter After 30 min additional stirring evaporate Evaporate solvent under reduced pressure filter->evaporate crystallize Recrystallize from water evaporate->crystallize isolate Filter and dry the product crystallize->isolate product Diethyl Acetamidomalonate isolate->product

Caption: Workflow for the synthesis of diethyl acetamidomalonate.

Logical Relationship: Product Stability and Isolation

G cluster_reduction Reduction Step cluster_derivatization Derivatization for Stability cluster_products Stable Products start This compound reduction Reduction with Zn / Acetic Acid start->reduction amine Diethyl Aminomalonate (Unstable) reduction->amine acetylation In-situ Acetylation (Acetic Anhydride) amine->acetylation salt_formation Acid Treatment (HCl) amine->salt_formation product1 Diethyl Acetamidomalonate acetylation->product1 product2 Diethyl Aminomalonate Hydrochloride salt_formation->product2

Caption: Pathways to stable products from diethyl aminomalonate.

References

Application Notes and Protocols: Catalytic Hydrogenation of Diethyl Isonitrosomalonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The catalytic hydrogenation of diethyl isonitrosomalonate is a crucial chemical transformation for the synthesis of diethyl aminomalonate, a versatile intermediate in organic and medicinal chemistry.[1][2] Diethyl aminomalonate serves as a key building block for the synthesis of various biologically active molecules, including pyrimidine (B1678525) heterocyclic compounds, α-amino acids, and anticancer drug molecules.[1][3][4] Its hydrochloride salt is often preferred due to its enhanced stability.[1][5] This document provides detailed protocols for the catalytic hydrogenation of this compound, summarizing various reaction conditions and presenting quantitative data for easy comparison.

Applications in Drug Development:

Diethyl aminomalonate and its derivatives are instrumental in the development of novel therapeutic agents.[6] Key applications include:

  • Synthesis of Pharmaceuticals: It is a pivotal intermediate in the creation of a wide array of pharmaceutical agents, notably those targeting neurological disorders.[6]

  • Anticancer Agents: The resulting compounds are used in the synthesis of kinesin spindle protein inhibitors, which are potential anticancer agents.[]

  • Antiviral Drugs: It serves as an intermediate for the synthesis of influenza drugs like Favipiravir.[3]

  • Biochemical Research: The compound is utilized in biochemical assays to investigate enzyme activities and metabolic pathways, offering insights into cellular functions.[6]

Experimental Protocols

Several catalysts and reaction conditions have been successfully employed for the catalytic hydrogenation of this compound. Below are detailed protocols for some of the most common methods.

Protocol 1: Hydrogenation using Palladium on Charcoal (Pd/C)

This protocol is adapted from a procedure found in Organic Syntheses.[5]

Materials:

  • This compound

  • Absolute ethanol (B145695)

  • 10% Palladium on charcoal (Pd/C) catalyst

  • Parr Hydrogenator or similar high-pressure hydrogenation apparatus

  • Dry ether

  • Dry hydrogen chloride (gas)

Procedure:

  • In a 500-mL reduction bottle, combine 19.1 g (0.1 mole) of this compound, 100 mL of absolute alcohol, and 3 g of 10% palladium-on-charcoal catalyst.[5]

  • Place the bottle in a Parr Hydrogenator and flush the system three to four times with hydrogen gas.[5]

  • Pressurize the system to 50–60 lb/in² with hydrogen.[5]

  • Shake the reaction mixture until there is no further drop in pressure, which typically takes about 15 minutes.[5]

  • Once the reaction is complete, carefully vent the hydrogenator.

  • Remove the catalyst by filtration, washing the catalyst with absolute alcohol.[5]

  • Concentrate the clear filtrate under reduced pressure at a temperature below 50°C to obtain crude diethyl aminomalonate.[5]

  • For conversion to the hydrochloride salt, dilute the crude product with 80 mL of dry ether and filter to remove any solid impurities.[5]

  • Cool the filtrate in an ice bath and pass dry hydrogen chloride gas over the solution while stirring.[5]

  • Collect the precipitated fine white crystals of diethyl aminomalonate hydrochloride by suction filtration and wash with dry ether.[5]

Protocol 2: Hydrogenation using Nickel-based Catalysts

This protocol is based on a patented method.[3]

Materials:

  • This compound (referred to as diethyl oximomalonate)

  • Absolute ethanol

  • AlNiFe or AlNiMo three-way catalyst

  • High-pressure hydrogenation vessel

  • Nitrogen gas

  • Hydrogen gas

  • 35% Hydrogen chloride in ethanol

  • Acetone

Procedure:

  • In a hydrogenation vessel, add 240g of absolute ethanol, 60g of this compound, and 3.0g of the chosen nickel-based catalyst (AlNiFe or AlNiMo).[3]

  • Seal the vessel and purge the system with nitrogen.[3]

  • Introduce hydrogen gas to a pressure of 1.0-2.0 MPa.[3]

  • Maintain the reaction temperature at 40-50°C and stir for 6 hours.[3]

  • After the reaction, cool the vessel, depressurize, and filter to remove the catalyst.[3]

  • Transfer the filtrate to a four-neck flask, stir, and cool to 0-5°C.[3]

  • Slowly add 50g of 35% hydrogen chloride in ethanol over 1 hour, then continue stirring for another hour.[3]

  • Remove the ethanol by distillation under reduced pressure.[3]

  • To the residue, add 200 mL of acetone, stir for 1 hour, and then cool to 5-10°C to induce crystallization.[3]

  • Filter the product, wash the filter cake with acetone, and dry at 60°C to obtain diethyl aminomalonate hydrochloride.[3]

Data Presentation

The following table summarizes the quantitative data from various reported catalytic hydrogenation procedures for this compound.

ParameterProtocol 1 (Pd/C)[5]Protocol 2 (AlNiFe)[3]Protocol 3 (AlNiMo)[3]Protocol 4 (Pd/C in Ethyl Acetate)[8]
Starting Material This compoundThis compoundThis compoundDiethyl hydroxyiminomalonate and acetoxyiminomalonate mixture
Amount of Starting Material 19.1 g (0.1 mole)60 g60 g420.0 g (2.0 mol)
Catalyst 10% Palladium on charcoalAlNiFe three-way catalystAlNiMo three-way catalystPalladium on activated charcoal (5 wt% Pd)
Catalyst Loading 3 g3.0 g3.0 g12.5 g
Solvent Absolute ethanolAbsolute ethanolAbsolute ethanolEthyl acetate
Solvent Volume 100 mL240 g240 g400 mL
Hydrogen Pressure 50–60 lb/in² (~3.4-4.1 bar)1.0–2.0 MPa (10-20 bar)1.0–2.0 MPa (10-20 bar)20 bar
Reaction Temperature Not specified (ambient)40–50°C40–50°C30–35°C
Reaction Time ~15 minutes6 hours6 hours80 minutes
Product Diethyl aminomalonate hydrochlorideDiethyl aminomalonate hydrochlorideDiethyl aminomalonate hydrochlorideDiethyl aminomalonate hydrochloride
Yield 78–82%88%91%85.1%
Purity m.p. 162–163°99.5%99.7%100% (by chlorine content)

Visualizations

Reaction Pathway:

ReactionPathway Diethyl_Isonitrosomalonate Diethyl Isonitrosomalonate Diethyl_Aminomalonate Diethyl Aminomalonate Diethyl_Isonitrosomalonate->Diethyl_Aminomalonate H2, Catalyst (e.g., Pd/C, Raney Ni) Diethyl_Aminomalonate_HCl Diethyl Aminomalonate Hydrochloride Diethyl_Aminomalonate->Diethyl_Aminomalonate_HCl Dry HCl

Caption: Reaction pathway for the synthesis of diethyl aminomalonate hydrochloride.

Experimental Workflow:

ExperimentalWorkflow cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Isolation Charge_Reactors Charge Reactor: - this compound - Solvent - Catalyst Flush_System Flush with H2 Charge_Reactors->Flush_System Pressurize Pressurize with H2 Flush_System->Pressurize React Stir/Shake at Set Temperature Pressurize->React Filter_Catalyst Filter to Remove Catalyst React->Filter_Catalyst Reaction Complete Concentrate Concentrate Filtrate (under reduced pressure) Filter_Catalyst->Concentrate Precipitate Precipitate with HCl Concentrate->Precipitate Isolate_Product Isolate Product by Filtration, Wash, and Dry Precipitate->Isolate_Product

Caption: General experimental workflow for catalytic hydrogenation.

References

Synthesis of Unnatural α-Amino Acids via Diethyl Isonitrosomalonate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of unnatural α-amino acids, utilizing diethyl isonitrosomalonate as a key precursor. The protocols detailed herein are foundational for the generation of diverse amino acid structures, which are pivotal in modern drug discovery and development. The incorporation of unnatural amino acids can enhance the stability, selectivity, and bioactivity of peptides and other therapeutic molecules.[1][2]

Application Notes

The synthesis of unnatural α-amino acids is a cornerstone of medicinal chemistry, offering a powerful tool to modulate the pharmacological properties of therapeutic peptides and small molecules.[2] The general strategy involves a three-step process rooted in the principles of malonic ester synthesis: deprotonation of an active methylene (B1212753) group, alkylation with a suitable electrophile to introduce a desired side chain, and subsequent hydrolysis and decarboxylation to yield the final α-amino acid.[3]

The journey from the simple starting material, diethyl malonate, to a diverse array of unnatural α-amino acids proceeds through the key intermediate, diethyl acetamidomalonate. This intermediate is synthesized from this compound. The acetamido group serves as a convenient protecting group for the amine functionality, preventing undesirable side reactions during the alkylation step.[3] This robust methodology allows for the introduction of a wide variety of side chains, thereby enabling the synthesis of both natural and novel unnatural amino acids.[3]

A notable example of a biologically active unnatural amino acid that can be synthesized through a related pathway is L-phosphinothricin (also known as glufosinate). This molecule acts as a potent herbicide by inhibiting the enzyme glutamine synthetase, a crucial component in nitrogen metabolism in plants.[1][4][5][6][7][8] The specific inhibition of this enzyme leads to a toxic accumulation of ammonia (B1221849) and a depletion of essential amino acids, ultimately causing plant death.[1][7] Understanding the synthesis and mechanism of action of such molecules provides a blueprint for the rational design of other enzyme inhibitors with therapeutic potential.

Experimental Protocols

The synthesis of unnatural α-amino acids via this compound is a multi-step process. The following protocols provide a detailed methodology for each key stage of the synthesis.

Protocol 1: Synthesis of this compound

This protocol outlines the initial step of converting diethyl malonate to this compound.

Materials:

  • Diethyl malonate

  • Glacial acetic acid

  • Sodium nitrite (B80452)

  • Water

  • Ether

  • 500-mL three-necked, round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (47.4 ml, 0.312 mole) of diethyl malonate.[9]

  • Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.[9]

  • While maintaining the temperature at approximately 5°C, add a total of 65 g of sodium nitrite (0.944 mole) in portions over a period of 1.5 hours.[9]

  • After the complete addition of sodium nitrite, remove the ice bath and continue stirring for 4 hours. The temperature will rise to a maximum of 34–38°C within 2 hours and then gradually decrease.[9]

  • Transfer the reaction mixture to a 300-ml separatory funnel and extract with two 50-ml portions of ether.[9]

  • The combined ethereal solution of this compound is used directly in the next step.[9]

Protocol 2: Synthesis of Diethyl Acetamidomalonate

This protocol details the reduction of this compound and subsequent acetylation to form the key intermediate, diethyl acetamidomalonate.[10]

Materials:

  • Ethereal solution of this compound (from Protocol 1)

  • Acetic anhydride

  • Glacial acetic acid

  • Zinc dust

  • 1-L three-necked, round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Water bath

  • Filtration apparatus

Procedure:

  • Place the ethereal solution of this compound, 86 g (0.842 mole) of acetic anhydride, and 225 ml (3.95 moles) of glacial acetic acid into a 1-L three-necked, round-bottomed flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel.[9]

  • With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature between 40–50°C. Intermittent cooling with a water bath may be necessary due to the exothermic nature of the reaction.[9]

  • After the addition of zinc is complete, stir the mixture for an additional 30 minutes.[9]

  • Filter the reaction mixture with suction and wash the filter cake thoroughly with two 200-ml portions of glacial acetic acid.[9]

  • Evaporate the combined filtrate and washings under reduced pressure on a steam bath until a thick oil remains, which may partially crystallize.[9]

  • To purify the crude product, add 100 ml of water and warm the flask on a steam bath until the solid melts.[9]

  • Stir the mixture of water and oil rapidly in an ice bath to crystallize the diethyl acetamidomalonate as a fine white product.[9]

  • After cooling in the ice bath for an additional hour, collect the product by filtration, wash once with cold water, and dry in air at 50°C.[9] The yield of diethyl acetamidomalonate is typically 77–78% based on the starting diethyl malonate.[9]

Protocol 3: General Synthesis of Unnatural α-Amino Acids

This protocol provides a general method for the alkylation of diethyl acetamidomalonate and its subsequent conversion to the desired unnatural α-amino acid.

Materials:

  • Diethyl acetamidomalonate

  • Sodium ethoxide

  • Ethanol (B145695)

  • Alkyl halide (R-X)

  • Aqueous HCl

Procedure:

  • Deprotonation: Dissolve diethyl acetamidomalonate in absolute ethanol and add a solution of sodium ethoxide in ethanol. This will deprotonate the α-carbon, forming a nucleophilic enolate.

  • Alkylation: To the enolate solution, add the desired alkyl halide (R-X) and reflux the mixture to facilitate the SN2 reaction, which introduces the R-group.

  • Hydrolysis and Decarboxylation: After the alkylation is complete, remove the ethanol by distillation. Add aqueous hydrochloric acid to the residue and heat the mixture under reflux. This step hydrolyzes both the ester and amide groups and subsequently decarboxylates the intermediate to yield the final racemic α-amino acid.[3]

  • Isolation: The final amino acid can be isolated and purified using standard techniques such as crystallization or chromatography.

Quantitative Data

The following table summarizes the yields for the synthesis of several amino acids using the diethyl acetamidomalonate method.

Unnatural/Natural Amino AcidAlkylating AgentOverall Yield (%)Reference
PhenylalanineBenzyl chloride65[10]
TryptophanGramine or its quaternary ammonium (B1175870) salt>90[10]
Glutamic AcidPropiolactone87[10]
AlanineMethyl halideNot specified[8]
Asparagine1-BromoacetamideNot specified[11]
Histidine4-(Bromomethyl)imidazoleNot specified[11]

Visualization of Signaling Pathway

The following diagram illustrates the mechanism of action of L-phosphinothricin, an unnatural amino acid, as an inhibitor of the glutamine synthetase pathway.

Phosphinothricin_MoA cluster_0 Glutamine Synthetase Catalyzed Reaction cluster_1 Inhibition by Phosphinothricin (B1261767) cluster_2 Cellular Consequences Glutamate Glutamate GS Glutamine Synthetase Glutamate->GS ATP ATP ATP->GS Ammonia Ammonia Ammonia->GS Glutamine Glutamine ADP_Pi ADP + Pi GS->Glutamine Ammonia Incorporation GS->ADP_Pi Phosphorylation Phosphorylated_PPT Phosphorylated Phosphinothricin GS->Phosphorylated_PPT Phosphorylation by ATP Phosphinothricin L-Phosphinothricin Phosphinothricin->GS Competitive Inhibition (vs. Glutamate) Inhibited_GS Inhibited Glutamine Synthetase Complex Phosphorylated_PPT->Inhibited_GS Irreversible Binding Ammonia_Accumulation Ammonia Accumulation (Toxic) Inhibited_GS->Ammonia_Accumulation Blocks Ammonia Assimilation Glutamine_Depletion Glutamine Depletion Inhibited_GS->Glutamine_Depletion Prevents Glutamine Synthesis Plant_Death Plant Cell Death Ammonia_Accumulation->Plant_Death Glutamine_Depletion->Plant_Death

Caption: Mechanism of L-phosphinothricin inhibition of glutamine synthetase.

References

Application Notes and Protocols: Synthesis of Fingolimod via Diethyl Isonitrosomalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Fingolimod (FTY720), an important immunomodulating drug, utilizing diethyl isonitrosomalonate as a key precursor. This methodology leverages the conversion of this compound to diethyl acetamidomalonate, a crucial building block for the subsequent construction of the Fingolimod molecule.

Introduction

Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of multiple sclerosis. Its synthesis has been approached through various routes, with many converging on the use of diethyl acetamidomalonate as a key intermediate.[1][2] this compound serves as a readily accessible precursor to diethyl acetamidomalonate, making this synthetic pathway a viable option for laboratory and potential scale-up production. This document outlines the synthetic strategy, detailed experimental procedures, and the mechanism of action of Fingolimod.

Synthetic Pathway Overview

The overall synthetic pathway from diethyl malonate to Fingolimod can be conceptually divided into two main stages:

  • Formation of the Key Intermediate: Synthesis of diethyl acetamidomalonate from diethyl malonate via this compound.

  • Construction of the Fingolimod Backbone: Alkylation of diethyl acetamidomalonate with a suitable phenethyl derivative, followed by functional group manipulations to yield Fingolimod.

The logical workflow of the synthesis is depicted below.

G A Diethyl Malonate B This compound A->B NaNO2, Acetic Acid C Diethyl Acetamidomalonate B->C Zn, Acetic Anhydride (B1165640), Acetic Acid D Diethyl Acetamidomalonate F Alkylated Intermediate D->F Alkylation E 4'- (2-Iodoethyl)octanophenone E->F G Reduced Intermediate F->G Reduction (e.g., NaBH4) H Fingolimod G->H Hydrolysis

Caption: Overall synthetic workflow from diethyl malonate to Fingolimod.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the nitrosation of diethyl malonate to yield this compound.[3]

Materials:

  • Diethyl malonate

  • Sodium nitrite (B80452) (NaNO₂)

  • Glacial acetic acid

  • Water

  • Ice bath

  • Mechanical stirrer

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.

  • Cool the flask in an ice bath and add a mixture of 57 mL of glacial acetic acid and 81 mL of water with stirring.

  • Maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of sodium nitrite in portions over 1.5 hours.

  • After the addition is complete, continue stirring for an additional 2 hours at 5°C.

  • The reaction mixture containing this compound is typically used directly in the next step without purification. It is important to note that this compound can be unstable and has been reported to explode upon distillation.[1]

Protocol 2: Synthesis of Diethyl Acetamidomalonate

This protocol details the reduction of this compound and subsequent acetylation to form diethyl acetamidomalonate.[1][2]

Materials:

  • This compound (from Protocol 1)

  • Acetic anhydride

  • Glacial acetic acid

  • Zinc powder

  • Water

  • Mechanical stirrer

Procedure:

  • To the ethereal solution of this compound from the previous step, add 86 g (0.842 mole) of acetic anhydride and 225 mL of glacial acetic acid in a three-necked round-bottom flask fitted with a mechanical stirrer and a thermometer.

  • With vigorous stirring, add 78.5 g (1.20 mole) of zinc dust in portions, maintaining the reaction temperature between 40-50°C.

  • After the addition of zinc is complete, stir the mixture for an additional 30 minutes.

  • Filter the reaction mixture with suction to remove zinc acetate (B1210297) and wash the filter cake with two 200 mL portions of glacial acetic acid.

  • Combine the filtrate and washings and evaporate under reduced pressure until a thick oil, which may partially crystallize, remains.

  • To the crude product, add 100 mL of water and warm the flask on a steam bath until the solid melts.

  • Stir the mixture of water and oil rapidly in an ice bath to crystallize diethyl acetamidomalonate as a fine white product.

  • After cooling for an additional hour, collect the product by filtration, wash with cold water, and dry. A second crop can be obtained by concentrating the mother liquor.

Reactant/Product Molecular Weight ( g/mol ) Amount Moles Yield (%) Reference
Diethyl Malonate160.1750 g0.312-[1]
Sodium Nitrite69.0065 g0.944-[1]
Acetic Anhydride102.0986 g0.842-[1]
Zinc Powder65.3878.5 g1.20-[1]
Diethyl Acetamidomalonate217.2252-53 g0.240-0.24477-78[1]
Protocol 3: Synthesis of Fingolimod from Diethyl Acetamidomalonate

This protocol outlines a multi-step synthesis of Fingolimod starting from diethyl acetamidomalonate. This specific example involves an alkylation with 4'-(2-iodoethyl)octanophenone, followed by reduction and hydrolysis.[4]

Step 3a: Alkylation of Diethyl Acetamidomalonate

Materials:

  • Diethyl acetamidomalonate

  • 4'-(2-Iodoethyl)octanophenone

  • Base (e.g., Sodium ethoxide, Cesium carbonate)

  • Solvent (e.g., DMF, Ethanol)

Procedure:

  • Dissolve diethyl acetamidomalonate in a suitable anhydrous solvent (e.g., DMF).

  • Add a base (e.g., sodium ethoxide) to the solution at room temperature to form the enolate.

  • Add 4'-(2-iodoethyl)octanophenone to the reaction mixture.

  • Stir the reaction at an elevated temperature (e.g., 60°C) until the reaction is complete (monitored by TLC).

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain diethyl 2-acetamido-2-(4-octanoylphenethyl)malonate.

Step 3b: Reduction of the Ketone and Ester Groups

Materials:

  • Diethyl 2-acetamido-2-(4-octanoylphenethyl)malonate

  • Reducing agent (e.g., Sodium borohydride (B1222165) in the presence of a Lewis acid, or Lithium aluminum hydride)

  • Solvent (e.g., Ethanol, THF)

Procedure:

  • Dissolve the alkylated intermediate in a suitable solvent (e.g., ethanol).

  • Add a reducing agent (e.g., sodium borohydride) portion-wise at a controlled temperature (e.g., 0°C).

  • Allow the reaction to proceed until the reduction of both the ketone and the diethyl ester groups is complete.

  • Quench the reaction carefully with water or a dilute acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the intermediate diol.

Step 3c: Hydrolysis to Fingolimod

Materials:

  • The reduced intermediate from Step 3b

  • Acid (e.g., Hydrochloric acid) or Base (e.g., Lithium hydroxide)

  • Solvent (e.g., Methanol, Water)

Procedure:

  • Dissolve the intermediate diol in a suitable solvent mixture (e.g., methanol/water).

  • Add a strong acid (e.g., concentrated HCl) or a strong base (e.g., LiOH) to the solution.

  • Reflux the mixture until the hydrolysis of the acetamide (B32628) group is complete.

  • Neutralize the reaction mixture and extract the Fingolimod free base with an organic solvent.

  • The free base can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent.

Step Key Reagents Product Typical Yield (%) Reference
Alkylation Diethyl acetamidomalonate, 4'-(2-Iodoethyl)octanophenone, BaseDiethyl 2-acetamido-2-(4-octanoylphenethyl)malonateVaries[4]
Reduction Sodium borohydride or LAH2-Acetamido-2-(4-octylphenethyl)propane-1,3-diolVaries[5]
Hydrolysis HCl or LiOHFingolimodGood[5]

Note: Yields for the final steps of Fingolimod synthesis can vary significantly based on the specific reagents and conditions used. The provided table gives a general overview.

Mechanism of Action of Fingolimod

Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinases to its active form, fingolimod-phosphate.[6] Fingolimod-phosphate is a sphingosine-1-phosphate (S1P) receptor modulator.[7][8] It binds with high affinity to four of the five S1P receptor subtypes (S1P₁, S1P₃, S1P₄, and S1P₅).

The primary mechanism of action involves its effect on lymphocytes. S1P receptors, particularly S1P₁, play a crucial role in the egress of lymphocytes from lymph nodes. By acting as a functional antagonist of the S1P₁ receptor on lymphocytes, fingolimod-phosphate causes the internalization and degradation of the receptor.[6] This prevents lymphocytes from exiting the lymph nodes, leading to a reversible reduction of peripheral blood lymphocyte counts. The sequestration of lymphocytes in the lymph nodes prevents their infiltration into the central nervous system (CNS), thereby reducing the inflammatory events that lead to demyelination and nerve damage in multiple sclerosis.[7][8]

G A Fingolimod (Prodrug) C Fingolimod-Phosphate (Active) A->C Phosphorylation B Sphingosine Kinase B->C D S1P1 Receptor C->D Binds to E Receptor Internalization & Degradation D->E Leads to F Inhibition of Egress from Lymph Node E->F Results in G Reduced Lymphocyte Infiltration into CNS F->G H Reduced Neuroinflammation G->H

References

experimental procedure for the preparation of diethyl aminomalonate from diethyl isonitrosomalonate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Diethyl Aminomalonate

Introduction Diethyl aminomalonate is a pivotal intermediate in organic synthesis, particularly in the preparation of α-amino acids and various heterocyclic compounds used in drug development. Its synthesis from diethyl isonitrosomalonate via reduction is a common and efficient transformation. This document provides a detailed experimental protocol for the catalytic hydrogenation of this compound to yield diethyl aminomalonate, which is subsequently converted to its more stable hydrochloride salt.

Reaction Scheme

The overall reaction involves the reduction of the oxime group in this compound to a primary amine. Due to the relative instability of the free amine, it is typically isolated as its hydrochloride salt.

Step 1: Reduction of this compound

Step 2: Formation of the Hydrochloride Salt

Experimental Protocols

This protocol is based on the catalytic hydrogenation method, which is widely recognized for its efficiency and clean conversion.[1] Alternative reduction methods include the use of zinc dust in acetic acid or Raney nickel catalyst.[1][2]

A. Preparation of Diethyl Aminomalonate via Catalytic Hydrogenation [1]

  • Reaction Setup: A 0.1-mole aliquot (approximately 19.1 g) of crude this compound is placed in a 500-mL reduction bottle suitable for a Parr Hydrogenator.

  • Solvent and Catalyst Addition: To the reduction bottle, add 100 mL of absolute ethanol (B145695) and 3 g of 10% palladium-on-charcoal (Pd/C) catalyst.[1]

  • Hydrogenation:

    • Place the bottle in the hydrogenator and flush the system with hydrogen gas three to four times to remove air.

    • Pressurize the system with hydrogen to an initial pressure of 50–60 psi.

    • Commence shaking. The reaction is exothermic and typically proceeds rapidly.

    • Continue shaking until there is no further drop in hydrogen pressure, which usually takes about 15 minutes.[1]

  • Work-up:

    • Vent the hydrogenator and remove the catalyst by filtration through a pad of Celite. Wash the catalyst cake with a small amount of absolute ethanol.

    • Combine the filtrate and washings. Concentrate the solution under reduced pressure, ensuring the bath temperature does not exceed 50°C.

    • The resulting crude oil is diethyl aminomalonate. As the free amine can be unstable, it is recommended to proceed directly to the preparation of its hydrochloride salt without purification by distillation.[1]

B. Preparation of Diethyl Aminomalonate Hydrochloride [1]

  • Dissolution and Filtration: Dilute the crude diethyl aminomalonate with 80 mL of dry diethyl ether and filter to remove any minor solid impurities.

  • Precipitation:

    • Collect the filtrate in a 250-mL Erlenmeyer flask and cool it in an ice bath.

    • While stirring the solution mechanically, pass a stream of dry hydrogen chloride gas just over the surface of the solution.

    • A fine white precipitate of diethyl aminomalonate hydrochloride will form.

  • Isolation and Purification:

    • Collect the white crystals by suction filtration.

    • Wash the crystals three times with a total of 60 mL of dry diethyl ether.

    • To maximize yield, the filtrate and washings can be treated again with hydrogen chloride to precipitate any remaining product.

    • Dry the collected solid to obtain diethyl aminomalonate hydrochloride. The typical yield is 16.5–17.4 g (78–82% based on the initial diethyl malonate used to prepare the isonitrosomalonate), with a melting point of 162–163°C.[1]

Safety Precautions

  • This compound is potentially explosive upon heating. [1][2] Purification by distillation is not recommended.

  • Catalytic hydrogenation should be performed behind a safety shield in a well-ventilated fume hood. Palladium on charcoal is flammable and should be handled with care.

Data Presentation

The following table summarizes the quantitative data for the catalytic hydrogenation and subsequent salt formation based on a 0.1-mole scale reaction.[1]

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Quantity UsedRole/Purpose
This compoundC₇H₁₁NO₅189.17~19.1 g (0.1 mol)Starting Material
10% Palladium on Charcoal (Pd/C)Pd/CN/A3 gCatalyst for Hydrogenation
Hydrogen (H₂)H₂2.0250-60 psiReducing Agent
Absolute Ethanol (EtOH)C₂H₅OH46.07100 mLReaction Solvent
Dry Diethyl Ether (Et₂O)(C₂H₅)₂O74.1280 mL + 60 mLSolvent for Precipitation and Washing
Dry Hydrogen Chloride (HCl)HCl36.46ExcessReagent for Hydrochloride Salt Formation
Product
Diethyl Aminomalonate HydrochlorideC₇H₁₄ClNO₄211.6416.5–17.4 gFinal Product (78-82% Yield)

Experimental Workflow Visualization

The following diagram illustrates the key stages in the synthesis and isolation of diethyl aminomalonate hydrochloride from this compound.

SynthesisWorkflow cluster_reduction Catalytic Hydrogenation cluster_workup Work-up & Isolation cluster_salt_formation Hydrochloride Salt Formation Start This compound in Ethanol Hydrogenation Parr Hydrogenator (H₂, 10% Pd/C, 50-60 psi) Start->Hydrogenation CrudeAmine Crude Diethyl Aminomalonate Solution Hydrogenation->CrudeAmine ~15 min Filtration1 Catalyst Filtration CrudeAmine->Filtration1 Concentration Solvent Removal (<50°C) Filtration1->Concentration Filtrate CrudeOil Crude Diethyl Aminomalonate (Oil) Concentration->CrudeOil Dissolution Dissolve in Dry Ether CrudeOil->Dissolution Precipitation Precipitation with Dry HCl (gas) Dissolution->Precipitation Filtration2 Collect Product (Filtration) Precipitation->Filtration2 FinalProduct Diethyl Aminomalonate HCl (White Solid, m.p. 162-163°C) Filtration2->FinalProduct Wash with Ether

Caption: Workflow for the synthesis of diethyl aminomalonate hydrochloride.

References

Application Notes and Protocols for the Large-Scale Synthesis of Diethyl Isonitrosomalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl isonitrosomalonate is a crucial intermediate in organic synthesis, particularly in the preparation of amino acids and their derivatives, which are fundamental building blocks for numerous pharmaceuticals.[1][2] Its efficient and scalable synthesis is therefore of significant interest to the drug development and chemical manufacturing industries. This document provides detailed protocols for the large-scale synthesis of this compound, focusing on a robust and reproducible method adapted from established laboratory procedures. The primary route involves the nitrosation of diethyl malonate.[1][3]

Chemical Reaction

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthesis

logical_relationship cluster_reactants Starting Materials cluster_process Process cluster_product Intermediate Product diethyl_malonate Diethyl Malonate nitrosation Nitrosation Reaction diethyl_malonate->nitrosation sodium_nitrite Sodium Nitrite sodium_nitrite->nitrosation acetic_acid Acetic Acid acetic_acid->nitrosation diethyl_isonitrosomalonate This compound nitrosation->diethyl_isonitrosomalonate

Caption: Key components and process for this compound synthesis.

References

Application of Diethyl Isonitrosomalonate in Medicinal Chemistry: A Versatile Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Diethyl isonitrosomalonate is a valuable and versatile synthetic intermediate in medicinal chemistry, primarily serving as a precursor for the synthesis of α-amino acids and complex pharmaceutical agents. Its unique chemical structure, featuring an isonitroso (oxime) group and two ester functionalities, allows for its transformation into key building blocks for drug discovery and development. While direct biological activity of this compound is not extensively documented, its utility lies in its efficient conversion to derivatives with significant therapeutic applications.

The most prominent application of this compound is in the synthesis of diethyl acetamidomalonate and diethyl aminomalonate . These compounds are widely used as glycine (B1666218) synthons in the preparation of a variety of natural and unnatural α-amino acids. The acetamido group in diethyl acetamidomalonate acts as a protecting group for the amine functionality, enabling selective alkylation at the α-carbon. Subsequent hydrolysis and decarboxylation yield the desired α-amino acid.[1][2] This methodology has been successfully employed in the synthesis of amino acids such as histidine and tryptophan.[1]

A noteworthy application in modern medicinal chemistry is the use of this compound-derived intermediates in the synthesis of the immunosuppressive drug Fingolimod (FTY720) .[3][4][5][6] Fingolimod is a sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.[3] Several synthetic routes to Fingolimod utilize diethyl acetamidomalonate as a key starting material for constructing the 2-amino-1,3-propanediol (B45262) core of the molecule.[4][5][6]

Furthermore, the isonitroso moiety of this compound suggests its potential as a nitric oxide (NO) donor, a class of compounds with important physiological effects. However, there is currently limited direct evidence in the scientific literature to support the significant release of nitric oxide from this compound under physiological conditions.

Data Presentation

Currently, there is a lack of publicly available quantitative data on the direct biological activity (e.g., IC50, Ki) of this compound itself. Its medicinal chemistry value is primarily realized through its synthetic transformations.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the nitrosation of diethyl malonate to yield this compound.

Materials:

  • Diethyl malonate

  • Sodium nitrite (B80452)

  • Glacial acetic acid

  • Water

  • Ether

  • Ice bath

  • 500-mL three-necked, round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Separatory funnel

Procedure:

  • In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.[1]

  • Cool the flask in an ice bath and add a mixture of 57 mL of glacial acetic acid and 81 mL of water with stirring.[1]

  • While maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of sodium nitrite in portions over a period of 1.5 hours.[1]

  • After the addition of sodium nitrite is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise to a maximum of 34–38°C within 2 hours and then gradually decrease.[1]

  • Transfer the reaction mixture to a separatory funnel and extract with two 50-mL portions of ether.[1]

  • The combined ethereal solution of this compound can be used directly in the next step or stored overnight in a refrigerator.[1]

Note: It is advised not to attempt purification of this compound by distillation, as it has been reported to be explosive.[1]

Protocol 2: Synthesis of Diethyl Acetamidomalonate from this compound

This protocol details the reduction of this compound and subsequent acetylation to form diethyl acetamidomalonate.

Materials:

  • Ethereal solution of this compound (from Protocol 1)

  • Acetic anhydride

  • Glacial acetic acid

  • Zinc dust

  • Water

  • Ice bath

  • 1-L three-necked, round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Büchner funnel

Procedure:

  • Place the ethereal solution of this compound, 86 g (0.842 mole) of acetic anhydride, and 225 mL (3.95 moles) of glacial acetic acid into a 1-L three-necked, round-bottomed flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel.[1]

  • With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature between 40–50°C. The reaction is exothermic, and intermittent cooling with a water bath may be necessary.[1]

  • After the addition of zinc is complete, stir the mixture for an additional 30 minutes.[1]

  • Filter the reaction mixture with suction and wash the filter cake thoroughly with two 200-mL portions of glacial acetic acid.[1]

  • Evaporate the combined filtrate and washings under reduced pressure on a steam bath until a thick oil, which may partially crystallize, remains.[1]

  • To the crude product, add 100 mL of water and warm the flask on a steam bath until the solid melts.[1]

  • Stir the mixture of water and oil rapidly in an ice bath to crystallize the diethyl acetamidomalonate as a fine white product.[1]

  • Collect the product by filtration, wash with cold water, and dry. A second crop can be obtained by concentrating the mother liquor. The typical yield is 77–78%.[1]

Protocol 3: Synthesis of Diethyl Aminomalonate Hydrochloride from this compound

This protocol outlines the catalytic hydrogenation of this compound to diethyl aminomalonate, followed by conversion to its hydrochloride salt.

Materials:

  • Ethereal solution of this compound (from Protocol 1)

  • 1% Sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Absolute ethanol

  • 10% Palladium on charcoal (Pd/C) catalyst

  • Dry ether

  • Dry hydrogen chloride gas

  • Parr Hydrogenator or similar hydrogenation apparatus

  • Ice bath

Procedure:

  • Wash the ethereal solution of this compound with 80-mL portions of 1% sodium bicarbonate solution until the final washing is distinctly yellow.[7]

  • Dry the ethereal solution over anhydrous sodium sulfate overnight in a refrigerator, then filter.[7]

  • Remove the ether under reduced pressure at a temperature below 30°C.[7]

  • Place an aliquot of the residual this compound (e.g., 0.1 mole, 19.1 g) in a reduction bottle.[7]

  • Add 100 mL of absolute alcohol and 3 g of 10% Pd/C catalyst to the bottle.[7]

  • Place the bottle in a hydrogenator, flush the system with hydrogen, and conduct the hydrogenation according to the apparatus manufacturer's instructions.

  • After the reduction is complete, filter the mixture to remove the catalyst. The filtrate contains crude diethyl aminomalonate.

  • Dilute the crude diethyl aminomalonate with 80 mL of dry ether and filter to remove any solids.[7]

  • Cool the filtrate in an ice bath and pass dry hydrogen chloride gas just over the surface of the solution while stirring mechanically.[7]

  • Collect the precipitated fine white crystals of diethyl aminomalonate hydrochloride by suction filtration and wash with dry ether.[7]

  • Repeat the treatment of the filtrate with hydrogen chloride to obtain subsequent crops. The total yield is typically 78–82%.[7]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound (Protocol 1) cluster_conversion Conversion to Key Intermediates cluster_application Medicinal Chemistry Applications DEM Diethyl Malonate Reagents1 NaNO2, Acetic Acid, H2O (5°C) DEM->Reagents1 DEIM This compound (in Ether) Reagents1->DEIM Nitrosation DEIM2 This compound Reagents2 Acetic Anhydride, Zinc Dust (Protocol 2) DEIM2->Reagents2 Reagents3 H2, Pd/C (Protocol 3) DEIM2->Reagents3 DEAM Diethyl Acetamidomalonate Reagents2->DEAM Reduction & Acetylation DEAminoM Diethyl Aminomalonate Reagents3->DEAminoM Hydrogenation DEAM2 Diethyl Acetamidomalonate AminoAcids α-Amino Acids (e.g., Tryptophan) DEAM2->AminoAcids Alkylation, Hydrolysis, Decarboxylation Fingolimod Fingolimod (FTY720) DEAM2->Fingolimod Multi-step Synthesis

Caption: Synthetic workflow from diethyl malonate to key medicinal chemistry building blocks.

fingolimod_synthesis_pathway DEIM This compound DEAM Diethyl Acetamidomalonate DEIM->DEAM Reduction & Acetylation Intermediate1 Alkylated Malonate Intermediate DEAM->Intermediate1 Alkylation with 4-octylphenethyl halide Intermediate2 Reduced Diol Intermediate Intermediate1->Intermediate2 Reduction of Esters (e.g., NaBH4/CaCl2) Fingolimod Fingolimod Intermediate2->Fingolimod Hydrolysis & Decarboxylation (e.g., LiOH or HCl)

Caption: Simplified pathway for Fingolimod synthesis utilizing this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Diethyl Isonitrosomalonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the purification of diethyl isonitrosomalonate from its reaction mixture.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield of Product After Extraction 1. Incomplete Reaction: The nitrosation reaction may not have gone to completion. 2. Product Loss During Workup: The product may have been lost in the aqueous layer during extraction due to its slight water solubility or hydrolysis. 3. Incorrect pH of Aqueous Wash: Washing with a strongly basic solution could lead to hydrolysis of the ester groups.1. Monitor Reaction Progress: Before workup, ensure the reaction is complete using an appropriate analytical technique like Thin Layer Chromatography (TLC). 2. Optimize Extraction: Ensure the pH of the aqueous layer is not overly basic. Use a saturated brine solution in the final wash to reduce the solubility of the organic product in the aqueous phase. 3. Use Mild Base for Wash: Use a dilute solution of sodium bicarbonate (e.g., 1%) for the aqueous wash to neutralize excess acid without causing significant ester hydrolysis.[1]
Persistent Emulsion Formation During Extraction 1. Similar Densities of Organic and Aqueous Layers: Insufficient density difference between the two phases can lead to stable emulsions. 2. Presence of Fine Particulate Matter: Insoluble byproducts or impurities can stabilize emulsions. 3. Vigorous Shaking: Overly aggressive mixing can promote emulsion formation.1. "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity and density of the aqueous layer, helping to break the emulsion.[2] 2. Filtration: Filter the entire mixture through a pad of Celite to remove fine particulates that may be stabilizing the emulsion.[2] 3. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to ensure adequate mixing without inducing a persistent emulsion. 4. Solvent Addition: Adding more of the organic extraction solvent can sometimes help to break the emulsion.[3]
Oily or Dark-Colored Product 1. Presence of Side-Products: The nitrosation of diethyl malonate can sometimes lead to the formation of colored byproducts. 2. Decomposition: this compound can be unstable and may decompose, leading to discoloration.1. Charcoal Treatment: Dissolve the crude product in the organic solvent and add a small amount of activated charcoal. Stir for a short period, then filter the charcoal. This can help remove colored impurities. 2. Avoid High Temperatures: Ensure that all steps of the purification are carried out at low temperatures to minimize decomposition. The solvent should be removed under reduced pressure at a temperature below 30°C.[1]
Product Solidifies During Extraction 1. High Concentration of Product: If the product is highly concentrated in the organic solvent, it may crystallize out, especially at lower temperatures.1. Dilute with More Solvent: Add more of the organic extraction solvent to the separatory funnel to ensure the product remains fully dissolved.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound from the reaction mixture?

A1: The most common and recommended method is a workup procedure involving liquid-liquid extraction. The crude reaction mixture is typically diluted with a water-immiscible organic solvent, such as diethyl ether or toluene, and then washed with a mild basic solution, like 1% sodium bicarbonate, to remove unreacted acetic acid and other acidic impurities. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure at a low temperature.[1][4]

Q2: Is it safe to purify this compound by distillation?

A2: No, it is not recommended to purify this compound by distillation. This compound is thermally unstable and has been reported to decompose explosively upon heating.[4] Therefore, purification methods that involve heating should be strictly avoided.

Q3: My product is an oil, but I have seen reports of it being a crystalline solid. Why is this?

A3: this compound is often isolated as a pale yellow oil. However, it can be obtained as a crystalline solid upon further purification, for instance, by careful crystallization from a suitable solvent system at low temperatures.[5] For many synthetic purposes, the crude oil is used directly in the next step without crystallization.

Q4: What are some potential side-products in the synthesis of this compound that can complicate purification?

A4: The nitrosation of diethyl malonate is generally a clean reaction. However, potential impurities could include unreacted diethyl malonate and side-products from the decomposition of nitrous acid. The primary focus of the purification is to remove the acetic acid used as a catalyst and any inorganic salts.

Q5: How can I assess the purity of my this compound?

A5: While high purity is often not required for subsequent steps, the purity of this compound can be assessed by techniques such as ¹H NMR and ¹³C NMR spectroscopy. The spectra can be compared to literature data to identify the characteristic peaks of the product and to detect the presence of impurities like diethyl malonate or residual solvents.

Data Presentation

The following table summarizes quantitative data from typical experimental protocols for the synthesis and purification of this compound.

Parameter Value/Range Source(s)
Typical Yield (crude) ~95-100% (based on diethyl malonate)[1]
Extraction Solvent Diethyl ether, Toluene[4][5]
Ratio of Organic Solvent to Reaction Mixture (v/v) Approximately 2:1 to 3:1 (total solvent to initial aqueous volume)[1][4]
Aqueous Wash Solution 1% Sodium Bicarbonate Solution[1]
Volume of Aqueous Wash (per wash) Approximately 1.5 times the volume of the initial diethyl malonate[1]
Number of Washes 2 to 6[1][4]
Drying Agent Anhydrous Sodium Sulfate (B86663)[1]
Solvent Removal Temperature Below 30°C[1]

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

This protocol is adapted from Organic Syntheses.[1][4]

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g of diethyl malonate.

  • Cooling: Cool the flask in an ice bath.

  • Addition of Acetic Acid and Water: With stirring, add a mixture of 57 ml of glacial acetic acid and 81 ml of water.

  • Addition of Sodium Nitrite (B80452): While maintaining the temperature at approximately 5°C, add 65 g of sodium nitrite in portions over a period of 1.5 hours.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise and then fall.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with two 50-ml portions of diethyl ether.

  • Washing: Combine the organic layers and wash with 80-ml portions of 1% sodium bicarbonate solution until the final washing is a distinct yellow color (approximately 6 washes may be required).[1]

  • Drying: Dry the ethereal solution over anhydrous sodium sulfate overnight in a refrigerator.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure, ensuring the water bath temperature remains below 30°C.[1] The resulting residue is crude this compound.

Mandatory Visualization

Purification_Workflow reaction_mixture Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) reaction_mixture->extraction Dilute with Organic Solvent washing Aqueous Wash (1% NaHCO3) extraction->washing Organic Layer drying Drying (Anhydrous Na2SO4) washing->drying Washed Organic Layer impurities Acidic Impurities & Inorganic Salts to Waste washing->impurities filtration Filtration drying->filtration Dried Solution concentration Solvent Removal (<30°C, Reduced Pressure) filtration->concentration drying_agent Drying Agent to Waste filtration->drying_agent product Purified Diethyl Isonitrosomalonate concentration->product solvent Solvent for Recovery concentration->solvent

References

Technical Support Center: Synthesis of Diethyl Isonitrosomalonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl isonitrosomalonate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of this compound?

A1: The synthesis is typically achieved through the nitrosation of diethyl malonate at the active methylene (B1212753) group. This is commonly carried out by reacting diethyl malonate with sodium nitrite (B80452) in the presence of a weak acid, such as glacial acetic acid.[1][2][3] The reaction involves the in situ formation of nitrous acid, which then acts as the nitrosating agent.

Q2: My reaction is complete, but the yield of this compound is low. What are the potential causes?

A2: Low yields can be attributed to several factors:

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to unreacted diethyl malonate remaining in the mixture.[3]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Product Loss During Workup: this compound has some solubility in the aqueous phase, and inefficient extraction can lead to product loss.

Q3: What are the common side reactions I should be aware of during the synthesis?

A3: Several side reactions can occur, impacting the purity and yield of your product:

  • Hydrolysis of Ester Groups: The acidic conditions of the reaction can lead to the hydrolysis of one or both of the ethyl ester groups of diethyl malonate or the product, forming the corresponding carboxylic acids.[4]

  • Formation of O-Acylated Byproducts: When using a carboxylic acid like acetic acid to generate nitrous acid, O-acylated hydroxyimino compounds can be formed as byproducts.[1]

  • Evolution of Nitrogen Oxides: During the reaction, the decomposition of nitrous acid can release various oxides of nitrogen into the headspace of the reactor.[1]

Q4: Is it safe to purify this compound by distillation?

A4: No, it is strongly advised not to purify this compound by distillation. This compound is thermally unstable and has been reported to decompose with explosive violence upon heating.[1][5] For this reason, it is typically used in its crude form for subsequent synthetic steps.

Q5: How can I confirm the formation of this compound without isolating it?

A5: The crude product, typically as an ethereal solution, can be analyzed by spectroscopic methods such as NMR or IR to confirm the presence of the characteristic functional groups of this compound. However, for most applications, the crude product is carried forward to the next step assuming a near-quantitative conversion, as is common in established procedures.[4][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective generation of nitrous acid.Ensure the sodium nitrite is of good quality and that the acetic acid is added slowly to the cooled reaction mixture to allow for the controlled formation of the nitrosating agent.
Temperature too low, slowing the reaction rate.While initial cooling is crucial to control the exotherm, ensure the reaction is allowed to warm as per the protocol to drive the reaction to completion.[1]
Presence of Unreacted Diethyl Malonate Insufficient amount of nitrosating agent.Use a slight excess of sodium nitrite to ensure complete conversion of the diethyl malonate.
Inadequate reaction time.Ensure the reaction is stirred for the recommended duration after the addition of reagents is complete.[1]
Formation of an Oily, Inseparable Mixture During Workup Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion.
Product Decomposes During Storage The product is inherently unstable.Use the crude this compound solution immediately after preparation or store it for a short period in a refrigerator.[1]

Experimental Protocols

Synthesis of this compound (Organic Syntheses Procedure)

This protocol is adapted from a well-established procedure and should be performed in a well-ventilated fume hood.

Materials and Equipment:

  • 500-mL three-necked, round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Ice bath

  • Diethyl malonate

  • Glacial acetic acid

  • Sodium nitrite

  • Deionized water

  • Diethyl ether

  • Separatory funnel

Procedure:

  • In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.

  • Cool the flask in an ice bath and add a mixture of 57 mL of glacial acetic acid and 81 mL of water with stirring.

  • While maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of sodium nitrite in portions over a period of 1.5 hours.

  • After the addition of sodium nitrite is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise and then fall during this period. Gases, primarily oxides of nitrogen, will be evolved and should be vented to a fume hood.[1]

  • Transfer the reaction mixture to a separatory funnel and extract with two 50-mL portions of diethyl ether.

  • The combined ethereal solution of this compound is then used immediately for the next reaction step or stored overnight in a refrigerator.[1]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Nitrosation Reaction cluster_workup Workup start Combine Diethyl Malonate, Acetic Acid, and Water in a Flask cool Cool to 5°C in an Ice Bath start->cool add_nitrite Add Sodium Nitrite in Portions over 1.5 hours cool->add_nitrite stir_warm Remove Ice Bath and Stir for 4 hours add_nitrite->stir_warm extract Extract with Diethyl Ether stir_warm->extract use_crude Use Crude Ethereal Solution Directly extract->use_crude troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions workup_loss Product Loss During Workup start->workup_loss check_reagents Check Reagent Quality and Stoichiometry incomplete_reaction->check_reagents optimize_time Optimize Reaction Time and Temperature incomplete_reaction->optimize_time control_temp Strict Temperature Control side_reactions->control_temp efficient_extraction Efficient Extraction and Minimal Washes workup_loss->efficient_extraction

References

Technical Support Center: Managing the Exothermic Formation of Diethyl Isonitrosomalonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of diethyl isonitrosomalonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of this reaction and to troubleshoot common issues encountered during the experiment.

Frequently Asked Questions (FAQs)

Q1: What makes the formation of this compound an exothermic reaction?

A1: The reaction involves the nitrosation of diethyl malonate, which is an electrophilic substitution reaction. The formation of new, more stable bonds in the this compound molecule, compared to the bonds broken in the reactants, results in a net release of energy in the form of heat.[1][2] This makes the reaction exothermic.

Q2: What are the primary safety concerns associated with this reaction?

A2: The primary safety concerns are the exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled, and the potential instability of the product. This compound has been reported to be explosive upon distillation, so purification by this method should be avoided.[3][4] Additionally, the reaction releases nitrogen oxide gases, which are toxic and should be properly vented in a fume hood.[5]

Q3: How can I effectively control the temperature during the reaction?

A3: Effective temperature control is crucial. The most common method is to use an ice bath to cool the reaction vessel.[5] Slow, portion-wise addition of the sodium nitrite (B80452) to the reaction mixture is also essential to prevent a rapid increase in temperature.[5] Continuous monitoring with a thermometer is necessary to ensure the temperature remains within the desired range.

Q4: What is the optimal temperature range for the synthesis?

A4: Based on established protocols, the initial addition of sodium nitrite should be carried out at a low temperature, typically around 5°C.[5] After the addition is complete, the reaction may be allowed to warm up, with temperatures reaching up to 34-38°C.[5] Some protocols suggest maintaining a temperature between 30°C and 70°C throughout the addition of acetic acid.[3]

Q5: My reaction is producing a low yield. What are the potential causes?

A5: Low yields can result from several factors, including poor temperature control, leading to side reactions or product decomposition. The purity of reagents, especially the diethyl malonate, is also important.[6] Incomplete reaction due to insufficient reaction time or improper stoichiometry of reactants can also lead to lower yields.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Runaway Reaction (Rapid Temperature Increase) Addition of sodium nitrite was too fast.Immediately cease the addition of reagents and ensure the cooling bath is effectively lowering the temperature. If necessary, add more ice to the bath.
Inadequate cooling.Ensure the reaction flask is sufficiently submerged in the ice bath and that the stirring is efficient to promote heat transfer.
Low Yield of this compound Poor temperature control leading to side reactions.Maintain the recommended temperature range throughout the reaction by using an ice bath and controlling the rate of reagent addition.[5]
Impure reagents.Use purified diethyl malonate and ensure the sodium nitrite is of an appropriate grade.
Incomplete reaction.Ensure the reaction is stirred for the recommended duration after the addition of all reagents.[5]
Formation of Brown Nitrogen Oxide Gases This is a normal byproduct of the reaction.Ensure the reaction is conducted in a well-ventilated fume hood to safely remove the toxic gases.[5]
Product Decomposition Attempting to purify by distillation.This compound is thermally unstable and can explode upon heating.[3][4] Avoid distillation. The crude product is often used directly in the next step.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound (Organic Syntheses Method)

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

  • Diethyl malonate (50 g, 0.312 mole)

  • Glacial acetic acid (57 ml)

  • Water (81 ml)

  • Sodium nitrite (65 g, 0.944 mole)

  • Ether

Procedure:

  • In a 500-ml three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g of diethyl malonate.

  • Cool the flask in an ice bath.

  • With stirring, add a mixture of 57 ml of glacial acetic acid and 81 ml of water.

  • While maintaining the temperature at approximately 5°C, add 65 g of sodium nitrite in portions over a period of 1.5 hours.

  • After the complete addition of sodium nitrite, remove the ice bath and continue stirring for 4 hours. The temperature will rise to a maximum of 34–38°C within 2 hours and then gradually decrease.

  • Vent the nitrogen oxide gases produced during the reaction to a fume hood.

  • Transfer the reaction mixture to a separatory funnel and extract with two 50-ml portions of ether.

  • The combined ethereal solution of this compound can be used immediately for the next reaction step or stored overnight in a refrigerator.

Data Presentation: Comparison of Reaction Parameters
Parameter Protocol 1 (Organic Syntheses) [5]Protocol 2 (Patent CN104610082A) [7]
Diethyl Malonate 50 g (0.312 mole)140 g
Sodium Nitrite 65 g (0.944 mole)90 g
Acetic Acid 57 ml105 g
Solvent Water/EtherChloroform
Initial Temperature ~ 5°C0 - 5°C
Reaction Temperature Rises to 34-38°C35 - 45°C
Reaction Time 4 hours after addition10 - 15 hours
Key Feature Two-phase reaction with subsequent extraction.Single organic phase reaction.

Visualizations

ExperimentalWorkflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Combine Diethyl Malonate, Acetic Acid, and Water B Cool in Ice Bath to ~5°C A->B Stirring C Add Sodium Nitrite in Portions (1.5h) B->C Maintain Temp. D Remove Ice Bath, Stir for 4h C->D Exothermic Phase E Monitor Temperature (Max 34-38°C) D:e->E:w F Transfer to Separatory Funnel D->F Reaction Complete G Extract with Ether (2x 50ml) F->G H Collect Ethereal Solution of Product G->H

Caption: Experimental workflow for this compound synthesis.

TroubleshootingWorkflow Troubleshooting Logic for Exothermic Reaction Start Problem Encountered Issue_Temp Rapid Temperature Increase? Start->Issue_Temp Issue_Yield Low Product Yield? Issue_Temp->Issue_Yield No Sol_Temp1 Slow Down/Stop Reagent Addition Issue_Temp->Sol_Temp1 Yes Sol_Yield1 Verify Reagent Purity and Stoichiometry Issue_Yield->Sol_Yield1 Yes End Problem Resolved Issue_Yield->End No Sol_Temp2 Check/Reinforce Cooling Bath Sol_Temp1->Sol_Temp2 Sol_Temp2->End Sol_Yield2 Ensure Adequate Reaction Time Sol_Yield1->Sol_Yield2 Sol_Yield3 Optimize Temperature Control Sol_Yield2->Sol_Yield3 Sol_Yield3->End

Caption: Troubleshooting logic for managing the exothermic reaction.

References

safe handling and potential hazards of diethyl isonitrosomalonate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diethyl Isonitrosomalonate

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling and effective use of this compound in experimental settings. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key safety information.

Safe Handling and Potential Hazards

This compound is a chemical intermediate that requires careful handling due to its potential hazards. Adherence to safety protocols is crucial to minimize risks in the laboratory.

Hazard Summary:

Hazard StatementDescriptionPrecautionary Measures
H301 Toxic if swallowed.[1]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, immediately call a poison center or doctor.[1]
H315 Causes skin irritation.[1]Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice.[1]
H318 Causes serious eye damage.[1]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]
H335 May cause respiratory irritation.[1]Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes/gas/mist/vapors/spray. If inhaled, remove person to fresh air and keep comfortable for breathing.[1]
Explosion Risk Known to explode during distillation.[2][3]Purification by distillation is not recommended.[3] The crude product is typically used directly in subsequent steps.

Personal Protective Equipment (PPE):

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or face shield (29 CFR 1910.133).[1]
Skin Protection Chemical-resistant gloves and protective clothing.[1]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, wear a suitable respirator (29 CFR 1910.134).[1]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[1]
Skin Contact Wash with plenty of soap and water. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

Storage and Disposal:

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] The compound is hygroscopic; store under an inert gas.[1]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a procedure for the synthesis of diethyl acetamidomalonate, where this compound is a key intermediate.

Materials:

  • Diethyl malonate

  • Glacial acetic acid

  • Sodium nitrite (B80452)

  • Water

  • Ether

  • 500-mL three-necked, round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and thermometer, place 50 g (0.312 mole) of diethyl malonate.

  • Cool the flask in an ice bath and add a mixture of 57 mL of glacial acetic acid and 81 mL of water with stirring.

  • While maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of sodium nitrite in portions over a period of 1.5 hours.[2]

  • After the complete addition of sodium nitrite, remove the ice bath and continue stirring for 4 hours. The temperature will rise to a maximum of 34–38°C within 2 hours and then gradually decrease.[2]

  • Vent the evolved gases (mostly oxides of nitrogen) into a fume hood.[2]

  • Transfer the reaction mixture to a separatory funnel and extract with two 50-mL portions of ether.[2]

  • The combined ether extracts containing this compound can be used immediately for the next reaction step or stored overnight in a refrigerator.[2]

Troubleshooting Guides and FAQs

Question: During the synthesis of this compound, the temperature of the reaction mixture exceeded the recommended 5°C during the addition of sodium nitrite. What are the potential consequences?

Answer: Exceeding the recommended temperature can lead to an increased rate of side reactions, potentially reducing the yield and purity of the desired product. It may also lead to a more vigorous evolution of nitrogen oxides, which can be a safety hazard. If the temperature rises significantly, it is advisable to slow down the rate of addition of sodium nitrite and ensure the ice bath is effectively cooling the reaction vessel.

Question: After adding sodium nitrite, the reaction mixture turned a dark brown color. Is this normal?

Answer: The formation of a yellowish to brownish color is expected due to the formation of the isonitroso compound and the presence of nitrogen oxides. However, a very dark brown or black color may indicate decomposition or the presence of significant impurities.

Question: I am having trouble with emulsions forming during the ether extraction. How can I resolve this?

Answer: Emulsions can sometimes form at the interface between the aqueous and organic layers. To break up emulsions, you can try the following:

  • Gently swirl the separatory funnel instead of shaking it vigorously.

  • Add a small amount of a saturated brine solution.

  • Allow the mixture to stand for a longer period.

  • In some cases, adding a small amount of a different organic solvent with a different polarity can help.

Question: How can I assess the purity of my crude this compound without using distillation?

Answer: Since distillation is hazardous, alternative methods for purity assessment are recommended:

  • Thin-Layer Chromatography (TLC): This can provide a qualitative assessment of the number of components in your crude product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.

  • Infrared (IR) Spectroscopy: The presence of characteristic functional group peaks can confirm the formation of the desired product.

Question: What are the signs of decomposition of this compound during storage?

Answer: Signs of decomposition may include a change in color (darkening), a change in physical state, or the evolution of gas. To minimize decomposition, store the compound in a tightly sealed container, in a cool, dry place, and under an inert atmosphere.[1]

Visualizations

troubleshooting_workflow cluster_synthesis Synthesis Troubleshooting cluster_purification Purification & Analysis start Low Yield or Purity Issue temp_control Check Temperature Control During Nitrite Addition start->temp_control reagent_quality Verify Reagent Quality (esp. Sodium Nitrite) start->reagent_quality stirring Ensure Efficient Stirring start->stirring extraction Optimize Extraction Procedure start->extraction wash Aqueous Wash to Remove Salts extraction->wash distillation_warning AVOID DISTILLATION (Explosion Risk) use_crude Use Crude Product Directly purity_check Assess Purity (TLC, NMR, IR) use_crude->purity_check wash->distillation_warning wash->use_crude

Caption: A logical workflow for troubleshooting common issues during the synthesis and handling of this compound.

reaction_pathway diethyl_malonate Diethyl Malonate diethyl_isonitrosomalonate This compound diethyl_malonate->diethyl_isonitrosomalonate na_nitrite Sodium Nitrite na_nitrite->diethyl_isonitrosomalonate acetic_acid Acetic Acid / Water acetic_acid->diethyl_isonitrosomalonate next_step Further Reactions (e.g., Reduction) diethyl_isonitrosomalonate->next_step

Caption: A simplified reaction pathway for the synthesis of this compound from diethyl malonate.

References

Technical Support Center: Optimizing the Reduction of Diethyl Isonitrosomalonate to the Amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reduction of diethyl isonitrosomalonate to diethyl aminomalonate. This resource offers troubleshooting advice and detailed experimental protocols to address common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the reduction of this compound.

Q1: My reaction is sluggish or incomplete. What are the potential causes and solutions?

A1: Incomplete conversion is a common issue. Several factors could be at play depending on the chosen reduction method.

  • For Catalytic Hydrogenation (e.g., Pd/C):

    • Catalyst Activity: The catalyst may be old or deactivated. Use a fresh batch of catalyst for optimal results.

    • Catalyst Poisoning: The presence of impurities such as sulfur or nitrogen-containing compounds can poison the palladium catalyst.[1] Ensure all glassware is scrupulously clean and solvents are of high purity.

    • Hydrogen Pressure: For some substrates, atmospheric pressure may not be sufficient. Increasing the hydrogen pressure, for instance in a Parr hydrogenator, can significantly improve the reaction rate.[2]

    • Solvent Choice: While ethanol (B145695) or methanol (B129727) are common solvents, ensure your starting material is fully dissolved. If solubility is an issue, consider alternative solvents like ethyl acetate.[3]

  • For Chemical Reduction (e.g., Zinc/Acetic Acid):

    • Zinc Activation: The surface of the zinc dust may be oxidized. Pre-activating the zinc with dilute acid can enhance its reactivity.

    • Temperature Control: The reaction is exothermic. While some heat is necessary, excessive temperatures can lead to side reactions. Maintain the temperature within the recommended range (e.g., 40-50°C).[4]

    • Stoichiometry: Ensure the correct molar ratio of zinc and acetic acid to the substrate is used. An excess of the reducing agent is often necessary to drive the reaction to completion.[4]

Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A2: Byproduct formation can lower the yield and complicate purification.

  • Over-reduction: In catalytic hydrogenation, prolonged reaction times or harsh conditions can potentially lead to the reduction of the ester functionalities, although this is generally less common for this specific substrate. Monitor the reaction progress by TLC to avoid over-reduction.

  • Formation of Diethyl Acetamidomalonate (in Zinc/Acetic Anhydride (B1165640) reductions): If acetic anhydride is used in conjunction with zinc and acetic acid, the initially formed amine will be acetylated to give diethyl acetamidomalonate.[5] If the free amine is the desired product, avoid the use of acetic anhydride.

  • Instability of Starting Material and Product: this compound can decompose upon heating, so it is not recommended to purify it by distillation.[2] The product, diethyl aminomalonate, is also unstable and is best converted directly to its hydrochloride salt for storage and purification.[2][4]

Q3: How should I properly handle and purify the product, diethyl aminomalonate?

A3: Diethyl aminomalonate is known to be unstable as a free base.[4]

  • Isolation as the Hydrochloride Salt: The most common and recommended procedure is to convert the crude diethyl aminomalonate directly to its hydrochloride salt by treating the ethereal solution with dry hydrogen chloride gas.[2] The resulting salt is a stable, crystalline solid that can be easily purified by filtration and washing.

  • Work-up: After the reaction, the catalyst (for hydrogenation) or excess zinc (for chemical reduction) must be carefully removed by filtration. The filtrate containing the product is then typically concentrated under reduced pressure at a low temperature (below 50°C) to avoid decomposition before proceeding with salt formation.[2]

Q4: My yield of diethyl aminomalonate hydrochloride is consistently low. What are the critical steps to optimize the yield?

A4: Low yields can often be traced back to procedural details.

  • Purity of Starting Material: Ensure the this compound is of good quality. It is typically prepared from diethyl malonate and used directly in the next step without extensive purification.[2]

  • Efficient Salt Formation: During the precipitation of the hydrochloride salt, ensure the hydrogen chloride is passed through the solution until no further precipitation is observed. Cooling the solution in an ice bath during this process will maximize the recovery of the product.[2]

  • Washing and Extraction: During the work-up of the initial this compound, emulsions can form during washing steps. Gentle swirling and the addition of small amounts of ether can help to break these emulsions and ensure complete phase separation.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the reduction of this compound to diethyl aminomalonate or its derivatives.

Reduction MethodReducing Agent/CatalystSolventTemperature (°C)TimeYield (%)Product FormReference
Catalytic Hydrogenation10% Pd/C, H₂ (50-60 psi)Absolute EthanolRoom Temp.~15 min78-82Hydrochloride Salt[2]
Catalytic HydrogenationAlNiFe alloy, H₂ (1.0-2.0 MPa)Absolute Ethanol40-506 h88-91Hydrochloride Salt[3]
Chemical ReductionZinc dustAcetic Acid / Acetic Anhydride40-501.5 h77-78N-acetylated amine[4][5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) [2]

  • Preparation of this compound: An ethereal solution of this compound is prepared from diethyl malonate. This solution is washed with a 1% sodium bicarbonate solution until the final washing is yellow. The ethereal solution is then dried over anhydrous sodium sulfate. The ether is removed under reduced pressure at a temperature below 30°C.

  • Hydrogenation: A 0.1-mole aliquot of the crude this compound is dissolved in 100 mL of absolute alcohol in a hydrogenation bottle. To this solution, 3 g of 10% palladium-on-charcoal catalyst is added. The bottle is placed in a Parr Hydrogenator and flushed with hydrogen three to four times. The reaction is shaken under an initial hydrogen pressure of 50-60 psi until the pressure drop ceases (approximately 15 minutes).

  • Work-up and Isolation: The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure at a temperature below 50°C. The crude diethyl aminomalonate is then diluted with dry ether and cooled in an ice bath.

  • Salt Formation: Dry hydrogen chloride gas is passed over the stirred solution. The precipitated fine white crystals of diethyl aminomalonate hydrochloride are collected by suction filtration, washed with dry ether, and dried.

Protocol 2: Chemical Reduction using Zinc and Acetic Acid/Acetic Anhydride (for Diethyl Acetamidomalonate) [4]

  • Reaction Setup: A solution of this compound, acetic anhydride, and glacial acetic acid is placed in a three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer.

  • Reduction: With vigorous stirring, zinc dust is added in small portions over a period of 1.5 hours, maintaining the reaction temperature between 40–50°C. The reaction is exothermic and may require intermittent cooling. After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • Work-up: The reaction mixture is filtered with suction, and the filter cake is washed with glacial acetic acid. The combined filtrate and washings are evaporated under reduced pressure.

  • Purification: The crude product is purified by adding water, warming to melt the solid, and then stirring rapidly in an ice bath to crystallize the diethyl acetamidomalonate as a fine white product. The product is collected by filtration, washed with cold water, and dried.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reduction Reduction Step (Alternative Routes) cluster_product Product Isolation start Diethyl Malonate nitrosation Nitrosation (NaNO₂, Acetic Acid) start->nitrosation isonitroso This compound nitrosation->isonitroso catalytic Catalytic Hydrogenation (Pd/C, H₂) isonitroso->catalytic chemical Chemical Reduction (Zn, Acetic Acid) isonitroso->chemical workup_cat Filtration (Remove Catalyst) catalytic->workup_cat workup_chem Filtration (Remove Excess Zn) chemical->workup_chem amine Diethyl Aminomalonate (Crude) concentration Concentration amine->concentration workup_cat->amine workup_chem->amine salt_formation Salt Formation (Dry HCl) concentration->salt_formation final_product Diethyl Aminomalonate HCl (Pure Product) salt_formation->final_product

Caption: Experimental workflow for the synthesis of diethyl aminomalonate hydrochloride.

troubleshooting_logic cluster_catalytic Catalytic Hydrogenation Issues cluster_chemical Chemical Reduction Issues cluster_general General Issues start Low Yield or Incomplete Reaction catalyst_poisoning Catalyst Poisoning? start->catalyst_poisoning catalyst_activity Catalyst Inactive? start->catalyst_activity h2_pressure Insufficient H₂ Pressure? start->h2_pressure zn_activity Zinc Deactivated? start->zn_activity temperature Incorrect Temperature? start->temperature stoichiometry Incorrect Stoichiometry? start->stoichiometry product_instability Product Degradation? start->product_instability workup_loss Losses During Work-up? start->workup_loss solution1 solution1 catalyst_poisoning->solution1 Solution: Use pure reagents/solvents. solution2 solution2 catalyst_activity->solution2 Solution: Use fresh catalyst. solution3 solution3 h2_pressure->solution3 Solution: Increase H₂ pressure. solution4 solution4 zn_activity->solution4 Solution: Activate zinc before use. solution5 solution5 temperature->solution5 Solution: Monitor and control temperature. solution6 solution6 stoichiometry->solution6 Solution: Verify molar ratios. solution7 solution7 product_instability->solution7 Solution: Convert to HCl salt immediately. solution8 solution8 workup_loss->solution8 Solution: Optimize extraction and precipitation.

Caption: Troubleshooting guide for the reduction of this compound.

References

Technical Support Center: Diethyl Isonitrosomalonate Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the isolation of pure diethyl isonitrosomalonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of working with this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and handling of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Product Incomplete nitrosation reaction.- Ensure the reaction temperature is maintained around 5°C during the addition of sodium nitrite (B80452).[1] - Use solid sodium nitrite as solutions can be unstable.[1] - Allow the reaction to stir for the recommended time (e.g., 4 hours) after the addition of sodium nitrite to ensure completion.[1]
Low reaction efficiency due to improper water concentration.- The presence of a limited amount of water is crucial. Too much water can lead to the evolution of nitrogen oxides and low yields.[2]
Formation of Persistent Emulsions During Washing Vigorous shaking of the separatory funnel.- Gently swirl the separatory funnel instead of shaking vigorously.[3] - Add small amounts of fresh ether to help break the interphase emulsions.[3]
High concentration of reactants or impurities.- Ensure the recommended volumes of washing solutions are used. About six washings with 1% sodium bicarbonate solution may be necessary.[3]
Crude Product is a Dark Oil Instead of Light Yellow Side reactions occurring at elevated temperatures.- Strictly control the reaction temperature, keeping it below 30°C during solvent removal under reduced pressure.[3] - Avoid temperatures above 60°C during the nitrosation reaction as it can lead to significantly lower yields.[2]
Inconsistent Results in Subsequent Reactions Impure this compound.- It is noted that the oily form of the isonitroso compound may not be pure, and yield calculations based on its weight can be unreliable.[2] - Use the ethereal solution of the crude product immediately or store it overnight in a refrigerator to minimize degradation.[1]
Safety Concerns (e.g., unexpected pressure build-up) Thermal decomposition of this compound.- CRITICAL: Do not attempt to purify this compound by distillation as it may decompose with explosive violence on heating.[1][3] - Always handle the compound with appropriate personal protective equipment and behind a safety shield.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to isolate pure, solid this compound?

A1: No, it is generally not recommended to isolate pure, solid this compound. The compound is thermally unstable and can decompose explosively upon heating.[1][3] Most synthetic procedures utilize the crude ethereal solution of this compound directly in the subsequent reaction step, either immediately after preparation or after overnight storage in a refrigerator.[1] While it has been found that the pure compound can be a crystalline solid, obtaining it is not necessary for many applications and poses a significant safety risk.[2]

Q2: What are the primary impurities in crude this compound?

A2: The primary impurities are likely unreacted diethyl malonate, side-products from the nitrosation reaction, and residual acetic acid. The crude product is typically an oil.[2]

Q3: How can I confirm the formation of this compound without isolating it?

A3: While direct analysis of the crude product is not commonly described, successful conversion to downstream products like diethyl aminomalonate or diethyl acetamidomalonate with good yields serves as an indirect confirmation of its formation.[1][3]

Q4: What is the recommended procedure for washing the ethereal solution of this compound?

A4: The ethereal solution should be washed with multiple portions of a 1% sodium bicarbonate solution until the final washing has a distinct yellow color.[3] It is important to handle potential emulsion formation by gentle swirling and the addition of extra ether if necessary.[3]

Q5: What are the key safety precautions when working with this compound?

A5: The most critical safety precaution is to avoid heating the compound, especially attempting distillation for purification, due to the risk of explosive decomposition.[1][3] It is also important to vent any gases, such as oxides of nitrogen, that are evolved during the reaction to a fume hood.[1]

Experimental Protocols

Protocol 1: Preparation of Crude this compound Ethereal Solution [1]

  • In a 500-ml three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.

  • Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.

  • While maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of solid sodium nitrite in portions over a period of 1.5 hours.

  • After the addition is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise and then fall during this period.

  • Transfer the reaction mixture to a separatory funnel and extract with two 50-ml portions of ether.

  • The combined ethereal solution of this compound is ready for immediate use or can be stored overnight in a refrigerator.

Protocol 2: Aqueous Wash of Crude this compound [3]

  • Take the ethereal solution of this compound (approximately 150 ml).

  • Wash the solution with 80-ml portions of 1% sodium bicarbonate solution.

  • Repeat the washing until the final aqueous washing has a distinct yellow color (approximately six washings may be required).

  • If emulsions form, gently swirl the separatory funnel and add small amounts of ether to help break them.

  • Dry the washed ethereal solution over anhydrous sodium sulfate (B86663) overnight in a refrigerator.

  • Filter the solution to remove the drying agent. The solvent can then be removed under reduced pressure at a temperature below 30°C if the crude product is to be weighed, though this is often not necessary.

Visualizations

experimental_workflow start Start: Diethyl Malonate reaction Nitrosation with NaNO2 in Acetic Acid/Water at ~5°C start->reaction extraction Ether Extraction reaction->extraction crude_solution Crude Ethereal Solution of this compound extraction->crude_solution wash Wash with 1% NaHCO3 Solution crude_solution->wash dry Dry over Anhydrous Na2SO4 wash->dry filtered_solution Washed & Dried Ethereal Solution dry->filtered_solution next_step Use Directly in Next Synthetic Step filtered_solution->next_step end End next_step->end

Caption: Experimental workflow for the preparation and handling of this compound.

troubleshooting_logic start Problem Encountered During Isolation of this compound emulsion Persistent Emulsion During Washing? start->emulsion distillation Attempting Purification by Distillation? emulsion->distillation No solution_emulsion Gentle Swirling Add Ether emulsion->solution_emulsion Yes low_yield Low Yield or Dark Oily Product? distillation->low_yield No solution_distillation STOP IMMEDIATELY! Explosion Hazard! distillation->solution_distillation Yes solution_yield Check Reaction Temperature Control Ensure Complete Reaction Time low_yield->solution_yield Yes proceed Proceed to Next Step with Crude Solution low_yield->proceed No solution_emulsion->distillation solution_yield->proceed

References

preventing the decomposition of diethyl isonitrosomalonate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling diethyl isonitrosomalonate. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the decomposition of this valuable intermediate during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to decompose during workup?

A1: The primary factors leading to the decomposition of this compound are exposure to high temperatures and improper pH conditions. The compound is thermally sensitive and unstable in both strongly acidic and basic environments.

Q2: Is it advisable to purify crude this compound by distillation?

A2: No, it is strongly advised not to purify this compound by distillation. The compound is known to decompose with potentially explosive violence upon heating[1][2]. For safety and yield preservation, it is best to use the crude product directly in subsequent steps after a non-rigorous workup.

Q3: What is the maximum recommended temperature for concentrating a solution of this compound?

A3: To prevent thermal decomposition, the solvent should be removed under reduced pressure while maintaining the temperature of the solution below 30°C[1].

Q4: How should I store crude this compound if I cannot use it immediately?

A4: If immediate use is not possible, the ethereal solution of this compound can be stored overnight in a refrigerator[1][2]. This minimizes degradation.

Q5: What type of aqueous solution is recommended for washing the crude product during extraction?

A5: A mild basic solution, such as a 1% sodium bicarbonate solution, has been successfully used to wash the ethereal solution of the product[1]. This helps remove acidic byproducts from the nitrosation reaction without causing significant hydrolysis of the ester or decomposition of the oxime.

Troubleshooting Guide: Low Yield and Product Degradation

This guide addresses the common issue of obtaining low yields or observing decomposition of this compound during the workup phase.

Problem: The final yield of the subsequent reaction is low, suggesting the this compound intermediate decomposed during its isolation.

Below is a logical workflow to diagnose and solve this issue, followed by a detailed breakdown of potential causes and their solutions.

Troubleshooting_Workflow start Low Yield of Final Product check_temp Was the solvent removed at T > 30°C? start->check_temp check_distill Was distillation attempted for purification? check_temp->check_distill No sol_temp Solution: Use reduced pressure and keep T < 30°C. check_temp->sol_temp Yes check_wash Were strong acids/bases used during washing? check_distill->check_wash No sol_distill Solution: Do not distill. Use crude material directly. check_distill->sol_distill Yes check_storage Was the intermediate stored at room temperature? check_wash->check_storage No sol_wash Solution: Wash with mild buffers (e.g., 1% NaHCO3). check_wash->sol_wash Yes sol_storage Solution: Store ethereal solution in a refrigerator. check_storage->sol_storage Yes end_node Stable Intermediate, Improved Yield check_storage->end_node No sol_temp->end_node sol_distill->end_node sol_wash->end_node sol_storage->end_node

Caption: Troubleshooting workflow for low yields of this compound.

Potential Cause Troubleshooting Steps & Solutions
Excessive Heat During Solvent Removal Symptom: A dark, oily residue instead of the expected light-yellow oil. Solution: Always concentrate the ethereal solution of the product under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 30°C[1]. The goal is to gently remove the solvent without providing enough thermal energy to initiate decomposition.
Attempted Purification by Distillation Symptom: Significant product loss, charring, or a potentially hazardous runaway reaction. Solution: Do not attempt to purify this compound by distillation[1][2]. The crude product obtained after solvent removal is typically of sufficient purity for subsequent reduction or acylation steps.
Use of Inappropriate Washing Solutions Symptom: Emulsion formation during workup or lower-than-expected yield, suggesting hydrolysis of the ester groups. Solution: Avoid using strong acids or bases for washing. A 1% sodium bicarbonate solution is documented to effectively remove residual acetic acid from the synthesis step without causing significant product degradation[1].
Improper Storage Symptom: Degradation of the intermediate between workup and the next synthetic step. Solution: If the crude product cannot be used immediately, store its ethereal solution overnight in a refrigerator to ensure stability[2].

Key Decomposition Pathways and Risk Factors

Understanding the factors that trigger decomposition is crucial for prevention. The diagram below illustrates the main risks to the stability of this compound.

Decomposition_Factors cluster_main This compound Stability center_node Diethyl Isonitrosomalonate heat High Temperature (>30°C) center_node->heat strong_acid Strong Acid (e.g., HCl) center_node->strong_acid strong_base Strong Base (e.g., NaOH) center_node->strong_base decomposition Decomposition (Hydrolysis, Rearrangement, etc.) heat->decomposition Causes distillation Distillation distillation->heat Introduces strong_acid->decomposition Catalyzes strong_base->decomposition Catalyzes

References

troubleshooting low yields in the synthesis of diethyl acetamidomalonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of diethyl acetamidomalonate, particularly in addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: My yield of diethyl acetamidomalonate is significantly lower than reported in the literature. What are the most common causes?

A1: Low yields in this synthesis can often be attributed to several critical factors:

  • Purity of Reactants: The presence of water or other impurities in diethyl malonate or the solvents can interfere with the reaction. For instance, water in ethanol (B145695) will react with sodium metal, preventing the formation of the required sodium ethoxide base in certain procedures.[1] It is crucial to use anhydrous solvents and purified reactants.

  • Reaction Temperature: The temperature during both the nitrosation and the reductive acetylation steps is critical. During the addition of zinc dust, the reaction is markedly exothermic, and the temperature should be carefully maintained between 40–50°C with intermittent cooling.[2][3]

  • Incomplete Reaction: Insufficient reaction time or improper temperature control can lead to incomplete conversion of starting materials.[1]

  • Side Reactions: High temperatures or incorrect stoichiometry can promote the formation of side products, such as dialkylated malonates.[1]

  • Loss During Workup and Purification: Emulsions during aqueous workup can make separation difficult, and improper distillation or recrystallization techniques can lead to product loss.[1][3]

Q2: I'm observing the formation of a thick precipitate during the reaction. Is this normal?

A2: Yes, the formation of a precipitate is expected. During the nitrosation step, sodium acetate (B1210297) will precipitate. In the reductive acetylation step, the zinc cake (containing unreacted zinc and zinc acetate) is a heavy solid that needs to be thoroughly washed to recover the product.[2][3]

Q3: How critical is the quality of the zinc dust used in the reduction step?

A3: The reactivity of the zinc dust is very important for the successful reduction of the isonitrosomalonate intermediate. Older or passivated zinc dust may have reduced activity, leading to an incomplete reaction and lower yields. Using fresh, high-quality zinc dust is recommended.

Q4: Can I purify the intermediate diethyl isonitrosomalonate before proceeding to the next step?

A4: It is generally not recommended to purify this compound by distillation as it has been reported to be unstable and may explode.[2][3] The crude ethereal solution of the intermediate is typically used directly in the subsequent reductive acetylation step.[2][3]

Q5: What is the best way to purify the final product, diethyl acetamidomalonate?

A5: The most common and effective method for purification is recrystallization from hot water.[2][3] The crude product, which may initially separate as an oil, will form fine white crystals upon rapid stirring in an ice bath.[2] This method can result in a high recovery of a very pure product.[3]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Low Yield Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yields start Low Yield Observed check_reagents Check Purity of Reactants (Diethyl Malonate, Solvents) start->check_reagents reagents_impure Reactants Impure? check_reagents->reagents_impure check_temp Verify Reaction Temperature Control (Nitrosation & Reduction) temp_issue Temperature Deviation? check_temp->temp_issue check_time Confirm Sufficient Reaction Time time_issue Incomplete Reaction? check_time->time_issue check_workup Review Workup & Purification Technique workup_issue Product Loss During Workup? check_workup->workup_issue reagents_impure->check_temp No purify_reagents Purify/Redistill Reactants Use Anhydrous Solvents reagents_impure->purify_reagents Yes temp_issue->check_time No optimize_temp Implement Precise Temperature Monitoring & Cooling temp_issue->optimize_temp Yes time_issue->check_workup No increase_time Increase Reaction Time Monitor by TLC time_issue->increase_time Yes refine_workup Optimize Extraction & Recrystallization Techniques workup_issue->refine_workup Yes end_node Improved Yield workup_issue->end_node No purify_reagents->end_node optimize_temp->end_node increase_time->end_node refine_workup->end_node

Caption: A decision tree for troubleshooting low yields in diethyl acetamidomalonate synthesis.

Quantitative Data Summary

The following table summarizes various reported yields and reaction conditions for the synthesis of diethyl acetamidomalonate.

Starting MaterialsKey ReagentsYield (%)Reference
Diethyl malonateSodium nitrite (B80452), Acetic acid, Zinc dust77-78Organic Syntheses[2]
This compoundPalladium on charcoal, Acetic anhydride40Snyder and Smith[2]
Diethyl oximinomalonate-sodium acetate complexZinc, Acetic acid, Acetic anhydride98Shaw and Nolan[4]
Diethyl 2-aminomalonate hydrochlorideAcetyl chloride, Triethylamine96ChemicalBook[5]
Diethyl malonate, AcetamideCuprous chloride, Air (oxidant)>90Patent CN107602408B[6]

Experimental Protocols

Standard Synthesis via Reductive Acetylation

This protocol is adapted from the well-established procedure found in Organic Syntheses.[2]

Step 1: Synthesis of this compound

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.

  • Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.

  • While maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of sodium nitrite in portions over 1.5 hours.

  • After the addition is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise and then fall.

  • Transfer the reaction mixture to a separatory funnel and extract with two 50-ml portions of ether.

  • The combined ethereal solution of this compound is used immediately in the next step.

Step 2: Synthesis of Diethyl Acetamidomalonate

  • In a 1-liter, three-necked, round-bottomed flask fitted with a mechanical stirrer, thermometer, and dropping funnel, place the ethereal solution of this compound from Step 1, 86 g (0.842 mole) of acetic anhydride, and 225 ml (3.95 moles) of glacial acetic acid.

  • With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature at 40–50°C using a water bath for cooling as needed.

  • After all the zinc has been added, stir the mixture for an additional 30 minutes.

  • Filter the reaction mixture with suction and wash the filter cake thoroughly with two 200-ml portions of glacial acetic acid.

  • Combine the filtrate and washings and evaporate under reduced pressure on a steam bath until a thick oil remains.

  • To purify, add 100 ml of water and warm the flask on a steam bath until the solid melts.

  • Stir the mixture rapidly in an ice bath to crystallize the diethyl acetamidomalonate as a fine white product.

  • After cooling for an additional hour, collect the product by filtration, wash with cold water, and dry. A second crop can be obtained by concentrating the mother liquor.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of Diethyl Acetamidomalonate Workflow cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Reductive Acetylation dem Diethyl Malonate nitrosation Reaction at ~5°C dem->nitrosation na_no2 Sodium Nitrite Acetic Acid / Water na_no2->nitrosation extraction Ether Extraction nitrosation->extraction intermediate Crude Diethyl Isonitrosomalonate extraction->intermediate reduction Reaction at 40-50°C intermediate->reduction ac2o Acetic Anhydride Glacial Acetic Acid ac2o->reduction zn Zinc Dust zn->reduction filtration Filtration reduction->filtration evaporation Evaporation filtration->evaporation recrystallization Recrystallization from Water evaporation->recrystallization final_product Diethyl Acetamidomalonate recrystallization->final_product

Caption: A flowchart illustrating the two-step synthesis of diethyl acetamidomalonate.

References

Validation & Comparative

A Comparative Analysis of Zinc Reduction and Catalytic Hydrogenation for the Synthesis of Diethyl Aminomalonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of diethyl aminomalonate, a critical building block for various α-amino acids, is of paramount importance. The reduction of diethyl isonitrosomalonate is a key step in this synthesis, with two of the most common methods being zinc reduction and catalytic hydrogenation. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and visual representations of the chemical transformations.

Performance Comparison at a Glance

The choice between zinc reduction and catalytic hydrogenation often depends on the desired final product (the free amine or its acetylated form), available equipment, and considerations regarding downstream processing. The following table summarizes the key quantitative data for both methods.

ParameterZinc ReductionCatalytic Hydrogenation
Primary Product Diethyl AcetamidomalonateDiethyl Aminomalonate (often isolated as Hydrochloride salt)
Reported Yield 77-85%[1][2][3]78-82% (for Hydrochloride salt)[4]; ~40% (for Acetamidomalonate after acetylation)[1]
Product Purity High (99.6-99.9% by HPLC/GC reported)[2]High purity of the hydrochloride salt reported.[4]
Key Reagents Zinc dust, Acetic Acid, Acetic Anhydride[1][2]H₂, 10% Palladium on Carbon (Pd/C)[4]
Solvent Acetic Acid[1]Ethanol[4]
Reaction Temperature 40–60°C[1][2]Room Temperature[5]
Reaction Pressure Atmospheric Pressure50-60 psi (Parr Hydrogenator)[4]
Key Advantages - Stable, directly produced acetamidomalonate.[1] - Does not require specialized high-pressure equipment.- Milder reaction conditions (room temperature).[5] - Avoids the use of heavy metal waste (zinc).
Key Disadvantages - Exothermic reaction requiring careful temperature control.[1] - Generates zinc acetate (B1210297) as a byproduct, requiring filtration.[2]- Diethyl aminomalonate is unstable and best isolated as a salt.[1][4] - Requires specialized hydrogenation apparatus.[4] - Palladium catalyst is expensive and flammable.[2][6]

Reaction Pathways

The chemical transformations for both reduction methods are distinct, leading to different primary products.

Reaction_Pathways cluster_0 Zinc Reduction cluster_1 Catalytic Hydrogenation A Diethyl Isonitrosomalonate B Diethyl Aminomalonate (in situ) A->B  Zn, CH₃COOH   C Diethyl Acetamidomalonate B->C  (CH₃CO)₂O   D Diethyl Isonitrosomalonate E Diethyl Aminomalonate D->E  H₂, 10% Pd/C   F Diethyl Aminomalonate Hydrochloride E->F  HCl (dry)  

A comparison of the reaction pathways for zinc reduction and catalytic hydrogenation.

Experimental Protocols

Below are detailed experimental procedures for both the zinc reduction and catalytic hydrogenation of this compound.

Protocol 1: Zinc Reduction to Diethyl Acetamidomalonate[1][7]

This procedure describes the reductive acetylation of this compound using zinc dust.

  • Reaction Setup : In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place the solution of this compound, acetic anhydride (B1165640) (0.842 mole), and glacial acetic acid (225 ml).

  • Zinc Addition : With vigorous stirring, add zinc dust (78.5 g, 1.20 moles) in small portions over 1.5 hours. The temperature of the reaction should be maintained at 40–50°C. Intermittent cooling with a water bath may be necessary due to the exothermic nature of the reaction.

  • Reaction Completion : After the addition of zinc is complete, continue stirring the mixture for an additional 30 minutes.

  • Workup : Filter the reaction mixture with suction to remove the zinc cake. Wash the cake thoroughly with two 200-ml portions of glacial acetic acid.

  • Isolation : Combine the filtrate and washings and evaporate under reduced pressure on a steam bath until a thick oil, which may partially crystallize, remains.

  • Purification : To the crude product, add 100 ml of water and warm the flask on a steam bath until the solid melts. Stir the mixture of water and oil rapidly in an ice bath to crystallize the diethyl acetamidomalonate as a fine white product. After cooling for an additional hour, collect the product by filtration, wash with cold water, and dry. A second crop can be obtained by concentrating the mother liquor.

Zinc_Reduction_Workflow start Start step1 Combine this compound, Acetic Anhydride, and Acetic Acid start->step1 step2 Add Zinc Dust portion-wise at 40-50°C step1->step2 step3 Stir for 30 minutes step2->step3 step4 Filter to remove Zinc Cake step3->step4 step5 Wash Zinc Cake with Acetic Acid step4->step5 step6 Combine Filtrate and Washings step5->step6 step7 Evaporate Solvent under Reduced Pressure step6->step7 step8 Recrystallize from Water step7->step8 step9 Filter and Dry Product step8->step9 end End step9->end

Workflow for the zinc reduction of this compound.
Protocol 2: Catalytic Hydrogenation to Diethyl Aminomalonate Hydrochloride[4]

This protocol details the reduction using catalytic hydrogenation followed by conversion to the hydrochloride salt.

  • Preparation of Substrate : An ethereal solution of this compound is washed with a 1% sodium bicarbonate solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure at a temperature below 30°C.

  • Hydrogenation : Place an aliquot of the this compound residue (0.1 mole) in a 500-ml reduction bottle. Add absolute alcohol (100 ml) and 10% palladium-on-charcoal catalyst (3 g).

  • Reaction : Place the bottle in a Parr Hydrogenator, flush the system with hydrogen, and shake at an initial pressure of 50–60 psi until hydrogen uptake ceases (approximately 15 minutes).

  • Catalyst Removal : Remove the catalyst by filtration, washing with absolute alcohol.

  • Concentration : Concentrate the clear filtrate under reduced pressure at a temperature below 50°C.

  • Salt Formation : Dilute the crude diethyl aminomalonate with dry ether (80 ml) and filter to remove any small amount of solid. Cool the filtrate in an ice bath and pass dry hydrogen chloride over the solution while stirring.

  • Isolation : Collect the precipitated fine white crystals of diethyl aminomalonate hydrochloride by suction filtration and wash with dry ether. Repeat the process of passing hydrogen chloride into the filtrate to obtain subsequent crops.

Catalytic_Hydrogenation_Workflow start Start step1 Prepare purified This compound start->step1 step2 Combine with Ethanol and 10% Pd/C in Hydrogenation Bottle step1->step2 step3 Hydrogenate at 50-60 psi step2->step3 step4 Filter to remove Catalyst step3->step4 step5 Concentrate Filtrate under Reduced Pressure step4->step5 step6 Dilute with Dry Ether step5->step6 step7 Pass Dry HCl gas through solution step6->step7 step8 Filter Precipitated Hydrochloride Salt step7->step8 step9 Wash with Dry Ether and Dry step8->step9 end End step9->end

Workflow for the catalytic hydrogenation of this compound.

Concluding Remarks

Both zinc reduction and catalytic hydrogenation are effective methods for the reduction of this compound. The zinc reduction method offers a direct route to the stable and storable diethyl acetamidomalonate, which is advantageous for many applications.[1][7] However, it involves an exothermic reaction and the disposal of zinc byproducts.

Catalytic hydrogenation, on the other hand, proceeds under milder temperature conditions and avoids heavy metal waste.[4] The primary product, diethyl aminomalonate, is unstable and is best converted to its hydrochloride salt for storage and handling.[1][4] This method necessitates access to specialized high-pressure hydrogenation equipment and requires careful handling of the pyrophoric palladium catalyst.[4][6]

The ultimate choice of method will be guided by the specific synthetic goals, available laboratory infrastructure, and safety considerations of the research team.

References

A Comparative Guide to Alternative Synthesis Methods for Diethyl Aminomalonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl aminomalonate, particularly in its more stable hydrochloride salt form, is a crucial intermediate in organic synthesis.[1][2] Its bifunctional nature, possessing both a reactive alpha-amino group and two ester functionalities, makes it an invaluable building block for a wide array of complex molecules, including pyrimidine (B1678525) heterocyclic compounds and various α-amino acids.[1][2][3] This guide provides a comparative analysis of established and alternative methods for the synthesis of diethyl aminomalonate, offering researchers and drug development professionals a comprehensive overview of the available synthetic routes. We will delve into experimental data, detailed protocols, and a visual representation of the synthetic pathways to facilitate an informed choice of methodology based on factors such as yield, purity, cost, and safety.

Data Presentation: Comparison of Synthetic Routes

The synthesis of diethyl aminomalonate hydrochloride predominantly commences from diethyl malonate. The key divergence in the synthetic pathways lies in the method of reduction of the intermediate, diethyl isonitrosomalonate (also referred to as diethyl oximinomalonate). The following table summarizes the quantitative data for the most common methods.

Synthetic Route Starting Material Key Intermediate Reduction Method / Key Reagents Overall Yield (%) Purity (%) Key Advantages Key Disadvantages
Method 1: Catalytic Hydrogenation (Palladium) Diethyl MalonateThis compoundH₂, 10% Pd/C78-82[4]>99 (as HCl salt)[4]High purity, excellent yield, well-documented.Requires specialized hydrogenation equipment (e.g., Parr apparatus), catalyst can be expensive.
Method 2: Catalytic Hydrogenation (Nickel-based) Diethyl MalonateDiethyl OximinomalonateH₂, AlNiFe or AlNiMo Catalyst88-91[5]99.5-99.7[5]High yield, potentially lower catalyst cost than palladium.[5]Requires specialized hydrogenation equipment, catalyst preparation may be necessary.
Method 3: Chemical Reduction (Zinc) Diethyl MalonateThis compoundZn dust, Acetic Acid / Acetic Anhydride (B1165640)~77-78 (for acetamido derivative)[6][7]High[7][8]Avoids high-pressure hydrogenation, uses common lab reagents.Yields the N-acetylated product (diethyl acetamidomalonate), requiring an additional hydrolysis step.

Visualization of Synthetic Pathways

The following diagram illustrates the common synthetic pathways from diethyl malonate to diethyl aminomalonate hydrochloride, highlighting the key intermediate and the divergent reduction steps.

Synthesis_Pathways cluster_reduction A Diethyl Malonate B This compound A->B Nitrosation (NaNO₂, Acetic Acid) C Diethyl Aminomalonate B->C Reduction p1 B->p1 D Diethyl Aminomalonate Hydrochloride C->D Salification (Dry HCl) E Diethyl Acetamidomalonate E->C Hydrolysis p1->C  H₂, Pd/C or Ni-based catalyst p1->E  Zn, Acetic Anhydride

Caption: Synthetic routes to Diethyl Aminomalonate Hydrochloride from Diethyl Malonate.

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed. Researchers should conduct a thorough risk assessment before performing any chemical reaction.

Method 1: Synthesis via Catalytic Hydrogenation with Palladium

This protocol is adapted from a procedure in Organic Syntheses.[4] It involves two main stages: the formation of this compound and its subsequent reduction.

Stage 1: Preparation of this compound

  • Prepare a solution of diethyl malonate (e.g., 50 g) in a suitable solvent like ether or ethyl acetate (B1210297) with glacial acetic acid.[4][5]

  • Cool the mixture to 0-10°C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (B80452) while maintaining the temperature. The reaction is typically stirred for several hours to ensure complete conversion.[5]

  • After the reaction, perform a workup which usually involves separating the organic layer, washing it with water and/or a mild base, and drying it over an anhydrous salt like sodium sulfate.[4]

  • Remove the solvent under reduced pressure to obtain crude this compound, which can be used directly in the next step.

Stage 2: Reduction and Salification

  • Place the crude this compound (e.g., 0.1 mole) into a pressure-resistant hydrogenation bottle (e.g., a Parr Hydrogenator bottle).[4]

  • Add absolute ethanol (B145695) as the solvent and a catalytic amount of 10% palladium-on-charcoal (e.g., 3 g for a 0.1 mole scale).[4]

  • Place the bottle in the hydrogenator, flush the system with hydrogen gas, and then pressurize to 50-60 psi.[4]

  • Shake the reaction mixture until hydrogen uptake ceases, which typically takes about 15-30 minutes.[4]

  • Depressurize the system and filter the mixture to remove the palladium catalyst. Wash the catalyst with ethanol to recover any adsorbed product.

  • Concentrate the filtrate under reduced pressure at a temperature below 50°C to obtain crude diethyl aminomalonate.[4]

  • As the free base is unstable, immediately convert it to the hydrochloride salt.[4] Dilute the crude product with dry ether, cool it in an ice bath, and pass dry hydrogen chloride gas over the stirred solution.[4]

  • Collect the precipitated white crystals of diethyl aminomalonate hydrochloride by suction filtration, wash with dry ether, and dry. A typical yield is 78-82% based on the initial diethyl malonate.[4]

Method 2: Synthesis via Catalytic Hydrogenation with Nickel-based Catalyst

This method, described in patent literature, offers an alternative catalyst system.[5]

Stage 1: Preparation of Diethyl Oximinomalonate

  • This stage is similar to Stage 1 of Method 1, involving the nitrosation of diethyl malonate with sodium nitrite in a mixture of ethyl acetate and acetic acid. A yield of 98.4% for this intermediate has been reported.[5]

Stage 2: Reduction and Salification

  • In a hydrogenation kettle, charge absolute ethanol, diethyl oximinomalonate (e.g., 60g), and an AlNiFe or AlNiMo three-way catalyst (e.g., 3.0g).[5]

  • Seal the kettle, replace the atmosphere with nitrogen, and then introduce hydrogen to a pressure of 1.0-2.0 MPa.[5]

  • Heat the reaction to 40-50°C and stir for approximately 6 hours.[5]

  • After cooling and depressurizing, filter the reaction mixture to remove the catalyst.

  • Cool the filtrate to 0-5°C and add a solution of hydrogen chloride in ethanol dropwise.[5]

  • Distill off the ethanol under reduced pressure. Add acetone (B3395972) to the residue to induce crystallization.[5]

  • Filter the product, wash with acetone, and dry to obtain diethyl aminomalonate hydrochloride. Reported yields are 91% with an AlNiFe catalyst and 88% with an AlNiMo catalyst for this stage.[5]

Method 3: Synthesis of Diethyl Acetamidomalonate via Zinc Reduction

This route provides a stable, crystalline intermediate, diethyl acetamidomalonate, which is a precursor to various amino acids.[6]

  • Prepare this compound from diethyl malonate as described in Stage 1 of Method 1.

  • Dissolve the crude this compound in a mixture of glacial acetic acid and acetic anhydride.[6]

  • Cool the solution and add zinc powder portion-wise while stirring, keeping the temperature controlled. This step reduces the isonitroso group to an amine, which is immediately acetylated by the acetic anhydride in the reaction mixture.

  • After the addition of zinc is complete, the mixture is typically stirred for an additional period before workup.

  • The workup involves filtering off the zinc salts and evaporating the solvent. The crude diethyl acetamidomalonate is then purified, often by crystallization from water.[8]

  • The overall reported yield for this two-step process (nitrosation and reductive acetylation) is 77-78%.[7] The resulting diethyl acetamidomalonate can then be hydrolyzed (using acid or base) and decarboxylated to yield amino acids.

References

A Comparative Guide to Analytical Methods for Diethyl Isonitrosomalonate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in syntheses involving diethyl isonitrosomalonate, accurate and reliable quantification is paramount for ensuring reaction efficiency, product purity, and process control. This guide provides a comparative overview of suitable analytical methods for the quantification of this compound, with a focus on providing actionable experimental data and detailed protocols.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for this compound quantification depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of malonic esters and their derivatives, offering high sensitivity and selectivity.[1][2] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be employed, particularly for in-process monitoring where high sensitivity is not the primary requirement.

Analytical MethodPrincipleLimit of Detection (LOD) / Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Key AdvantagesKey Disadvantages
GC-MS Separation of volatile compounds followed by mass-based detection and quantification.[1]Analyte dependent, typically in the ng/mL range.[3]92 - 103[3]< 20[3]High selectivity and sensitivity, provides structural information.[1]Requires derivatization for non-volatile compounds, potential for thermal degradation.
LC-MS/MS Chromatographic separation followed by highly selective and sensitive mass spectrometric detection.[2]Can reach fmol levels (e.g., 4.8 fmol for a derivatized malonate).[2][4]96.0[4]3.2 - 4.4[2][4]High sensitivity and specificity, suitable for complex matrices.[2]Higher instrument cost and complexity.
HPLC-UV Separation based on polarity with detection via UV absorbance.Typically in the µg/mL range.> 95% (typical)< 5% (typical)Robust, widely available, and cost-effective.Lower sensitivity and selectivity compared to MS methods.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar analytes and provide a strong starting point for the quantification of this compound.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is adapted from established protocols for the analysis of malonic esters.[1]

a) Sample Preparation: The goal is to extract this compound from the sample matrix (e.g., reaction mixture) and prepare it in a solvent suitable for GC-MS injection.

  • Liquid Samples (e.g., Reaction Mixtures):

    • Accurately weigh a portion of the reaction mixture.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Add an appropriate internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound with a distinct retention time).

    • Vortex the sample and centrifuge to separate any solid material.

    • Transfer the supernatant to a clean vial for GC-MS analysis.

b) GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5973N or equivalent, operated in electron impact (EI) ionization mode.

  • Acquisition Mode: Full Scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1]

c) Calibration and Quantification:

  • Calibration Standards: Prepare a series of calibration standards by dissolving accurately weighed amounts of purified this compound and the internal standard in the injection solvent.

  • Analysis: Inject the calibration standards into the GC-MS system and record the peak areas for the target analyte and the internal standard.

  • Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Perform a linear regression to obtain the calibration curve. A correlation coefficient (R²) > 0.995 is generally considered acceptable.[1]

  • Quantification: Analyze the prepared samples and calculate the concentration of this compound using the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive method is adapted from a protocol for the quantification of serum malonate.[2][4]

a) Sample Preparation (with derivatization for enhanced sensitivity if necessary):

While this compound may be directly analyzable, derivatization can significantly improve ionization efficiency and sensitivity in some cases. The following is a general approach.

  • Extraction: Extract the analyte from the sample matrix using a suitable solvent.

  • Derivatization (Optional): If needed, derivatize the extracted analyte. For example, malonic acid is derivatized to di-(1-methyl-3-piperidinyl)malonate (DMP-MA) to enhance positive ion electrospray ionization.[2] A suitable derivatizing agent for this compound would need to be selected based on its chemical properties.

  • Cleanup: After derivatization, perform a liquid-liquid extraction (e.g., with n-hexane) to remove excess derivatizing reagents.[2]

  • Reconstitution: Evaporate the organic layer and reconstitute the residue in the mobile phase.

b) LC-MS/MS Analysis:

  • LC System: Shimadzu UFLC or equivalent.

  • Column: C18 column (e.g., Hypersil GOLD aQ, 150 × 2.1 mm, 3 μm).[2]

  • Mobile Phase: A gradient of methanol (B129727) or acetonitrile (B52724) and water containing 0.1% formic acid.

  • Flow Rate: 0.2-0.4 mL/min.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive or negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions for this compound and the internal standard.

c) Calibration and Quantification:

Follow a similar procedure as for GC-MS, preparing calibration standards with the analyte and internal standard, constructing a calibration curve, and quantifying the sample concentrations.

Mandatory Visualizations

analytical_method_validation_workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev specificity Specificity / Selectivity method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Documentation & Final Report system_suitability->documentation end Validated Method documentation->end synthesis_and_quantification reagents Diethyl Malonate + Sodium Nitrite + Acetic Acid reaction Nitrosation Reaction reagents->reaction product This compound (in reaction mixture) reaction->product sampling Sampling for In-process Control product->sampling analysis Quantitative Analysis (GC-MS or LC-MS/MS) sampling->analysis result Concentration Data analysis->result

References

comparative study of different catalysts for diethyl isonitrosomalonate hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Diethyl Isonitrosomalonate Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

The catalytic hydrogenation of this compound is a critical step in the synthesis of diethyl aminomalonate, a valuable intermediate in the production of various pharmaceuticals, including pyrimidine (B1678525) derivatives used in oncology and antiviral therapies.[1] The choice of catalyst for this transformation significantly impacts reaction efficiency, selectivity, and safety. This guide provides a comparative analysis of common catalysts used for this reaction, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.

Catalyst Performance Comparison

The selection of an appropriate catalyst is paramount for the successful synthesis of diethyl aminomalonate from this compound. The most frequently employed catalysts for this reduction are palladium on carbon (Pd/C), Raney Nickel, and platinum on carbon (Pt/C). Below is a summary of their performance based on available literature.

CatalystTypical LoadingReaction TimeObservations and YieldReference
Palladium on Carbon (Pd/C) 10%~15 minutesAssuming complete conversion, a 0.1-mole aliquot of this compound is reduced. The reaction is monitored by the cessation of hydrogen uptake. The product is typically converted directly to the more stable hydrochloride salt.[2]
Raney Nickel Not specifiedNot specifiedMentioned as a catalyst for the reduction. A modification using Raney nickel is described by Akabori et al. Caution is advised as Raney Nickel can lead to violent reactions at temperatures above 100°C or high catalyst-to-substrate ratios.[2][3][4]
Platinum on Carbon (Pt/C) Not specifiedNot specifiedWhile not explicitly detailed for this specific reaction in the search results, Pt/C is a well-known hydrogenation catalyst with excellent activity, stability, and selectivity for various organic transformations.[5][6]
Zinc Dust Not specified1.5 hours (for addition) + 30 minutesUsed in the presence of acetic anhydride (B1165640) and glacial acetic acid to directly yield diethyl acetamidomalonate in a 40% yield. This is a chemical reduction method, not a catalytic hydrogenation.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following protocols are based on established procedures.

Preparation of this compound

A common precursor for the hydrogenation reaction is this compound, which can be prepared from diethyl malonate.

  • Procedure: In a 500-ml three-necked, round-bottomed flask equipped with a mechanical stirrer and thermometer, 50 g (0.312 mole) of diethyl malonate is placed.[4] The flask is cooled in an ice bath, and a mixture of 57 ml of glacial acetic acid and 81 ml of water is added with stirring.[4] While maintaining the temperature at about 5°C, a total of 65 g of sodium nitrite (B80452) (0.944 mole) is added in portions over 1.5 hours.[4] After the addition is complete, the ice bath is removed, and the mixture is stirred for an additional 4 hours.[4] The reaction mixture is then extracted with two 50-ml portions of ether.[4] The combined ethereal solution of this compound can be used directly in the subsequent hydrogenation step.[4] Caution: this compound may decompose with explosive violence on heating, and purification by distillation is not recommended.[2]

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol details the reduction of this compound to diethyl aminomalonate.

  • Procedure: A 0.1-mole aliquot (19.1 g, assuming complete conversion from diethyl malonate) of the crude this compound residue is placed in a 500-ml reduction bottle.[2] To this, 100 ml of absolute alcohol and 3 g of 10% palladium-on-charcoal catalyst are added.[2] The bottle is placed in a Parr Hydrogenator, and the system is flushed three to four times with hydrogen.[2] With an initial pressure of 50–60 lb., the bottle is shaken until there is no further drop in pressure, which typically takes about 15 minutes.[2] The catalyst is then removed by filtration, washing with absolute alcohol.[2] The clear filtrate, containing diethyl aminomalonate, is concentrated under reduced pressure at a temperature below 50°C.[2] As diethyl aminomalonate is not as stable as its salts, it is often converted directly to the hydrochloride salt.[2]

Preparation and Use of Raney Nickel

Raney Nickel is a highly active catalyst, and its preparation requires careful handling.

  • W-6 Raney Nickel Catalyst Preparation: In a 2-liter Erlenmeyer flask equipped with a thermometer and a stainless-steel stirrer, 600 ml of distilled water and 160 g of c.p. sodium hydroxide (B78521) pellets are placed.[3] The solution is stirred rapidly and cooled to 50°C in an ice bath.[3] Then, 125 g of Raney nickel-aluminum alloy powder is added in small portions over 25–30 minutes, maintaining the temperature at 50 ± 2°C.[3] After all the alloy has been added, the suspension is digested at 50 ± 2°C for 50 minutes with gentle stirring.[3] The catalyst is then washed with three 1-liter portions of distilled water by decantation.[3] Caution: Raney Nickel catalysts can be pyrophoric when dry and should be handled with care.[3][7] They are particularly effective for low-pressure hydrogenations and should be used with caution at high pressures and temperatures.[3]

Visualizing the Process

Diagrams can provide a clear overview of the reaction and experimental workflow.

ReactionPathway DEIM This compound DEAM Diethyl Aminomalonate DEIM->DEAM Hydrogenation H2 H2 H2->DEAM Catalyst Catalyst (Pd/C, Raney Ni, Pt/C) Catalyst->DEAM

Caption: Reaction pathway for the hydrogenation of this compound.

ExperimentalWorkflow cluster_prep Preparation of this compound cluster_hydro Catalytic Hydrogenation cluster_iso Product Isolation Diethyl Malonate Diethyl Malonate Nitrosation\n(NaNO2, Acetic Acid) Nitrosation (NaNO2, Acetic Acid) Diethyl Malonate->Nitrosation\n(NaNO2, Acetic Acid) This compound Solution This compound Solution Nitrosation\n(NaNO2, Acetic Acid)->this compound Solution Add Catalyst and Solvent Add Catalyst and Solvent This compound Solution->Add Catalyst and Solvent Hydrogenation Reaction\n(Parr Hydrogenator) Hydrogenation Reaction (Parr Hydrogenator) Add Catalyst and Solvent->Hydrogenation Reaction\n(Parr Hydrogenator) Filtration Filtration Hydrogenation Reaction\n(Parr Hydrogenator)->Filtration Concentration of Filtrate Concentration of Filtrate Filtration->Concentration of Filtrate Crude Diethyl Aminomalonate Crude Diethyl Aminomalonate Concentration of Filtrate->Crude Diethyl Aminomalonate Conversion to Hydrochloride Salt Conversion to Hydrochloride Salt Crude Diethyl Aminomalonate->Conversion to Hydrochloride Salt

Caption: General experimental workflow for diethyl aminomalonate synthesis.

Discussion and Catalyst Characteristics

  • Palladium on Carbon (Pd/C): This is a widely used and versatile catalyst for hydrogenation.[8] It is typically preferred for its high activity, selectivity, and ease of handling. The 5% and 10% loadings on activated carbon are common.[8] The reaction with Pd/C for this compound hydrogenation is reported to be rapid.[2] The efficiency of commercial Pd/C can vary, impacting reaction times and yields.[9]

  • Raney Nickel: Known for its high catalytic activity, Raney Nickel is effective for the hydrogenation of a wide range of functional groups.[7][10][11] It is prepared by leaching aluminum from a nickel-aluminum alloy.[11] Its high activity also comes with safety considerations, as it can be pyrophoric and may cause runaway reactions under certain conditions.[3]

  • Platinum on Carbon (Pt/C): Pt/C is another highly effective hydrogenation catalyst, known for its excellent stability and activity, often under normal temperature and pressure conditions.[5] It consists of platinum nanoparticles dispersed on activated carbon.[5] While specific data for this compound hydrogenation is not detailed in the provided results, its general performance in hydrogenation reactions suggests it as a viable, albeit potentially more expensive, alternative to Pd/C and Raney Nickel.[11]

References

A Comparative Guide to Amino Acid Synthesis: The Cost-Effectiveness of Diethyl Isonitrosomalonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of amino acids is a critical consideration. This guide provides an objective comparison of the traditional diethyl isonitrosomalonate method with modern alternatives, supported by experimental data and detailed protocols to inform your selection of the most suitable synthesis strategy.

The synthesis of amino acids, the fundamental building blocks of proteins, is a cornerstone of chemical and pharmaceutical research. The classical approach utilizing this compound, a derivative of diethyl malonate, has long been a staple in the organic chemist's toolbox. However, with the advent of advanced biotechnological and chemical methods, a critical evaluation of its cost-effectiveness in comparison to alternatives such as fermentation, enzymatic synthesis, the Strecker reaction, and the Petasis reaction is warranted.

At a Glance: Performance Comparison of Amino Acid Synthesis Methods

To facilitate a clear and concise comparison, the following table summarizes the key performance indicators for the synthesis of L-Alanine using various methods.

MethodOverall Yield (%)Purity (%)Reaction TimeKey AdvantagesKey Disadvantages
This compound 60-70% (estimated)>95% (recrystallized)Multi-dayVersatile for various amino acids, well-established proceduresUse of hazardous reagents, multi-step process, significant waste
Fermentation (Anaerobic) ~95% (from glucose)High (>99%)48 hoursHigh yield, high purity, uses renewable feedstock, environmentally friendlyHigh initial capital investment, complex downstream processing
Enzymatic Synthesis (Transaminase) >95%>99%12-48 hoursHigh stereoselectivity, mild reaction conditions, low environmental impactEnzyme cost and stability can be limiting factors
Strecker Synthesis ~88% (nitrile formation)Racemic mixture requires resolution~1 hour (nitrile formation)Simple, one-pot reaction, readily available starting materialsUse of highly toxic cyanide, produces a racemic mixture
Petasis Reaction >72%High (product dependent)2 hours (microwave)Mild reaction conditions, avoids toxic reagents, one-pot reactionCost and availability of boronic acid reagents can be a factor

Deep Dive: Experimental Protocols and Methodologies

This compound Method for Alanine Synthesis

This classical multi-step chemical synthesis involves the formation of an intermediate, diethyl acetamidomalonate, which is then alkylated and subsequently hydrolyzed and decarboxylated to yield the desired amino acid.

Experimental Protocol:

Step 1: Synthesis of this compound

  • In a flask equipped with a stirrer, dissolve diethyl malonate in glacial acetic acid.

  • Cool the mixture in an ice bath and slowly add a solution of sodium nitrite (B80452) in water, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring for several hours at room temperature.

  • The resulting this compound is typically used in the next step without further purification.

Step 2: Synthesis of Diethyl Acetamidomalonate [1]

  • To the crude this compound, add acetic anhydride (B1165640) and glacial acetic acid.

  • With vigorous stirring, add zinc dust portion-wise, controlling the exothermic reaction to maintain a temperature of 40-50°C.[1]

  • After the addition of zinc, stir the mixture for an additional 30 minutes.

  • Filter the reaction mixture and evaporate the solvent under reduced pressure.

  • The crude diethyl acetamidomalonate is then purified by recrystallization from water, yielding a white crystalline solid with a yield of 77-78%.[1]

Step 3: Alkylation, Hydrolysis, and Decarboxylation to Alanine

  • The diethyl acetamidomalonate is deprotonated with a base (e.g., sodium ethoxide) and then alkylated with a methyl halide (e.g., methyl iodide).

  • The resulting methylated intermediate is then hydrolyzed with a strong acid (e.g., HCl) or base (e.g., NaOH), followed by heating to induce decarboxylation, yielding racemic alanine.

  • The final product is purified by recrystallization.

Diagram of the this compound Synthesis Workflow:

Diethyl_Isonitrosomalonate_Workflow A Diethyl Malonate B This compound A->B NaNO2, Acetic Acid C Diethyl Acetamidomalonate B->C Zinc, Acetic Anhydride D Alkylated Intermediate C->D Base, Methyl Halide E Alanine D->E Hydrolysis, Decarboxylation

This compound to Alanine Synthesis Pathway.
Fermentation for L-Alanine Production

Modern biotechnology offers a highly efficient and sustainable route to L-amino acids through microbial fermentation. Anaerobic fermentation, in particular, has been successfully commercialized for L-alanine production.[2]

Experimental Protocol (Generalized):

  • Strain Selection and Inoculum Preparation: A high-yield L-alanine producing microbial strain (e.g., a genetically engineered E. coli or Corynebacterium glutamicum) is cultured in a seed medium.

  • Fermentation: The inoculum is transferred to a large-scale fermenter containing a production medium rich in a carbon source (e.g., glucose), a nitrogen source, and other essential nutrients. The fermentation is carried out under anaerobic conditions at a controlled temperature and pH.[2]

  • Downstream Processing: After the fermentation is complete (typically 48 hours), the biomass is separated from the fermentation broth by centrifugation or filtration. The L-alanine is then purified from the broth using techniques such as ion-exchange chromatography and crystallization.

Diagram of the Fermentation Workflow:

Fermentation_Workflow A Microbial Strain B Seed Culture A->B Inoculation C Fermentation B->C Transfer to Fermenter D Cell Separation C->D Harvest E Purification D->E Broth F L-Alanine E->F Crystallization

Industrial Fermentation Process for L-Alanine.
Enzymatic Synthesis of L-Alanine

Enzymatic methods offer high selectivity and operate under mild conditions, making them an attractive green alternative. Transaminases are commonly employed for the synthesis of L-alanine from a keto-acid precursor.

Experimental Protocol (Generalized):

  • Reaction Setup: A buffered aqueous solution is prepared containing the substrate (pyruvate), an amino donor (e.g., isopropylamine), and the transaminase enzyme. The cofactor pyridoxal-5'-phosphate (PLP) is also added.

  • Enzymatic Reaction: The reaction mixture is incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation. The progress of the reaction is monitored by HPLC.

  • Work-up and Purification: Once the reaction reaches completion, the enzyme is denatured and removed by centrifugation. The L-alanine product is then purified from the reaction mixture using ion-exchange chromatography.

Diagram of the Enzymatic Synthesis Workflow:

Enzymatic_Synthesis_Workflow A Pyruvate D Reaction Mixture A->D B Amino Donor B->D C Transaminase Enzyme C->D E Enzyme Removal D->E Incubation F Purification E->F Centrifugation G L-Alanine F->G Chromatography

Enzymatic Synthesis of L-Alanine using Transaminase.
Strecker Synthesis of Alanine

The Strecker synthesis is a classic one-pot method for producing racemic amino acids from an aldehyde, ammonia (B1221849), and cyanide.

Experimental Protocol:

  • Reaction: Acetaldehyde is reacted with ammonium (B1175870) chloride and sodium cyanide in an aqueous solution.[3] The reaction proceeds through the formation of an α-aminonitrile intermediate.

  • Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically with a strong acid, to yield racemic alanine.

  • Purification: The final product is purified by crystallization.

Diagram of the Strecker Synthesis Workflow:

Strecker_Synthesis_Workflow A Acetaldehyde C α-Aminonitrile A->C B Ammonia & Cyanide B->C D Alanine (racemic) C->D Hydrolysis

Strecker Synthesis of Alanine.
Petasis Reaction for Amino Acid Synthesis

The Petasis reaction is a versatile multicomponent reaction that offers a mild and efficient route to α-amino acids, avoiding the use of toxic reagents like cyanide.

Experimental Protocol (Generalized for Phenylalanine):

  • Reaction: A mixture of an amine (e.g., ammonia or an ammonium salt), a carbonyl compound (e.g., phenylacetaldehyde), and a boronic acid (e.g., a vinylboronic acid which is then reduced, or directly using an appropriate boronic acid) is heated in a suitable solvent. Microwave irradiation can significantly accelerate the reaction.

  • Work-up and Purification: The reaction mixture is worked up to remove the boronic acid byproducts, and the resulting amino acid is purified by chromatography or crystallization.

Diagram of the Petasis Reaction Workflow:

Petasis_Reaction_Workflow A Amine D Reaction Mixture A->D B Carbonyl B->D C Boronic Acid C->D E Purification D->E Heating/Microwave F Amino Acid E->F Work-up

General Workflow for the Petasis Reaction.

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis must consider not only the price of raw materials but also operational costs such as energy consumption, waste disposal, and labor.

  • This compound Method: While the starting material, diethyl malonate, is relatively inexpensive, the use of other reagents like acetic anhydride and zinc dust, coupled with the multi-step nature of the synthesis and the generation of significant chemical waste, increases the overall cost. The need for purification at multiple stages also adds to the labor and solvent costs.

  • Fermentation: This method utilizes inexpensive and renewable feedstocks like glucose.[2] While the initial capital investment for fermenters and downstream processing equipment is high, the operational costs can be lower at a large scale due to high yields and the use of sustainable resources. However, downstream purification can be a significant cost driver.

  • Enzymatic Synthesis: The primary cost associated with this method is the enzyme itself. However, the development of robust and reusable immobilized enzymes can significantly reduce this cost. The mild reaction conditions lead to lower energy consumption, and the high selectivity minimizes waste generation and purification costs.

  • Strecker Synthesis: The starting materials for the Strecker synthesis are generally inexpensive. However, the use of highly toxic cyanide necessitates specialized handling and waste disposal procedures, which can significantly increase the operational costs and safety-related overhead. Furthermore, the production of a racemic mixture requires an additional resolution step to obtain enantiomerically pure amino acids, adding to the cost and complexity.

  • Petasis Reaction: The cost-effectiveness of the Petasis reaction is largely dependent on the price and availability of the specific boronic acid required. While it offers the advantages of mild conditions and a one-pot procedure, the cost of some boronic acid reagents can be prohibitive for large-scale synthesis.

Conclusion and Recommendations

For the synthesis of standard L-amino acids at an industrial scale, fermentation and enzymatic synthesis are generally the most cost-effective and environmentally friendly options. Their high yields, high purity, and use of renewable resources outweigh the initial investment costs in the long run.

The This compound method , while a versatile and well-established laboratory technique for the synthesis of a wide range of amino acids, is less competitive for the large-scale production of simple amino acids due to its multi-step nature, use of hazardous materials, and significant waste generation.

The Strecker synthesis , despite its simplicity, is hampered by the use of highly toxic cyanide and the production of racemic mixtures, making it less desirable from both a safety and cost perspective for producing enantiopure amino acids.

The Petasis reaction shows promise as a mild and efficient alternative, particularly for the synthesis of unnatural amino acids where the cost of the boronic acid reagent may be justified.

Ultimately, the choice of synthesis method will depend on the specific amino acid required, the desired scale of production, and the relative importance of factors such as cost, purity, stereoselectivity, and environmental impact. For researchers and drug development professionals, a thorough evaluation of these factors is crucial for selecting the optimal synthetic route.

References

A Comparative Guide to Workup Procedures for the Synthesis of Diethyl Isonitrosomalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diethyl isonitrosomalonate is a critical step in the preparation of various valuable intermediates, including diethyl aminomalonate, a precursor for amino acids and other pharmaceuticals. The most common synthetic route involves the nitrosation of diethyl malonate using sodium nitrite (B80452) in an acidic medium. While the core reaction is well-established, the subsequent workup procedure is crucial for obtaining a product of sufficient purity for downstream applications and ensuring safe handling, given the compound's noted instability.

This guide provides a comparative analysis of different workup procedures for the synthesis of this compound, with a focus on experimental data, detailed protocols, and visual workflows to aid in methodological selection.

Quantitative Comparison of Workup Procedures

The following table summarizes key parameters and outcomes of different workup procedures described in the literature. It is important to note that yields are often reported for the subsequent product (e.g., diethyl acetamidomalonate) due to the common practice of using crude this compound directly.

Workup Procedure Primary Solvent System Key Workup Steps Reported Yield of Subsequent Product Key Considerations Reference
Procedure A: Aqueous Acetic Acid with Ether Extraction Water / Acetic Acid- Extraction with diethyl ether.[1] - The combined ethereal solution is used directly in the next step.[1]77-78% (for Diethyl Acetamidomalonate)[1]A straightforward and commonly cited method. Avoids isolation of the potentially unstable intermediate.[1]Organic Syntheses, Coll. Vol. 5, p.373 (1973)[1]
Procedure B: Toluene (B28343) with Water Wash Toluene- Filtration of sodium acetate (B1210297). - The toluene solution can be used directly for the next reaction step.Not explicitly stated for a subsequent product in the provided reference.This method avoids an aqueous workup for the nitrosation step itself, potentially simplifying the process.[2]US Patent 2,649,474A[2]
Procedure C: Chlorinated Solvent with Filtration Dichloromethane (B109758) or Chloroform (B151607)- Filtration of sodium acetate.[3] - Rinsing of the filter cake with the solvent.[3] - Concentration of the filtrate to yield an oil.[3]Not explicitly stated, but the resulting oil is used directly.Utilizes non-flammable solvents. The product is obtained as a concentrated oil.[3]CN104610082A[3]
Procedure D: Ether Extraction with Bicarbonate Wash Water / Acetic Acid- Extraction with diethyl ether.[4] - Washing the ethereal solution with 1% sodium bicarbonate solution.[4] - Drying over anhydrous sodium sulfate.[4] - Removal of solvent under reduced pressure.[4]78-82% (for Diethyl Aminomalonate Hydrochloride)[4]The bicarbonate wash is intended to remove acidic impurities. The product is isolated as a residue after solvent removal.[4]Organic Syntheses, Coll. Vol. 5, p.376 (1973)[4]

Note: Direct purification of this compound by distillation is strongly discouraged as it has been reported to be explosive upon heating.[1][4]

Experimental Protocols

General Synthesis of this compound

The following represents a generalized procedure for the nitrosation of diethyl malonate. Specific quantities and conditions may vary based on the chosen workup procedure.

Materials:

  • Diethyl malonate

  • Sodium nitrite

  • Glacial acetic acid

  • Water or an organic solvent (e.g., toluene, dichloromethane)

  • Ice bath

Procedure:

  • A reaction flask is charged with diethyl malonate and the chosen solvent (or a mixture of acetic acid and water).

  • The flask is cooled in an ice bath to approximately 0-5 °C.

  • Sodium nitrite is added portion-wise while maintaining the low temperature and stirring vigorously.

  • After the addition is complete, the reaction mixture is typically stirred for several hours, allowing it to warm to room temperature.

Detailed Workup Protocols

Procedure A: Aqueous Acetic Acid with Ether Extraction
  • Following the general synthesis in an aqueous acetic acid medium, the reaction mixture is transferred to a separatory funnel.

  • The mixture is extracted with two portions of diethyl ether.[1]

  • The combined ethereal extracts are collected. This solution of this compound is typically used immediately in the subsequent reaction step without further purification.[1]

Procedure B: Toluene with Water Wash
  • After the reaction in toluene is complete, the precipitated sodium acetate is removed by filtration.

  • The filter cake is washed with a small amount of toluene.

  • The combined toluene filtrate, containing the this compound, can be used directly for the next synthesis step.

Procedure C: Chlorinated Solvent with Filtration
  • Once the reaction in dichloromethane or chloroform is finished, the solid sodium acetate is filtered off.[3]

  • The filter cake is washed with the same chlorinated solvent to ensure complete recovery of the product.[3]

  • The combined filtrate is concentrated under reduced pressure to yield this compound as an oil, which is then used in the next reaction.[3]

Procedure D: Ether Extraction with Bicarbonate Wash
  • After the reaction in aqueous acetic acid, the mixture is extracted with diethyl ether as in Procedure A.

  • The combined ethereal solution is washed multiple times with a 1% aqueous sodium bicarbonate solution until the final washing is yellow.[4] This step is performed to remove excess acetic acid.

  • The ether layer is then dried over anhydrous sodium sulfate.[4]

  • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure at a temperature below 30°C to yield the crude this compound as a residue.[4]

Experimental Workflow Diagram

The following diagram illustrates the general synthesis and the divergence of the different workup procedures.

G cluster_synthesis Synthesis cluster_workup_A Procedure A cluster_workup_B Procedure B cluster_workup_C Procedure C cluster_workup_D Procedure D start Diethyl Malonate + NaNO2 + Acetic Acid reaction Nitrosation Reaction (0-5 °C to RT) start->reaction reaction_mixture Reaction Mixture reaction->reaction_mixture A1 Ether Extraction reaction_mixture->A1 Aqueous Medium B1 Filter Sodium Acetate reaction_mixture->B1 Toluene Medium C1 Filter Sodium Acetate reaction_mixture->C1 Chlorinated Solvent D1 Ether Extraction reaction_mixture->D1 Aqueous Medium A2 Ethereal Solution for Next Step A1->A2 B2 Toluene Solution for Next Step B1->B2 C2 Concentrate Filtrate C1->C2 C3 Oily Product for Next Step C2->C3 D2 Wash with NaHCO3 D1->D2 D3 Dry over Na2SO4 D2->D3 D4 Solvent Evaporation D3->D4 D5 Crude Product Residue D4->D5

Caption: Workflow for this compound Synthesis and Workup.

References

A Comparative Guide to Synthetic Routes Utilizing Diethyl Isonitrosomalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review and comparison of key synthetic transformations involving diethyl isonitrosomalonate, a versatile C3 synthon in organic chemistry. Derived from the nitrosation of diethyl malonate, this compound serves as a pivotal intermediate for the synthesis of α-amino acids, heterocyclic compounds, and other valuable molecules for pharmaceutical and materials science research. This document outlines the primary synthetic pathways, presents comparative quantitative data, provides detailed experimental protocols for seminal reactions, and visualizes the chemical workflows.

I. Overview of Synthetic Pathways

This compound is primarily utilized as a precursor to α-amino malonates through the reduction of its oxime group. The resulting diethyl aminomalonate is often unstable and is typically converted directly into a stable salt or a protected derivative, such as diethyl acetamidomalonate.[1][2] These derivatives are invaluable in the synthesis of natural and unnatural α-amino acids.[3]

The two most prominent synthetic routes originating from this compound are:

  • Reduction to Diethyl Aminomalonate: This transformation can be achieved through various methods, including catalytic hydrogenation or chemical reduction. The choice of method can influence yield, purity, and scalability.

  • One-Pot Reductive Acetylation to Diethyl Acetamidomalonate: This efficient process combines the reduction of the isonitroso group and the acetylation of the resulting amine in a single reaction vessel, providing a stable and highly useful intermediate for amino acid synthesis.[2][3]

The overall synthetic relationship, starting from the precursor diethyl malonate, is illustrated below.

G A Diethyl Malonate B This compound A->B  Nitrosation  (NaNO₂, Acetic Acid) C Diethyl Aminomalonate (Unstable Intermediate) B->C  Reduction E Diethyl Acetamidomalonate B->E  Reductive Acetylation  (e.g., Zn, Ac₂O, AcOH) D Diethyl Aminomalonate Hydrochloride (Stable Salt) C->D  HCl

Figure 1. Key synthetic transformations starting from diethyl malonate.

II. Performance Comparison of Synthetic Methods

The selection of a synthetic route for the transformation of this compound is critical and depends on factors such as desired product, available reagents, and scale. The following table summarizes quantitative data for the most common reduction and reductive acetylation methods.

ProductMethodReducing Agent / ConditionsOverall YieldKey AdvantagesKey DisadvantagesReference
Diethyl Aminomalonate Hydrochloride Catalytic Hydrogenation10% Palladium on Charcoal, H₂78-82%High yield, clean reaction.Requires specialized hydrogenation equipment.[1]
Diethyl Acetamidomalonate Chemical Reduction & AcetylationZinc dust, Acetic Anhydride (B1165640), Acetic Acid77-78%One-pot procedure, avoids handling unstable aminomalonate, inexpensive reagents.Exothermic reaction requires careful temperature control.[2][3]
Diethyl Acetamidomalonate Catalytic Hydrogenation & AcetylationPalladium on Charcoal, H₂, then Acetic Anhydride40%Avoids use of metallic reducing agents.Lower yield, two-step process.[2]

III. Visualization of Competing Reduction Pathways

The reduction of this compound is the crucial step in its utilization. The choice between direct reduction to the amine salt and a one-pot reductive acetylation represents a key strategic decision in a synthetic plan. The diagram below compares these divergent pathways.

G Start This compound P1_Step1 Catalytic Hydrogenation (H₂, Pd/C, EtOH) Start->P1_Step1 Route 1 P2_Step1 One-Pot Reductive Acetylation (Zn, Ac₂O, AcOH, 40-50°C) Start->P2_Step1 Route 2 P1_Inter Diethyl Aminomalonate P1_Step1->P1_Inter P1_Step2 Acidification (Dry HCl, Ether) P1_Inter->P1_Step2 P1_End Product: Diethyl Aminomalonate HCl (Yield: 78-82%) P1_Step2->P1_End P2_End Product: Diethyl Acetamidomalonate (Yield: 77-78%) P2_Step1->P2_End

Figure 2. Comparison of pathways for converting this compound.

IV. Experimental Protocols

The following protocols are adapted from established and verified procedures, primarily from Organic Syntheses, which provides robust and reproducible methodologies.

A. Preparation of this compound [2]

  • Materials:

    • Diethyl malonate (50 g, 0.312 mole)

    • Glacial acetic acid (57 ml)

    • Water (81 ml)

    • Sodium nitrite (B80452) (65 g, 0.944 mole)

    • Ether

  • Procedure:

    • In a 500-ml three-necked, round-bottomed flask equipped with a mechanical stirrer and thermometer, place 50 g of diethyl malonate.

    • Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.

    • While maintaining the temperature at approximately 5°C, add 65 g of solid sodium nitrite in portions over 1.5 hours.

    • After the addition is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise to a maximum of 34–38°C within 2 hours and then cool.

    • Transfer the reaction mixture to a separatory funnel and extract with two 50-ml portions of ether.

    • The combined ethereal solution of this compound is typically used directly in the next step without purification. Caution: this compound may decompose with explosive violence on heating, and purification by distillation is not recommended.[1][2]

B. Method 1: Synthesis of Diethyl Aminomalonate Hydrochloride via Catalytic Hydrogenation [1]

  • Materials:

    • Ethereal solution of this compound (from ~0.312 mole diethyl malonate)

    • 1% Sodium bicarbonate solution

    • Anhydrous sodium sulfate (B86663)

    • Absolute ethanol (B145695) (100 ml)

    • 10% Palladium-on-charcoal catalyst (3 g)

    • Dry ether

    • Dry hydrogen chloride gas

  • Procedure:

    • Wash the ethereal solution of this compound with 80-ml portions of 1% sodium bicarbonate solution until the final washing is distinctly yellow.

    • Dry the ethereal solution over anhydrous sodium sulfate overnight in a refrigerator.

    • Filter the solution and remove the solvent under reduced pressure at a temperature below 30°C.

    • Place a 0.1-mole aliquot (approx. 19.1 g) of the residual oil in a 500-ml reduction bottle. Add 100 ml of absolute alcohol and 3 g of 10% palladium-on-charcoal catalyst.

    • Hydrogenate the mixture in a Parr Hydrogenator apparatus. After the theoretical amount of hydrogen is absorbed (about 1.5 hours), filter the mixture to remove the catalyst.

    • Rinse the catalyst with absolute alcohol and combine the filtrates.

    • Dilute the resulting solution of crude diethyl aminomalonate with 80 ml of dry ether and cool in an ice bath.

    • Pass dry hydrogen chloride gas over the stirred solution. A fine white precipitate of diethyl aminomalonate hydrochloride will form.

    • Collect the crystals by suction filtration and wash with dry ether. Repeatedly treat the filtrate with hydrogen chloride to precipitate successive crops of the product.

    • The total yield is 16.5–17.4 g (78–82% based on diethyl malonate), m.p. 162–163°C.

C. Method 2: Synthesis of Diethyl Acetamidomalonate via Reductive Acetylation [2]

  • Materials:

    • Ethereal solution of this compound (from 0.312 mole diethyl malonate)

    • Acetic anhydride (86 g, 0.842 mole)

    • Glacial acetic acid (225 ml)

    • Zinc dust (78.5 g, 1.20 moles)

  • Procedure:

    • Place the ethereal solution of this compound, 86 g of acetic anhydride, and 225 ml of glacial acetic acid in a 1-liter three-necked, round-bottomed flask fitted with a mechanical stirrer, thermometer, and dropping funnel.

    • With vigorous stirring, add 78.5 g of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature between 40–50°C. The reaction is exothermic and may require intermittent cooling.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

    • Filter the reaction mixture with suction and wash the zinc cake thoroughly with two 200-ml portions of glacial acetic acid.

    • Evaporate the combined filtrate and washings under reduced pressure to a thick oil.

    • To the crude oil, add 100 ml of water and warm the flask on a steam bath to melt the solid.

    • Stir the mixture of oil and water rapidly in an ice bath to crystallize the product as a fine white solid.

    • After cooling for an additional hour, collect the product by filtration, wash with cold water, and dry. A second crop can be obtained by concentrating the mother liquor.

    • The total yield of diethyl acetamidomalonate is 52–53 g (77–78% based on diethyl malonate), m.p. 95–97°C.

References

Safety Operating Guide

Proper Disposal of Diethyl Isonitrosomalonate: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety protocols and detailed disposal procedures for Diethyl Isonitrosomalonate. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.

I. Essential Safety & Handling Precautions

This compound is a hazardous substance requiring careful handling.[1] It is classified as toxic if swallowed, causes skin irritation, and can result in serious eye damage.[1] Inhalation may cause respiratory irritation.[1] A critical, non-obvious hazard is that This compound has been reported to explode during distillation .

Before handling, ensure the following personal protective equipment (PPE) is in use:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[1]

  • Skin and Body Protection: Wear a lab coat or suitable protective clothing.[1]

  • Respiratory Protection: Use only in a well-ventilated area or with appropriate respiratory protection if dust or aerosols are generated.[1]

An emergency eyewash station and safety shower must be readily accessible in the handling area.

II. Quantitative Data: Physical and Chemical Properties

The following table summarizes key quantitative data for this compound (CAS No. 6829-41-0).

PropertyValueSource
Molecular Formula C₇H₁₁NO₅Guidechem[1]
Molecular Weight 189.17 g/mol Guidechem[1]
Melting Point 86.5 - 88 °CChemicalBook[2]
Boiling Point 324.41°C (estimate)Guidechem[1], ChemicalBook[2]
Density 1.1821 g/cm³Guidechem[1], ChemicalBook[2]

III. Step-by-Step Disposal Protocol

The primary required method for the disposal of this compound is incineration .[1] Do not dispose of this chemical down the drain or in regular solid waste.

Experimental Protocol for Waste Segregation and Disposal:

  • Waste Identification and Collection:

    • Designate a specific, clearly labeled, and sealed waste container for "this compound and associated contaminated materials."

    • Collect any unused or waste product directly into this container.

    • Also collect any materials that have come into direct contact with the chemical, such as contaminated gloves, weighing paper, pipette tips, or absorbent pads.

  • Container Management:

    • Keep the waste container securely closed when not in use.[1]

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Accidental Spill Cleanup:

    • In case of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.[1]

    • Wearing the full PPE described in Section I, carefully sweep or shovel the spilled solid material into the designated waste container.[1]

    • Minimize the generation of dust during cleanup.[1]

  • Final Disposal:

    • Arrange for the collection of the waste container by your institution's licensed hazardous waste disposal contractor.

    • The recommended disposal method is removal to an authorized incinerator that is equipped with an afterburner and a flue gas scrubber to manage emissions.[1]

    • Ensure all labeling and documentation are completed as required by local and national regulations.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generated (this compound) ppe_check Is Full PPE Being Worn? (Gloves, Goggles, Face Shield, Lab Coat) start->ppe_check wear_ppe Action: Wear Required PPE ppe_check->wear_ppe No segregate Segregate into a Labeled, Sealed Hazardous Waste Container ppe_check->segregate Yes wear_ppe->ppe_check spill Is this a spill? segregate->spill cleanup Follow Spill Cleanup Protocol: - Ventilate Area - Sweep/Shovel into Container - Minimize Dust spill->cleanup Yes storage Store Container in a Cool, Dry, Ventilated Area Away from Incompatible Materials spill->storage No cleanup->storage disposal Arrange for Pickup by Licensed Waste Contractor storage->disposal incinerate Final Disposal Method: Authorized Incineration with Afterburner and Scrubber disposal->incinerate

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Personal protective equipment for handling Diethyl Isonitrosomalonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Diethyl Isonitrosomalonate

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of this compound. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Classification

This compound is a chemical that poses several health risks. It is classified as toxic if swallowed, causes skin irritation, may cause respiratory irritation, and can result in serious eye damage.[1]

Hazard ClassificationGHS-US CodeDescription
Acute Toxicity (Oral)H301Toxic if swallowed[1]
Skin IrritationH315Causes skin irritation[1]
Serious Eye DamageH318Causes serious eye damage[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationStandard
Eye/Face Protection Chemical safety goggles or face shieldOSHA 29 CFR 1910.133 or European Standard EN166[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothingEN 374[4]
Respiratory Protection Dust respirator or protective masksRequired, especially where dust or aerosols may be generated[5]
Foot Protection Closed-toe shoes29 CFR 1910.136
Operational Protocol: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • A system of local and general exhaust is recommended.[5]

  • Ensure safety shower and eye wash stations are readily accessible.[6]

Safe Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) before handling the substance.

  • Don all required personal protective equipment.

  • Avoid breathing dust, fumes, mist, spray, or vapors.[1]

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][5]

  • Keep the container tightly closed when not in use.[1]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][2]

Emergency Procedures

First-Aid Measures:

  • General Advice: In case of an accident or if you feel unwell, seek immediate medical attention and show the safety data sheet.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill and Leak Protocol:

  • Evacuate: Evacuate unnecessary personnel from the spill area.[1]

  • Ventilate: Ensure adequate ventilation.[5]

  • Containment: Stop the leak if it is safe to do so.[1]

  • Cleanup: For solid spills, sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[1] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[5][7]

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Reporting: Notify the relevant authorities if the spill enters sewers or public waters.[1]

Disposal Plan

Waste Treatment:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • The recommended method of disposal is to use an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

  • Do not allow the chemical to enter drains or the environment.[4][5]

Container Disposal:

  • Empty containers should be treated as hazardous waste and disposed of accordingly.

  • Do not reuse empty containers.

Workflow and Safety Diagrams

The following diagrams illustrate the standard operating procedure for handling this compound and the logical flow of emergency responses.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Review SDS prep2 Don Required PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh/Measure Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Equipment handle2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Standard Operating Procedure for Handling this compound.

Emergency_Response_Flowchart cluster_spill Chemical Spill cluster_exposure Personal Exposure start Emergency Occurs spill1 Evacuate Area start->spill1 exposure1 Remove from Source start->exposure1 spill2 Notify Supervisor spill1->spill2 spill3 Contain Spill spill2->spill3 spill4 Clean Up with Proper Kit spill3->spill4 exposure2 Administer First Aid exposure1->exposure2 exposure3 Seek Medical Attention exposure2->exposure3

Caption: Emergency Response Protocol for this compound Incidents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl Isonitrosomalonate
Reactant of Route 2
Diethyl Isonitrosomalonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.